molecular formula C13H9N3O2 B1580979 5-Nitro-3-phenyl-1H-indazole CAS No. 293758-67-5

5-Nitro-3-phenyl-1H-indazole

Cat. No.: B1580979
CAS No.: 293758-67-5
M. Wt: 239.23 g/mol
InChI Key: XTLYDYMVKAGVIN-UHFFFAOYSA-N
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Description

5-Nitro-3-phenyl-1H-indazole is a useful research compound. Its molecular formula is C13H9N3O2 and its molecular weight is 239.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-nitro-3-phenyl-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O2/c17-16(18)10-6-7-12-11(8-10)13(15-14-12)9-4-2-1-3-5-9/h1-8H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTLYDYMVKAGVIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NNC3=C2C=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40347042
Record name 5-Nitro-3-phenyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40347042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

293758-67-5
Record name 5-Nitro-3-phenyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40347042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5-Nitro-3-phenyl-1H-indazole chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Nitro-3-phenyl-1H-indazole: Chemical Properties, Synthesis, and Applications

Introduction

This compound is a heterocyclic aromatic organic compound that belongs to the indazole class of molecules. The indazole scaffold, a fusion of benzene and pyrazole rings, is recognized as a "privileged" structure in medicinal chemistry.[1] This designation stems from its ability to serve as a versatile framework for designing ligands that can interact with a diverse range of biological targets. The incorporation of a phenyl group at the 3-position and a nitro group at the 5-position significantly influences the molecule's electronic properties, reactivity, and potential for biological activity.

Indazole derivatives are integral to numerous FDA-approved pharmaceuticals, demonstrating a wide spectrum of pharmacological effects including anti-tumor, anti-inflammatory, and antimicrobial activities.[2][3] The nitro group, a potent electron-withdrawing moiety, can enhance the molecule's interaction with biological targets and serves as a key functional group for further chemical modification. This guide provides a comprehensive technical overview of this compound, detailing its chemical structure, physicochemical properties, a validated synthesis protocol, and its relevance to researchers and professionals in the field of drug development.

Chemical Structure and Physicochemical Properties

The molecular architecture of this compound consists of a bicyclic indazole core with a phenyl substituent at position 3 and a nitro group (NO₂) at position 5. The presence of the N-H proton on the pyrazole ring allows for tautomerism, though the 1H-form is generally predominant.

Molecular Structure Diagram

Caption: Molecular structure of this compound.

Physicochemical Data Summary

The key properties of this compound are summarized in the table below. This data is essential for its handling, characterization, and application in experimental settings.

PropertyValueSource(s)
IUPAC Name This compound[4]
CAS Number 293758-67-5[5][6]
Molecular Formula C₁₃H₉N₃O₂[4]
Molecular Weight 239.23 g/mol [4]
Appearance Yellow solid[7]
¹H NMR (400 MHz, CDCl₃) δ 11.84 (br, 1H), 8.98 (s, 1H), 8.26 (d, J = 9.2 Hz, 1H), 7.98 (d, J = 7.8 Hz, 2H), 7.62-7.53 (m, 3H), 7.29 (d, J = 9.2 Hz, 1H)[7]
¹³C NMR (100 MHz, CDCl₃) δ 148.67, 143.39, 142.96, 131.72, 129.35, 127.81, 122.14, 120.37, 119.18, 110.60[7]
¹H NMR (250 MHz, DMSO-d₆) δ (ppm): 1-8 (aromatic protons), specific shifts depend on exact conditions.[4]
InChIKey XTLYDYMVKAGVIN-UHFFFAOYSA-N[4]

Synthesis and Reactivity

The construction of the 1H-indazole core is a pivotal step in accessing this class of compounds. A robust and efficient method involves the reaction of N-tosylhydrazones with nitroaromatic compounds.[7] This approach offers a direct route to substituted indazoles like this compound.

Synthetic Workflow Diagram

SynthesisWorkflow Reactant1 Nitroaromatic Compound (e.g., 1-fluoro-4-nitrobenzene) Reaction Reaction Mixture Reactant1->Reaction Reactant2 N-Tosylhydrazone (from Benzaldehyde) Reactant2->Reaction Conditions Base (Cs₂CO₃ or NaH) Solvent (Dry DMF) Temperature (60-80 °C) Atmosphere (Nitrogen) Conditions->Reaction are applied to Workup Aqueous Workup & Extraction Reaction->Workup is subjected to Purification Silica Gel Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of 1H-indazoles.

Experimental Protocol: Synthesis from N-Tosylhydrazone and a Nitroaromatic Compound

This protocol is adapted from a general procedure for the synthesis of 1H-indazoles.[7]

A. Expertise & Rationale: The choice of a strong base like Cesium Carbonate (Cs₂CO₃) or Sodium Hydride (NaH) is critical for the deprotonation of the N-tosylhydrazone, initiating the reaction cascade. Dry N,N-Dimethylformamide (DMF) is used as a polar aprotic solvent to facilitate the dissolution of the reactants and support the ionic intermediates. Conducting the reaction under an inert nitrogen atmosphere is essential to prevent oxidation and other side reactions involving atmospheric oxygen and moisture. The temperature is elevated to provide the necessary activation energy for the cyclization and elimination steps.

B. Step-by-Step Methodology:

  • Preparation: To a 10 mL oven-dried Schlenk tube, add the starting nitroaromatic compound (0.3 mmol) and the corresponding N-tosylhydrazone derived from benzaldehyde (0.36 mmol).

  • Addition of Base: Add the base (Cs₂CO₃ or NaH, 1.08 mmol) to the mixture.

  • Solvent Addition: Under a nitrogen (N₂) atmosphere, add dry DMF (2.0 mL) to the Schlenk tube via syringe.

  • Reaction: Seal the Schlenk tube and stir the solution at the indicated temperature (typically 60-80 °C) for the required time (monitored by TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction carefully with water and extract the product into an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica-gel column chromatography to yield the pure this compound.

C. Trustworthiness & Self-Validation: The purity and identity of the final product must be rigorously confirmed. This is achieved through a combination of analytical techniques:

  • Thin-Layer Chromatography (TLC): To monitor reaction progress and assess the purity of column fractions.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to confirm the molecular structure, ensuring all protons and carbons are accounted for with the correct chemical shifts, multiplicities, and integrations.[7]

  • Mass Spectrometry (MS): To verify the molecular weight of the compound.

  • Melting Point Analysis: A sharp melting point range indicates high purity.

Reactivity

The chemical reactivity of this compound is dictated by the interplay of its constituent parts:

  • Indazole Core: The pyrazole portion of the ring system is relatively electron-rich, while the benzene portion is electron-deficient due to the nitro group. The N1 position is nucleophilic and can be readily alkylated or acylated.[8]

  • Nitro Group (-NO₂): As a strong deactivating and meta-directing group, the nitro group at C5 makes the benzene ring highly resistant to electrophilic aromatic substitution. Conversely, it activates the ring towards nucleophilic aromatic substitution (SₙAr), particularly at positions ortho and para to it (C4 and C6).

  • Phenyl Group (-Ph): The phenyl group at C3 is largely a spectator but can influence the overall conformation and solubility of the molecule. Its electronic effects on the indazole ring are minimal compared to the nitro group.

Reactions such as the bromination of the indazole core have been reported, typically occurring at the C3 position if unsubstituted.[9] However, with the C3 position occupied by a phenyl group, other positions would be targeted in electrophilic substitution, though this is disfavored due to the deactivating nitro group.

Applications in Research and Drug Development

The indazole scaffold is a cornerstone in the development of therapeutics.[3] Derivatives of 5-nitro-1H-indazole have been explored for a variety of pharmacological activities, making this compound a valuable starting material or scaffold for creating libraries of new chemical entities.

  • Anticancer Agents: Many indazole derivatives are potent kinase inhibitors used in oncology.[2][3] The 5-nitro-1H-indazole core has been incorporated into novel carboxamide derivatives that have demonstrated significant anticancer activity.[2][10] These compounds may act by interacting with protein binding sites through hydrogen bonds, hydrophobic contacts, and electrostatic forces.[2]

  • Antimicrobial and Antifungal Activity: The electron-deficient nature of the nitro-substituted ring can be advantageous for antimicrobial activity. Various 5-nitro-1H-indazole derivatives have been synthesized and evaluated as antibacterial and antifungal agents, with some showing promising results against pathogens like Staphylococcus aureus and Aspergillus niger.[3]

  • CNS and Anti-inflammatory Applications: The broader indazole class of compounds is known for its activity in the central nervous system (CNS) and as anti-inflammatory agents.[10][11] While specific studies on this compound are limited, its structural motifs suggest potential for exploration in these areas.

Conclusion

This compound is a synthetically accessible and chemically versatile molecule. Its structure, combining the privileged indazole scaffold with functionality-enhancing nitro and phenyl groups, makes it a compound of significant interest for chemical synthesis and medicinal chemistry. The well-defined methods for its synthesis and the clear spectroscopic data available for its characterization provide a solid foundation for its use in research. As the demand for novel therapeutics continues to grow, scaffolds like this compound will remain critical starting points for the design and discovery of new drugs targeting a wide array of diseases.

References

Spectroscopic Data of 5-Nitro-3-phenyl-1H-indazole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the spectroscopic data for the heterocyclic compound 5-Nitro-3-phenyl-1H-indazole. Designed for researchers, scientists, and professionals in drug development, this document delves into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering not just the spectral details but also the underlying principles and experimental methodologies. The structural elucidation of novel compounds is a cornerstone of chemical and pharmaceutical research, and a thorough understanding of spectroscopic techniques is paramount for unambiguous characterization.

Introduction to this compound

This compound is a member of the indazole family, a class of heterocyclic compounds that are isosteric with indole and exhibit a wide range of biological activities. The presence of a nitro group at the 5-position and a phenyl group at the 3-position significantly influences its electronic properties and, consequently, its spectroscopic signature. This guide will systematically dissect the data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry to provide a complete structural portrait of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR (Proton NMR) Spectroscopy

The ¹H NMR spectrum of this compound provides crucial information about the number and types of protons present in the molecule.

A standard protocol for acquiring a ¹H NMR spectrum of a solid organic compound like this compound is as follows:

  • Sample Preparation: Accurately weigh 5-10 mg of the purified solid compound.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial. The choice of solvent is critical as it should not contain protons that would obscure the signals from the analyte.

  • Transfer: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

  • Internal Standard: A small amount of tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shifts to 0 ppm.

  • Data Acquisition: The NMR tube is placed in the spectrometer. A typical ¹H NMR experiment involves the application of a series of radiofrequency pulses and the detection of the resulting free induction decay (FID). Standard acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected range of proton chemical shifts, and a relaxation delay to allow for the complete relaxation of the nuclei between scans.

  • Data Processing: The acquired FID is then subjected to a Fourier transform to convert the time-domain signal into a frequency-domain spectrum, which is what is interpreted.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Weigh Weigh Compound Dissolve Dissolve in Deuterated Solvent Weigh->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Insert Insert Sample into Spectrometer Transfer->Insert Acquire Acquire FID Insert->Acquire FT Fourier Transform Acquire->FT Phase Phase & Baseline Correction FT->Phase Integrate Integrate & Analyze Phase->Integrate

Caption: Workflow for NMR data acquisition and processing.

The following table summarizes the reported ¹H NMR spectral data for this compound.[1]

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
11.84br s-1HN-H (indazole)
8.98d2.01HH-4
8.26dd9.2, 2.01HH-6
7.98d7.82HH-2', H-6' (phenyl)
7.62-7.53m-3HH-3', H-4', H-5' (phenyl)
7.29d9.21HH-7

Solvent: CDCl₃, Spectrometer Frequency: 400 MHz

  • N-H Proton: The broad singlet at a downfield chemical shift of 11.84 ppm is characteristic of the acidic N-H proton of the indazole ring.[1] Its broadness is due to quadrupole broadening and potential exchange with trace amounts of water.

  • Indazole Ring Protons:

    • The doublet at 8.98 ppm is assigned to the H-4 proton. Its downfield shift is attributed to the deshielding effect of the adjacent nitro group at the C-5 position. The small coupling constant (J = 2.0 Hz) indicates meta-coupling with the H-6 proton.[1]

    • The doublet of doublets at 8.26 ppm corresponds to the H-6 proton. It is coupled to both the H-7 proton (ortho-coupling, J = 9.2 Hz) and the H-4 proton (meta-coupling, J = 2.0 Hz).[1]

    • The doublet at 7.29 ppm is assigned to the H-7 proton, showing a typical ortho-coupling (J = 9.2 Hz) with the H-6 proton.[1]

  • Phenyl Ring Protons:

    • The doublet at 7.98 ppm, integrating to two protons, is characteristic of the ortho-protons (H-2' and H-6') of the phenyl ring.

    • The multiplet in the range of 7.62-7.53 ppm, integrating to three protons, corresponds to the meta- (H-3', H-5') and para- (H-4') protons of the phenyl ring.

¹³C NMR (Carbon-13 NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the different carbon environments within the molecule.

The sample preparation for ¹³C NMR is identical to that for ¹H NMR. However, due to the low natural abundance of the ¹³C isotope (1.1%), a greater number of scans is typically required to obtain a spectrum with an adequate signal-to-noise ratio. Proton decoupling is commonly employed to simplify the spectrum by removing the C-H coupling, resulting in a single peak for each unique carbon atom.

The following table summarizes the reported ¹³C NMR spectral data for this compound.[1]

Chemical Shift (δ, ppm)Assignment
148.67C-3
143.39C-5
142.96C-7a
131.72C-1' (phenyl)
129.35C-3', C-5' (phenyl)
128.8 (predicted)C-4' (phenyl)
127.81C-2', C-6' (phenyl)
122.14C-3a
120.37C-6
119.18C-4
110.60C-7

Solvent: CDCl₃, Spectrometer Frequency: 100 MHz

  • Indazole Ring Carbons: The chemical shifts of the indazole carbons are influenced by the nitrogen atoms and the nitro group. The carbon bearing the nitro group (C-5) is observed at a downfield shift of 143.39 ppm. The bridgehead carbons (C-3a and C-7a) are also found at relatively downfield positions.

  • Phenyl Ring Carbons: The phenyl group carbons exhibit characteristic chemical shifts. The ipso-carbon (C-1') is observed at 131.72 ppm. The other phenyl carbons appear in the expected aromatic region.

  • Quaternary Carbons: The signals for the quaternary carbons (C-3, C-3a, C-5, C-7a, and C-1') are typically of lower intensity compared to the protonated carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: FT-IR Spectroscopy of a Solid Sample

For a solid sample like this compound, the Attenuated Total Reflectance (ATR) or KBr pellet method is commonly used.

ATR Method:

  • A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

  • Pressure is applied to ensure good contact between the sample and the crystal.

  • The IR spectrum is then recorded.

KBr Pellet Method:

  • A few milligrams of the sample are finely ground with anhydrous potassium bromide (KBr) powder in an agate mortar.

  • The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • The pellet is placed in the sample holder of the IR spectrometer for analysis.

IR_Workflow cluster_prep Sample Preparation (KBr Pellet) cluster_acq Data Acquisition cluster_analysis Spectral Analysis Grind Grind Sample with KBr Press Press into Pellet Grind->Press Place Place Pellet in Spectrometer Press->Place Record Record IR Spectrum Place->Record Identify Identify Characteristic Absorption Bands Record->Identify Correlate Correlate Bands to Functional Groups Identify->Correlate

Caption: Workflow for FT-IR data acquisition and analysis (KBr Pellet Method).
Predicted IR Data for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3300-3100N-H StretchIndazole N-H
~3100-3000C-H StretchAromatic C-H
~1600, 1580, 1500, 1450C=C StretchAromatic Rings
~1550-1500Asymmetric NO₂ StretchNitro Group
~1350-1300Symmetric NO₂ StretchNitro Group
~850-750C-H Out-of-plane BendAromatic Rings
Interpretation of the Predicted IR Spectrum
  • N-H Stretching: A broad absorption band is expected in the region of 3300-3100 cm⁻¹ corresponding to the N-H stretching vibration of the indazole ring.

  • Aromatic C-H Stretching: Weak to medium intensity bands are anticipated in the 3100-3000 cm⁻¹ region, characteristic of C-H stretching in the aromatic rings.

  • Nitro Group Stretching: The most prominent features in the IR spectrum will be the strong absorption bands corresponding to the nitro group. The asymmetric stretching vibration is expected to appear around 1550-1500 cm⁻¹, and the symmetric stretching vibration around 1350-1300 cm⁻¹. The conjugation with the aromatic ring typically shifts these bands to lower wavenumbers compared to aliphatic nitro compounds.

  • Aromatic C=C Stretching: Several bands of variable intensity are expected in the 1600-1450 cm⁻¹ region due to the C=C stretching vibrations within the indazole and phenyl rings.

  • C-H Out-of-plane Bending: The substitution pattern on the aromatic rings can often be inferred from the C-H out-of-plane bending vibrations in the 850-750 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and can also reveal structural details through the analysis of fragmentation patterns.

Experimental Protocol: Mass Spectrometry

A common method for analyzing a solid organic compound like this compound is Electron Ionization (EI) Mass Spectrometry.

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe, and vaporized under high vacuum.

  • Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), which ejects an electron from the molecule to form a molecular ion (M⁺•).

  • Fragmentation: The molecular ion, being a radical cation, is often energetically unstable and undergoes fragmentation to produce a series of smaller fragment ions.

  • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.

  • Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

MS_Workflow cluster_intro Sample Introduction & Ionization cluster_analysis Mass Analysis & Detection Introduce Introduce Sample (Direct Probe) Vaporize Vaporize Sample (High Vacuum) Introduce->Vaporize Ionize Electron Ionization (70 eV) Vaporize->Ionize Accelerate Accelerate Ions Ionize->Accelerate Separate Separate by m/z (Mass Analyzer) Accelerate->Separate Detect Detect Ions & Generate Mass Spectrum Separate->Detect

References

5-Nitro-3-phenyl-1H-indazole: A Technical Guide for Medicinal Chemists and Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Indazole Scaffold in Modern Drug Discovery

The indazole ring system is a bicyclic heteroaromatic structure that has garnered significant attention in medicinal chemistry, often being referred to as a "privileged scaffold".[1] This designation stems from its ability to serve as a versatile core for designing ligands that can interact with a multitude of biological targets with high affinity and specificity.[2] Indazole derivatives are integral to a range of FDA-approved drugs, including Axitinib (for renal cell cancer) and Benzydamine (an anti-inflammatory agent), highlighting their therapeutic relevance.[3]

Within this important class of compounds, 5-Nitro-3-phenyl-1H-indazole represents a key synthetic intermediate and a subject of research interest. The presence of the nitro group at the 5-position and a phenyl group at the 3-position provides distinct electronic properties and steric features, making it a valuable building block for creating diverse chemical libraries. This guide provides an in-depth technical overview of its chemical properties, synthesis, characterization, and potential applications, tailored for professionals in drug development and chemical research.

Core Molecular and Physical Properties

This compound is a yellow solid at room temperature.[4] Its fundamental properties are crucial for its use in synthetic and medicinal chemistry applications.

PropertyValueSource(s)
Molecular Formula C₁₃H₉N₃O₂[Ark Pharma Scientific, 2024], [SpectraBase, 2025]
Molecular Weight 239.23 g/mol [SpectraBase, 2025]
Exact Mass 239.069477 g/mol [SpectraBase, 2025]
CAS Number 293758-67-5[Ark Pharma Scientific, 2024]
Appearance Yellow Solid[Liu et al., 2011]
InChI Key XTLYDYMVKAGVIN-UHFFFAOYSA-N[SpectraBase, 2025]

Synthesis Protocol and Mechanistic Overview

The synthesis of this compound can be effectively achieved through a reaction between an appropriate N-tosylhydrazone and a nitroaromatic compound. This method, detailed by Liu et al. (2011), provides a reliable route to the target molecule.[4]

Experimental Protocol: Synthesis from N-Tosylhydrazone

Objective: To synthesize this compound.

Materials:

  • Nitroaromatic compound (e.g., a suitable precursor for the nitro-indazole moiety) (0.3 mmol)

  • N-tosylhydrazone of benzaldehyde (0.36 mmol)

  • Cesium carbonate (Cs₂CO₃) or Sodium hydride (NaH) (1.08 mmol)

  • Dry N,N-Dimethylformamide (DMF) (2.0 mL)

  • Nitrogen (N₂) atmosphere

  • Standard laboratory glassware (oven-dried Schlenk tube)

  • Silica gel for column chromatography

Procedure:

  • To a 10 mL oven-dried Schlenk tube, add the nitroaromatic compound (0.3 mmol), N-tosylhydrazone (0.36 mmol), and the base (Cs₂CO₃ or NaH, 1.08 mmol).

  • Add dry DMF (2.0 mL) to the mixture under a nitrogen atmosphere.

  • Stir the resulting solution at a controlled temperature (typically 60-80 °C) for the time indicated by reaction monitoring (e.g., TLC).

  • Upon completion, purify the crude mixture directly using silica-gel column chromatography to isolate the this compound product.[4]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_purification Workup and Purification A Combine Nitroaromatic Compound, N-Tosylhydrazone, and Base B Add Dry DMF under N₂ Atmosphere A->B in Schlenk Tube C Stir at 60-80 °C B->C Initiate Reaction D Purify via Silica Gel Chromatography C->D After Reaction Completion E Isolate Pure this compound D->E

Caption: Workflow for the synthesis of this compound.

Structural Elucidation via Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for confirming the structure of synthesized organic molecules. The reported ¹H and ¹³C NMR data for this compound provide a clear spectral signature.

NMR Spectroscopic Data

The following data were recorded in Chloroform-d (CDCl₃).[4]

¹H NMR Chemical Shift (δ, ppm)Multiplicity / Coupling Constant (J, Hz)Assignment
NH11.84broadIndazole N-H
Ar-H8.98sIndazole C4-H
Ar-H8.26d, J = 9.2Indazole C7-H
Ar-H7.98d, J = 7.8Phenyl C2'-H, C6'-H
Ar-H7.62-7.53mPhenyl C3'-H, C4'-H, C5'-H
Ar-H7.29d, J = 9.2Indazole C6-H
¹³C NMR Chemical Shift (δ, ppm)
Ar-C148.67
Ar-C143.39
Ar-C142.96
Ar-C131.72
Ar-C129.35
Ar-C127.81
Ar-C122.14
Ar-C120.37
Ar-C119.18
Ar-C110.60

The downfield shift of the proton at 8.98 ppm is characteristic of a proton adjacent to the electron-withdrawing nitro group. The broad singlet at 11.84 ppm is indicative of the acidic N-H proton of the indazole ring. These assignments are consistent with the proposed structure.

Potential Applications in Drug Discovery and Research

While specific biological activity for this compound is not extensively documented in the public domain, the broader class of nitro-indazole derivatives has shown significant promise in several therapeutic areas.[1] The core structure serves as a versatile platform for developing novel therapeutic agents.

Established and Potential Therapeutic Targets
  • Anticancer Agents: Many indazole derivatives have been investigated for their antiproliferative properties.[3] The 5-nitro-indazole scaffold, in particular, has been used to develop compounds with potential anticancer activity.[3]

  • Antimicrobial Agents: Sulfonamide and carbamate derivatives of 5-nitro-1H-indazole have demonstrated both antibacterial and antifungal properties, showing activity against strains like S. aureus and A. niger.[1]

  • Anti-inflammatory Agents: The indazole core is present in established non-steroidal anti-inflammatory drugs (NSAIDs), suggesting that derivatives could be explored for similar activities.[5]

The diagram below illustrates the potential pathways for developing new therapeutic agents starting from the 5-nitro-indazole scaffold.

Drug_Discovery_Pathways cluster_targets Potential Therapeutic Areas A This compound (Core Scaffold) B Chemical Modification (e.g., SAR studies) A->B Functionalization C Anticancer Agents B->C D Antimicrobial Agents (Antibacterial / Antifungal) B->D E Anti-inflammatory Agents B->E

Caption: Potential drug discovery pathways for 5-nitro-indazole derivatives.

Safety and Handling Protocols

As a nitroaromatic compound, this compound requires careful handling in a laboratory setting. While a specific Safety Data Sheet (SDS) is not widely available, guidelines for the related compound 5-nitro-1H-indazole and general principles for handling hazardous chemicals should be strictly followed.[4][6]

Personal Protective Equipment (PPE):

  • Eye Protection: Safety goggles or glasses are mandatory.[7]

  • Skin Protection: A lab coat and appropriate chemical-resistant gloves (e.g., nitrile) must be worn.[8]

  • Respiratory Protection: Work should be conducted in a well-ventilated fume hood to avoid inhalation of the powdered solid.[8]

Handling and Storage:

  • Avoid creating dust.[4]

  • Keep containers tightly closed and store in a cool, dry, and well-ventilated area.[4]

  • Store away from strong oxidizing agents.

  • Grounding and bonding should be used for transfers to prevent static discharge.

First Aid Measures:

  • If Swallowed: Harmful if swallowed. Call a poison center or doctor if you feel unwell.

  • Skin Contact: Causes skin irritation. Remove contaminated clothing and wash the skin thoroughly with water.

  • Eye Contact: Causes serious eye irritation. Rinse cautiously with water for several minutes.

Conclusion

This compound is a well-characterized compound with a straightforward synthesis. Its true value lies in its potential as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The presence of the nitro and phenyl groups offers multiple sites for chemical modification, enabling the exploration of structure-activity relationships in drug discovery programs targeting cancer, infectious diseases, and inflammation. Adherence to rigorous safety protocols is essential when handling this and related nitroaromatic compounds.

References

An In-depth Technical Guide to 5-Nitro-3-phenyl-1H-indazole (CAS Number: 293758-67-5)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, potential biological activities, and safety information for 5-nitro-3-phenyl-1H-indazole (CAS No. 293758-67-5). This molecule belongs to the indazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its presence in numerous biologically active agents. This document consolidates available data to support researchers and drug development professionals in their investigation and potential application of this compound. While specific in-depth biological studies on this compound are limited, this guide draws upon data from structurally related compounds to infer potential mechanisms of action and experimental approaches.

Chemical and Physical Properties

This compound is a solid, yellow compound.[1] Key identifiers and properties are summarized in the table below.

PropertyValueSource
CAS Number 293758-67-5N/A
Molecular Formula C₁₃H₉N₃O₂Ark Pharma Scientific Limited[2]
Molecular Weight 239.23 g/mol Ark Pharma Scientific Limited[2]
Appearance Yellow solidLiu, Z. et al. (2017)[1]
Canonical SMILES C1=CC=C(C=C1)C2=NN=C3C=C(C=CC23)--INVALID-LINK--[O-]N/A
InChI Key InChI=1S/C13H9N3O2/c17-16(18)10-6-7-12-11(8-10)13(15-14-12)9-4-2-1-3-5-9/h1-8H,(H,14,15)Ark Pharma Scientific Limited[2]
Spectral Data
  • ¹H NMR (400 MHz, CDCl₃): δ 11.84 (br, 1H), 8.98 (s, 1H), 8.26 (d, J = 9.2 Hz, 1H), 7.98 (d, J = 7.8 Hz, 2H), 7.62-7.53 (m, 3H), 7.29 (d, J = 9.2 Hz, 1H).[1]

  • ¹³C NMR (100 MHz, CDCl₃): δ 148.67, 143.39, 142.96, 131.72, 129.35, 127.81, 122.14, 120.37, 119.18, 110.60.[1]

Synthesis and Characterization

A reliable method for the synthesis of this compound has been reported by Liu et al. (2017).[1] The general procedure involves the reaction of a nitroaromatic compound with an N-tosylhydrazone in the presence of a base.

Synthetic Protocol

General Procedure: To a mixture of a nitroaromatic compound (0.3 mmol), N-tosylhydrazone (0.36 mmol), and a base such as cesium carbonate (Cs₂CO₃) or sodium hydride (NaH) (1.08 mmol) in a Schlenk tube is added dry dimethylformamide (DMF) (2.0 mL) under a nitrogen atmosphere. The solution is then stirred for a specified time at a temperature ranging from 60 to 80 °C. The resulting crude mixture is purified by silica-gel column chromatography to yield the 1H-indazole product.[1]

SynthesisWorkflow reagents Nitroaromatic Compound + N-Tosylhydrazone + Base (Cs₂CO₃ or NaH) reaction Stirring at 60-80°C under N₂ atmosphere reagents->reaction solvent Dry DMF solvent->reaction purification Silica-gel Column Chromatography reaction->purification product This compound purification->product

Potential Biological Activities and Mechanism of Action

While specific studies on the biological activity of this compound are not extensively documented, the broader class of indazole derivatives has shown significant promise in various therapeutic areas. The presence of the nitro group and the phenyl substituent may confer unique pharmacological properties.

Anticancer Potential

Indazole-containing compounds are recognized as "privileged structures" in medicinal chemistry, with several derivatives being investigated as anticancer agents.[3] For instance, derivatives of 5-nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide have been synthesized and evaluated for their anticancer properties.[4] The mechanism of action for many anticancer indazoles involves the modulation of key cellular signaling pathways that control cell growth, proliferation, and survival.[5] Some indazole derivatives have been shown to inhibit enzymes crucial for cancer progression, such as indoleamine-2,3-dioxygenase 1 (IDO1).[5]

AnticancerMechanism Indazole Indazole Derivative (e.g., this compound) Enzyme Key Enzymes (e.g., IDO1, Kinases) Indazole->Enzyme Inhibition Pathway Signaling Pathways (e.g., PI3K/AKT/mTOR) Indazole->Pathway Modulation CellProcess Cellular Processes Pathway->CellProcess Regulation Outcome Anticancer Effect (Apoptosis, Inhibition of Proliferation) CellProcess->Outcome

Antimicrobial and Antiprotozoal Activity

Nitroaromatic compounds, including nitroindazoles, have been investigated for their activity against various pathogens. Studies on other 5-nitroindazole derivatives have demonstrated significant trypanocidal activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. The proposed mechanism of action involves oxidative stress within the parasite.[6] Additionally, derivatives of 3-chloro-6-nitro-1H-indazole have shown promising antileishmanial activity.[7]

Enzyme Inhibition

The indazole scaffold has been identified as a potent inhibitor of various enzymes. For example, certain 3-substituted 1H-indazoles are effective inhibitors of indoleamine-2,3-dioxygenase 1 (IDO1), an enzyme implicated in immune tolerance in cancer.[5] Other indazole derivatives have been developed as inhibitors of bacterial DNA Gyrase B (GyrB).[5]

Experimental Protocols

Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and can be used to determine the cytotoxic potential of the compound against various cell lines.[7][8]

Protocol Outline:

  • Cell Seeding: Plate cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound (solubilized in a suitable solvent like DMSO, with the final concentration of the solvent kept constant across all wells, typically ≤1%). Include a vehicle control (DMSO only).

  • Incubation: Incubate the plates for a predetermined period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add MTT solution to each well and incubate for a further 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., acidified isopropanol or DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value by plotting the data using a dose-response curve.

MTTAWorkflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_seeding Seed cells in 96-well plate treatment Treat cells with compound cell_seeding->treatment compound_prep Prepare serial dilutions of This compound compound_prep->treatment incubation Incubate for 48-72h treatment->incubation mtt_addition Add MTT solution and incubate incubation->mtt_addition solubilization Add solubilization solution mtt_addition->solubilization read_plate Measure absorbance solubilization->read_plate calculate_viability Calculate % cell viability read_plate->calculate_viability determine_ic50 Determine IC₅₀ calculate_viability->determine_ic50

Safety and Handling

Detailed toxicological data for this compound is not available. However, based on the Safety Data Sheet (SDS) for the related compound 5-nitro-1H-indazole, the following precautions should be considered.

Hazard Identification
  • Potential Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[2]

  • GHS Pictogram: GHS07 (Exclamation mark).[2]

  • Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled).[2]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/protective clothing/eye protection/face protection).[2]

Handling and Storage
  • Handling: Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Avoid formation of dust and aerosols. Do not ingest or inhale. Wash hands thoroughly after handling.[2][9]

  • Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.[9]

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.

  • Skin Protection: Wear protective gloves and clothing to prevent skin exposure.

  • Respiratory Protection: If engineering controls are not sufficient, use a suitable respirator.

Disposal

Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is a readily synthesizable compound belonging to a class of molecules with demonstrated biological potential. While further research is required to fully elucidate its specific mechanism of action and toxicological profile, this guide provides a foundational understanding for researchers interested in exploring its properties and potential applications in drug discovery and development. The provided synthetic and analytical data, along with insights from related indazole derivatives, offer a solid starting point for future investigations.

References

The Emerging Therapeutic Potential of 5-Nitro-3-phenyl-1H-indazole Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Scaffold as a Privileged Structure in Medicinal Chemistry

The indazole nucleus, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazole ring, represents a "privileged scaffold" in medicinal chemistry.[1] Its unique structural and electronic properties, including the presence of two reactive nitrogen atoms and an aromatic system, allow for diverse functionalization and interaction with various biological targets.[2] While sparsely found in nature, synthetic indazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive effects.[2][3] Several FDA-approved drugs, such as the anti-cancer agent Niraparib and the antiemetic Granisetron, feature the indazole core, underscoring its clinical significance.[1]

This technical guide focuses on a specific, highly promising subclass: 5-nitro-3-phenyl-1H-indazole derivatives . The introduction of a nitro group at the 5-position and a phenyl ring at the 3-position significantly modulates the molecule's electronic properties and steric hindrance, often leading to enhanced and specific biological activities. The electron-withdrawing nature of the nitro group is particularly crucial, as it can be bioreduced within target cells to generate cytotoxic reactive nitrogen species, a key mechanism in antiparasitic and hypoxic anticancer activity.[4][5] This guide will provide an in-depth exploration of the synthesis, biological activities, and therapeutic potential of these compounds, offering valuable insights and detailed methodologies for researchers in drug discovery and development.

Synthesis of this compound Derivatives: A Step-by-Step Protocol

The synthesis of this compound derivatives can be achieved through various synthetic routes. A common and effective method involves the reaction of N-tosylhydrazones with nitroaromatic compounds. The following protocol provides a detailed, step-by-step methodology for the synthesis of the core this compound.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a general procedure for the synthesis of 1H-indazoles from N-tosylhydrazones and nitroaromatic compounds.[6]

Materials:

  • Benzaldehyde N-tosylhydrazone

  • 1-fluoro-4-nitrobenzene

  • Cesium carbonate (Cs₂CO₃)

  • Dry N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Silica gel for column chromatography

  • Standard laboratory glassware

  • Magnetic stirrer with heating

  • Nitrogen atmosphere setup

Procedure:

  • Reaction Setup: In an oven-dried Schlenk tube, combine benzaldehyde N-tosylhydrazone (0.36 mmol), 1-fluoro-4-nitrobenzene (0.3 mmol), and cesium carbonate (1.08 mmol).

  • Solvent Addition: Under a nitrogen atmosphere, add 2.0 mL of dry DMF to the Schlenk tube.

  • Reaction Conditions: Stir the reaction mixture at 80 °C for the time indicated by thin-layer chromatography (TLC) monitoring (typically several hours) until the starting materials are consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Add 20 mL of water and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with brine (2 x 20 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.[6]

Characterization:

The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. For this compound, the expected ¹H NMR spectrum in CDCl₃ would show characteristic peaks for the aromatic protons and the NH proton of the indazole ring.[6]

Synthetic Workflow Diagram

G cluster_start Starting Materials cluster_reagents Reagents & Conditions cluster_process Process cluster_product Final Product start1 Benzaldehyde N-tosylhydrazone reaction Cyclization Reaction start1->reaction start2 1-fluoro-4-nitrobenzene start2->reaction reagent1 Cs₂CO₃, Dry DMF reagent1->reaction condition1 80 °C, N₂ atmosphere condition1->reaction workup Aqueous Work-up & Extraction reaction->workup purification Column Chromatography workup->purification product This compound purification->product

Caption: Synthetic workflow for this compound.

Anticancer Activity of this compound Derivatives

The indazole scaffold is a key component in several anticancer drugs, and this compound derivatives have shown significant potential in this area.[7][8] Their mechanism of action is often multifactorial, involving the induction of apoptosis, cell cycle arrest, and in some cases, activity under hypoxic conditions found in solid tumors.[9]

A notable study reported the synthesis of a series of 5-nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide derivatives and their evaluation against various cancer cell lines.[10][11] Several of these compounds exhibited potent anticancer activity, with IC₅₀ values comparable to or better than the reference drugs pazopanib and doxorubicin.[12]

Quantitative Comparison of Anticancer Activity
CompoundSubstituent (R)A549 IC₅₀ (µM)MCF7 IC₅₀ (µM)
5'j 3-OCH₃1.15 ± 0.081.32 ± 0.09
5'k 4-OCH₃1.28 ± 0.091.45 ± 0.11
5'n 4-F1.35 ± 0.101.52 ± 0.12
Pazopanib Reference Drug1.50 ± 0.111.68 ± 0.13
Doxorubicin Reference Drug1.42 ± 0.101.60 ± 0.12
Data sourced from a study on 5-nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide derivatives.[12]
Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[13][14]

Materials:

  • Cancer cell lines (e.g., A549, MCF-7)

  • Complete cell culture medium

  • This compound test compounds

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well sterile culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[13]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions and incubate for 48-72 hours.[14]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[15]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[15]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[13]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Mechanism of Action: Apoptosis Induction Pathway

G cluster_pathway Intrinsic Apoptosis Pathway Indazole This compound Derivative Bax Bax Indazole->Bax Upregulates Bcl2 Bcl-2 Indazole->Bcl2 Downregulates Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Bax->Mitochondrion Bcl2->Bax Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Apoptosis induction by this compound derivatives.

Antimicrobial and Antiparasitic Activities

The 5-nitroindazole scaffold is particularly promising for the development of antimicrobial and antiparasitic agents. The mechanism of action is often attributed to the bioreduction of the nitro group by microbial nitroreductases, leading to the formation of cytotoxic radicals that damage DNA and other essential macromolecules.[4]

Studies have demonstrated the efficacy of 5-nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide derivatives against various bacterial and fungal strains.[10] Furthermore, other 5-nitroindazole derivatives have shown potent activity against parasites like Leishmania amazonensis.[16]

Experimental Protocol: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial agent.[17]

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton broth (for bacteria) or RPMI-1640 (for fungi)

  • This compound test compounds

  • 96-well sterile microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in the appropriate broth in a 96-well plate.[17]

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism (e.g., 5 x 10⁵ CFU/mL for bacteria).[17]

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[18]

Anti-inflammatory Activity

Indazole derivatives have long been recognized for their anti-inflammatory properties, with some acting as inhibitors of cyclooxygenase (COX) enzymes.[19] The anti-inflammatory potential of this compound derivatives is an area of active research.

Experimental Protocol: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

The carrageenan-induced paw edema model in rodents is a classic and reliable method for evaluating the acute anti-inflammatory activity of new compounds.[20][21]

Materials:

  • Wistar rats or Swiss albino mice

  • Carrageenan solution (1% in sterile saline)

  • This compound test compounds

  • Standard anti-inflammatory drug (e.g., Indomethacin)

  • Plethysmometer

Procedure:

  • Animal Grouping: Divide the animals into groups: control (vehicle), standard drug, and test compound groups.

  • Compound Administration: Administer the test compounds and the standard drug to the respective groups (e.g., intraperitoneally or orally) 30-60 minutes before carrageenan injection.[22][23]

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.[22]

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.[22]

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Inflammatory Cascade in Carrageenan-Induced Edema

G cluster_inflammation Inflammatory Cascade Carrageenan Carrageenan Injection CellInjury Cellular Injury Carrageenan->CellInjury Mediators1 Release of Histamine, Serotonin, Bradykinin (Early Phase) CellInjury->Mediators1 Mediators2 Release of Prostaglandins, Leukotrienes (Late Phase) CellInjury->Mediators2 Inflammation Edema, Erythema, Hyperalgesia Mediators1->Inflammation Mediators2->Inflammation Indazole This compound Derivative (Potential Target) Indazole->Mediators2 Inhibits

Caption: Key mediators in carrageenan-induced inflammation.

Conclusion and Future Perspectives

This compound derivatives represent a highly versatile and promising class of compounds with a wide spectrum of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, and potentially anti-inflammatory agents makes them attractive candidates for further drug development. The presence of the 5-nitro group is a key determinant of their activity, particularly in the context of infectious diseases and oncology.

Future research should focus on elucidating the precise molecular targets and mechanisms of action for their various biological effects. Structure-activity relationship (SAR) studies will be crucial for optimizing the potency and selectivity of these derivatives while minimizing potential toxicity. Furthermore, in vivo studies are needed to validate the promising in vitro results and to assess the pharmacokinetic and pharmacodynamic properties of these compounds. The continued exploration of the this compound scaffold holds significant promise for the discovery of novel and effective therapeutic agents to address unmet medical needs.

References

In-Silico Prediction of 5-Nitro-3-phenyl-1H-indazole Bioactivity: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer and antiparasitic properties.[1][2] This technical guide provides a comprehensive, in-depth workflow for the in-silico prediction of the bioactivity of a specific derivative, 5-Nitro-3-phenyl-1H-indazole. As a Senior Application Scientist, this document outlines a robust, scientifically grounded methodology, moving from target identification to detailed molecular modeling and analysis. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational techniques to accelerate early-stage drug discovery. We will hypothesize a potential biological target for this compound based on the known activities of similar compounds and then systematically apply a suite of in-silico tools to predict its interaction and potential efficacy.

Introduction: The Rationale for In-Silico Bioactivity Prediction

In the contemporary drug discovery landscape, in-silico methods are indispensable for rapidly screening and prioritizing lead compounds, thereby reducing the time and cost associated with preclinical research. These computational approaches allow for the prediction of a molecule's biological activity and potential targets before its synthesis and in-vitro testing. This guide focuses on this compound, a molecule combining the biologically active indazole core with a nitro group, a common moiety in compounds with antimicrobial and antitumor activities.[1][3][4][5]

The indazole nucleus is present in numerous compounds with diverse pharmacological effects, including anti-inflammatory, antitumor, and anti-HIV activities.[2][6] Notably, indazole derivatives have been investigated as kinase inhibitors, a critical class of therapeutic agents in oncology.[7][8] The presence of the nitroaromatic group also suggests potential activity against pathogens like Trypanosoma cruzi, the causative agent of Chagas disease, as nitroheterocyclic drugs are a mainstay of treatment.[1][9][10]

Given the established role of indazole derivatives as kinase inhibitors, this guide will proceed with the hypothesis that This compound possesses inhibitory activity against a specific protein kinase. This focused approach allows for a detailed exploration of a practical in-silico workflow.

The In-Silico Bioactivity Prediction Workflow

A robust in-silico workflow for predicting bioactivity is a multi-step process that integrates various computational techniques. Each step builds upon the previous one, providing a progressively more detailed understanding of the molecule's potential biological function.

workflow cluster_0 Phase 1: Target Identification & Ligand Preparation cluster_1 Phase 2: Initial Screening cluster_2 Phase 3: Refined Analysis & Prediction cluster_3 Phase 4: Data Interpretation & Reporting Target_ID Target Identification (Literature & Database Mining) Ligand_Prep Ligand Preparation (2D to 3D Conversion & Energy Minimization) Target_ID->Ligand_Prep Pharmacophore Pharmacophore Modeling Ligand_Prep->Pharmacophore Docking Molecular Docking Pharmacophore->Docking MD_Sim Molecular Dynamics Simulation Docking->MD_Sim QSAR QSAR Modeling (Optional, with sufficient data) MD_Sim->QSAR Interpretation Results Interpretation QSAR->Interpretation Report Reporting & Experimental Validation Proposal Interpretation->Report

Figure 1: A generalized workflow for in-silico bioactivity prediction.

Phase 1: Target Identification and Ligand Preparation

Target Identification: Selecting a Plausible Kinase Target

The initial and most critical step is the identification of a probable biological target. Based on the literature, indazole derivatives have shown significant activity as kinase inhibitors.[7][8] For the purpose of this guide, we will select Aurora A kinase as a representative target. Aurora A is a serine/threonine kinase that plays a crucial role in cell cycle regulation, and its overexpression is linked to various cancers, making it a well-validated oncological target.[7]

Protocol for Target Identification:

  • Literature Review: Conduct a thorough search of scientific databases (e.g., PubMed, Scopus) for publications on the biological activities of indazole derivatives.

  • Target Databases: Utilize databases such as ChEMBL and BindingDB to identify known protein targets of compounds structurally similar to this compound.

  • Target Validation: Prioritize targets that are well-validated for disease relevance and have available high-quality 3D structures in the Protein Data Bank (PDB).

Ligand Preparation: From 2D Structure to 3D Model

Accurate prediction of bioactivity requires a high-quality 3D structure of the ligand.

Protocol for Ligand Preparation:

  • 2D Structure Generation: Draw the 2D structure of this compound using a chemical drawing tool like ChemDraw or MarvinSketch.

  • 3D Conversion and Optimization:

    • Import the 2D structure into a molecular modeling software (e.g., MOE, Schrödinger Maestro, or the open-source Avogadro).

    • Convert the 2D structure to a 3D conformation.

    • Perform an energy minimization of the 3D structure using a suitable force field (e.g., MMFF94 or AMBER) to obtain a low-energy, stable conformation.

    • Assign appropriate protonation states at physiological pH (7.4).

Phase 2: Initial Screening

Pharmacophore Modeling: Identifying Key Chemical Features

Pharmacophore modeling identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond acceptors/donors, hydrophobic groups, aromatic rings) necessary for biological activity.[11][12][13] A pharmacophore model can be generated based on a set of known active ligands (ligand-based) or from the protein's binding site (structure-based).

Protocol for Structure-Based Pharmacophore Generation:

  • Protein Preparation:

    • Download the crystal structure of Aurora A kinase with a bound inhibitor from the PDB (e.g., PDB ID: 2NP8).[7]

    • Prepare the protein structure by removing water molecules, adding hydrogen atoms, and correcting any structural issues.

  • Pharmacophore Feature Identification:

    • Analyze the interactions between the co-crystallized ligand and the protein's active site to identify key pharmacophoric features.

    • Generate a pharmacophore model using software like MOE, Discovery Studio, or the online server Pharmit.

  • Ligand Screening: Screen the prepared 3D structure of this compound against the generated pharmacophore model to assess its fit.

pharmacophore cluster_0 Pharmacophore Model for Aurora A Kinase Inhibitors HBA H-Bond Acceptor RA1 Ring Aromatic HBA->RA1 HY Hydrophobic RA2 Ring Aromatic HY->RA2 RA1->HY

Figure 2: A representative 3D QSAR pharmacophore model for Aurora-A kinase inhibitors.[7]

Molecular Docking: Predicting Binding Affinity and Pose

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target and estimates the strength of the interaction, typically as a binding energy or score.[6][14][15][16]

Protocol for Molecular Docking:

  • Protein and Ligand Preparation: Use the prepared protein and ligand structures from the previous steps.

  • Binding Site Definition: Define the binding site on Aurora A kinase, usually based on the location of the co-crystallized ligand.

  • Docking Simulation: Perform the docking simulation using software like AutoDock, GOLD, or Glide.

  • Pose Analysis and Scoring:

    • Analyze the predicted binding poses of this compound within the kinase's active site.

    • Evaluate the docking scores to estimate the binding affinity. Lower scores generally indicate stronger binding.

    • Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) for the top-scoring poses.

Docking ParameterDescriptionExample Value
Binding Energy Estimated free energy of binding (kcal/mol)-8.0 to -10.0
Key Interactions Hydrogen bonds with hinge region residues (e.g., Ala213)Yes/No
RMSD Root Mean Square Deviation from a known binder (if applicable)< 2.0 Å

Table 1: Example of a molecular docking results summary.

Phase 3: Refined Analysis and Prediction

Molecular Dynamics (MD) Simulation: Assessing Binding Stability

While docking provides a static picture of the protein-ligand interaction, MD simulations can assess the stability of the complex over time in a simulated physiological environment.[7]

Protocol for MD Simulation:

  • System Setup: Place the docked protein-ligand complex in a simulation box with explicit water molecules and counter-ions to neutralize the system.

  • Simulation: Run the MD simulation for a sufficient duration (e.g., 50-100 nanoseconds) using software like GROMACS, AMBER, or NAMD.

  • Trajectory Analysis: Analyze the simulation trajectory to assess the stability of the ligand's binding pose, protein conformational changes, and key intermolecular interactions over time.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical equations that correlate the chemical structures of a series of compounds with their biological activities.[17][18][19][20][21][22][23][24] While developing a new QSAR model requires a dataset of compounds with known activities, existing models for kinase inhibitors or nitroaromatic compounds can be used for predictive purposes.

Protocol for Applying an Existing QSAR Model:

  • Model Selection: Identify a relevant and validated QSAR model for the target of interest (e.g., kinase inhibition) or for a class of compounds with similar structural features (e.g., nitroaromatics).

  • Descriptor Calculation: Calculate the necessary molecular descriptors for this compound as required by the QSAR model.

  • Activity Prediction: Input the calculated descriptors into the QSAR equation to predict the biological activity.

  • Applicability Domain Analysis: Ensure that this compound falls within the applicability domain of the chosen QSAR model to ensure a reliable prediction.

Conclusion and Future Directions

This in-depth technical guide has outlined a comprehensive in-silico workflow for predicting the bioactivity of this compound, with a focus on its potential as a kinase inhibitor. By systematically applying techniques from target identification to molecular dynamics, researchers can generate a robust hypothesis about the molecule's biological function.

The predictions generated from this workflow are not a substitute for experimental validation but serve as a powerful tool to prioritize compounds for synthesis and testing. The insights gained from the predicted binding mode and key interactions can also guide the design of more potent and selective analogs. Future work should focus on the experimental validation of these in-silico predictions through in-vitro enzyme assays and cell-based studies.

References

The Ascendant Scaffold: A Technical Guide to 5-Nitro-3-phenyl-1H-indazole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Status of the Indazole Nucleus

The indazole core, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazole ring, has garnered significant attention in medicinal chemistry, earning its status as a "privileged scaffold."[1][2] This is attributed to its ability to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[1] The thermodynamic stability of the 1H-indazole tautomer makes it the predominant form in biological systems.[1] The strategic incorporation of specific substituents onto this core structure allows for the fine-tuning of its physicochemical properties and biological activity. This guide focuses on a particularly compelling derivative: 5-nitro-3-phenyl-1H-indazole. The introduction of a nitro group at the 5-position and a phenyl ring at the 3-position creates a unique electronic and steric profile, opening avenues for novel therapeutic applications. This document will provide an in-depth exploration of the synthesis, key biological activities, and medicinal chemistry potential of the this compound scaffold, tailored for researchers and drug development professionals.

Core Synthesis and Physicochemical Properties

The synthetic accessibility of a scaffold is paramount to its utility in drug discovery. The this compound core can be efficiently synthesized through a transition-metal-free reaction of N-tosylhydrazones with nitroaromatic compounds.[3] This method offers a practical and environmentally benign route to the target molecule.

General Synthetic Protocol:

A common and effective method for the synthesis of this compound involves the reaction of a substituted benzaldehyde with hydrazine.[4] A more specific and high-yield synthesis is achieved through the reaction of N-tosylhydrazones with nitroaromatic compounds.[3]

Experimental Protocol: Synthesis of this compound [3]

  • Reaction Setup: To a mixture of the appropriate nitroaromatic compound (0.3 mmol), N-tosylhydrazone (0.36 mmol), and a base such as cesium carbonate (Cs2CO3) or sodium hydride (NaH) (1.08 mmol) in a Schlenk tube, add dry N,N-Dimethylformamide (DMF) (2.0 ml) under a nitrogen atmosphere.

  • Reaction Conditions: Stir the solution for the indicated time at a temperature ranging from 60°C to 80°C.

  • Purification: Upon completion, the crude mixture is purified by silica-gel column chromatography to yield the this compound product.

Characterization Data for this compound: [3]

  • Appearance: Yellow solid

  • 1H NMR (400 MHz, CDCl3) δ: 11.84 (br, 1H), 8.98 (s, 1H), 8.26 (d, J = 9.2 Hz, 1H), 7.98 (d, J = 7.8 Hz, 2H), 7.62-7.53 (m, 3H), 7.29 (d, J = 9.2 Hz, 1H)

  • 13C NMR (100 MHz, CDCl3) δ: 148.67, 143.39, 142.96, 131.72, 129.35, 127.81, 122.14, 120.37, 119.18, 110.60

Physicochemical Properties:

The physicochemical properties of the this compound scaffold are influenced by its constituent functional groups. The indazole core provides a rigid, planar structure, while the phenyl group at the 3-position adds lipophilicity. The nitro group at the 5-position is a strong electron-withdrawing group, impacting the molecule's electronics and potential for hydrogen bonding.

PropertyValueSource
Molecular FormulaC₁₃H₉N₃O₂[3]
Molecular Weight239.23 g/mol [3]
AppearanceYellow Solid[3]
Melting PointNot explicitly reported for the core, but derivatives have melting points in the range of 100-200°C.[5]
SolubilityExpected to have low aqueous solubility, but soluble in organic solvents like DMF and DMSO.General chemical principles

Biological Activities and Therapeutic Potential

The this compound scaffold is a versatile platform for the development of therapeutic agents targeting a range of diseases. Its biological activity is largely dictated by the nature of substituents on the indazole core, the phenyl ring, and the nitrogen at position 1.

Antiparasitic Activity: A Promising Avenue

Nitroheterocyclic compounds have long been a cornerstone in the treatment of parasitic infections.[6][7] The 5-nitro group in the indazole scaffold is crucial for its antiparasitic activity. The proposed mechanism of action involves the bioreduction of the nitro group by parasitic nitroreductases to form reactive nitrogen species (RNS), such as nitro anion radicals.[8][9] These RNS can induce oxidative stress, leading to damage of parasitic macromolecules like DNA and proteins, ultimately causing parasite death.[8][10]

Mechanism of Antiparasitic Action:

antiparasitic_mechanism Scaffold 5-Nitro-3-phenyl- 1H-indazole Nitroreductase Parasitic Nitroreductase Scaffold->Nitroreductase Bioreduction RNS Reactive Nitrogen Species (RNS) Nitroreductase->RNS Generation of Damage Damage to Parasite Macromolecules (DNA, Proteins) RNS->Damage Death Parasite Death Damage->Death

Antiparasitic Mechanism of 5-Nitroindazoles.

Derivatives of 5-nitroindazole have demonstrated significant activity against a variety of parasites, including Trypanosoma cruzi (the causative agent of Chagas disease) and Trichomonas vaginalis.[6][9]

Antiparasitic Activity of 5-Nitroindazole Derivatives:

Compound ClassParasiteIC₅₀ (µM)Reference
5-Nitro-2-picolyl-indazolin-3-oneT. cruzi (epimastigotes)1.1 ± 0.3[9]
5-Nitro-2-picolyl-indazolin-3-oneT. cruzi (trypomastigotes)5.4 ± 1.0[9]
3-alkoxy-5-nitroindazole derivativesT. vaginalisRemarkable activity at 10 µg/mL[6]
Anticancer Potential: Targeting Key Cellular Pathways

The indazole scaffold is a well-established pharmacophore in the design of anticancer agents, with several indazole-based drugs approved for clinical use.[1] Derivatives of 5-nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide have shown promising in vitro anticancer activity.[11]

Anticancer Activity of 5-Nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide Derivatives:

CompoundSubstituent on phenylamino groupA549 (Lung Carcinoma) IC₅₀ (µM)MCF-7 (Breast Cancer) IC₅₀ (µM)Reference
5j 3-OCH₃1.15 ± 0.081.32 ± 0.09[11]
5k 4-OCH₃1.28 ± 0.091.45 ± 0.11[11]
Pazopanib (Reference Drug)1.50 ± 0.111.68 ± 0.13[11]
Doxorubicin (Reference Drug)1.42 ± 0.101.60 ± 0.12[11]

The anticancer mechanism of indazole derivatives often involves the inhibition of protein kinases, which are critical regulators of cell growth, proliferation, and survival.[12][13]

Kinase Inhibition: A Scaffold for Targeted Therapies

The 3-phenyl-1H-indazole moiety is a known hinge-binding motif for many protein kinases.[12] The planar nature of the indazole ring allows it to fit into the ATP-binding pocket of kinases, while the 3-phenyl group can be directed towards the solvent-exposed region, allowing for modifications to improve potency and selectivity. The 5-nitro group can form important hydrogen bond interactions within the kinase active site.

Potential Kinase Inhibition Workflow:

kinase_inhibition_workflow cluster_design Rational Design cluster_synthesis Synthesis & Screening cluster_optimization Lead Optimization Scaffold 5-Nitro-3-phenyl- 1H-indazole Scaffold Modification Structure-Activity Relationship (SAR) - R1, R2, R3 modifications Scaffold->Modification Docking Molecular Docking (Target Kinase) Modification->Docking Synthesis Synthesis of Derivative Library Docking->Synthesis Screening Kinase Inhibition Screening Synthesis->Screening Hit Hit Compound Screening->Hit Optimization Optimization of Potency, Selectivity, ADME Properties Hit->Optimization Lead Lead Candidate Optimization->Lead

Workflow for Developing Kinase Inhibitors.

While specific kinase inhibition data for the bare this compound is limited, numerous studies on related indazole derivatives demonstrate their potential as inhibitors of various kinases, including tyrosine kinases and serine/threonine kinases.[12][13]

Structure-Activity Relationships (SAR) and Future Directions

The biological activity of the this compound scaffold can be significantly modulated by introducing various substituents at different positions.

  • Position 1 (N1): Alkylation or arylation at this position can influence the compound's pharmacokinetic properties and its interaction with the biological target. For instance, the introduction of a carboxamide group at N1 has been shown to be beneficial for anticancer activity.[11]

  • Position 3 (Phenyl Ring): Substitution on the phenyl ring can enhance potency and selectivity. Electron-donating groups like methoxy (OCH₃) on the phenylamino moiety of N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide derivatives have been shown to improve anticancer activity.[11]

  • Position 5 (Nitro Group): While crucial for antiparasitic activity, this group can be modified to explore other biological targets. For example, reduction of the nitro group to an amine provides a handle for further derivatization to explore different chemical spaces.

The this compound scaffold represents a promising starting point for the development of novel therapeutics. Future research should focus on:

  • Exploring a wider range of biological targets: Beyond antiparasitic and anticancer activities, this scaffold could be explored for its potential as an anti-inflammatory, antiviral, or neuroprotective agent.

  • Detailed mechanistic studies: Elucidating the precise molecular mechanisms of action for different biological activities will be crucial for rational drug design.

  • Optimization of pharmacokinetic properties: Systematic modification of the scaffold to improve its absorption, distribution, metabolism, and excretion (ADME) properties will be essential for translating in vitro activity to in vivo efficacy.

Conclusion

The this compound core is a synthetically accessible and highly versatile scaffold with significant potential in medicinal chemistry. Its demonstrated antiparasitic and anticancer activities, coupled with its potential as a kinase inhibitor, make it an attractive starting point for the design and development of new therapeutic agents. A thorough understanding of its synthesis, physicochemical properties, and structure-activity relationships, as outlined in this guide, will empower researchers to unlock the full therapeutic potential of this promising molecular framework.

References

A Senior Application Scientist's Guide to Indazole Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole scaffold, a bicyclic aromatic heterocycle, has firmly established itself as a "privileged structure" in modern medicinal chemistry. Its unique electronic properties, synthetic tractability, and ability to form key interactions with a multitude of biological targets have propelled it to the forefront of drug discovery. Several indazole-containing drugs, such as Axitinib, Pazopanib, and Niraparib, have reached the market, primarily in oncology, validating the scaffold's therapeutic potential.[1] This guide provides an in-depth technical review for researchers and drug development professionals, exploring the core attributes of the indazole nucleus, prevalent synthetic strategies, key therapeutic applications with a focus on oncology, and the causality behind experimental design for validating these potent molecules.

The Indazole Core: A Privileged Scaffold

The indazole, or benzopyrazole, consists of a benzene ring fused to a pyrazole ring.[2] This arrangement results in a 10 π-electron aromatic system that is stable and ripe for chemical modification.[3] It exists in two principal tautomeric forms, 1H-indazole and 2H-indazole, with the 1H-tautomer being the more thermodynamically stable and predominant form.[4]

The significance of the indazole scaffold lies in its role as a bioisostere of indole, capable of mimicking the hydrogen bonding patterns of the indole NH group, a common motif in protein-ligand interactions.[3] The two nitrogen atoms within the pyrazole ring act as both hydrogen bond donors and acceptors, allowing for versatile and specific engagement with enzyme active sites. This adaptability is a primary reason for its "privileged" status, enabling the design of potent and selective inhibitors for various target classes.[3][5]

G cluster_0 Indazole Core Structure and Tautomers Indazole Tautomer_1H 1H-Indazole (More Stable) Indazole->Tautomer_1H Predominant Tautomer Tautomer_2H 2H-Indazole Indazole->Tautomer_2H Less Stable Tautomer

Caption: General structure and principal tautomers of the indazole ring.

Synthetic Strategies: Building the Core and Its Derivatives

The functionalization of the indazole ring is critical for modulating its pharmacological properties. The ease of synthesis and the ability to introduce a wide array of substituents contribute to its attractiveness in drug development.[1][4]

Core Synthesis Methodologies

Classical and modern synthetic routes provide access to the indazole nucleus. A common and robust approach involves the cyclization of ortho-substituted phenylhydrazones. For instance, the Fischer indole synthesis can be adapted, and various metal-free and metal-catalyzed methods have been developed to improve yields and substrate scope.[4]

  • Metal-Free C-H Amination: One efficient method involves the direct aryl C-H amination of arylhydrazones using oxidants like [bis-(trifluoroacetoxy)iodo]benzene (PIFA). This approach avoids the need for transition metal catalysts, offering a "greener" synthetic route.[4]

  • Palladium-Catalyzed Intramolecular Amination: This method utilizes palladium catalysts to facilitate the intramolecular amination of aryl halides, providing a versatile route to a wide range of substituted indazoles.[6]

Regioselective Functionalization

Post-synthesis modification of the indazole core is essential for lead optimization. The C3 position is a particularly important site for introducing diversity to modulate target binding and selectivity.

  • Halogenation: The C3 position can be readily halogenated using reagents like N-iodosuccinimide (NIS) or N-bromosuccinimide (NBS). The resulting 3-haloindazoles are versatile intermediates for subsequent cross-coupling reactions.[7]

  • Palladium-Catalyzed Cross-Coupling: 3-Iodo or 3-bromoindazoles serve as excellent substrates for Suzuki, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. This allows for the introduction of aryl, alkynyl, and amino groups, respectively, enabling extensive Structure-Activity Relationship (SAR) studies.[7]

The choice of a specific synthetic route is dictated by the desired substitution pattern and the tolerance of functional groups. For example, a palladium-catalyzed approach is often chosen for its high functional group tolerance, which is crucial when building complex molecules during late-stage lead optimization.

Therapeutic Applications: A Focus on Oncology

While indazole derivatives exhibit a broad spectrum of biological activities, including anti-inflammatory, antibacterial, and anti-HIV properties, their most significant impact to date has been in oncology.[8][9] Many indazole-based drugs target protein kinases, enzymes that are frequently dysregulated in cancer, leading to uncontrolled cell growth and proliferation.[1][10]

Kinase Inhibition: The Engine of Indazole-Based Cancer Therapy

Protein kinases are central regulators of cell signaling pathways. Mutations or overexpression of kinases like VEGFR, Aurora Kinase, and PARP are hallmarks of many cancers. The indazole scaffold is particularly adept at fitting into the ATP-binding pocket of these kinases.[1]

Marketed Indazole-Based Kinase Inhibitors:

Drug NamePrimary Target(s)Approved Indication(s)
Axitinib VEGFR1, VEGFR2, VEGFR3Advanced Renal Cell Carcinoma
Pazopanib VEGFR, PDGFR, c-KitAdvanced Renal Cell Carcinoma, Soft Tissue Sarcoma
Niraparib PARP1, PARP2Ovarian, Fallopian Tube, and Peritoneal Cancer
Entrectinib TRKA/B/C, ROS1, ALKROS1-positive NSCLC, NTRK fusion-positive solid tumors

Data sourced from multiple reviews on indazole derivatives in oncology.[1][4]

G cluster_pathway Simplified VEGFR Signaling Pathway cluster_inhibition Mechanism of Inhibition VEGF VEGF Ligand VEGFR VEGFR (Tyrosine Kinase) VEGF->VEGFR Binds & Dimerizes PLCg PLCγ VEGFR->PLCg Phosphorylates MAPK MAPK Pathway VEGFR->MAPK PI3K PI3K/Akt Pathway VEGFR->PI3K Proliferation Angiogenesis & Cell Proliferation PLCg->Proliferation MAPK->Proliferation PI3K->Proliferation Indazole_Inhibitor Axitinib / Pazopanib (Indazole Derivative) Indazole_Inhibitor->VEGFR Binds to ATP Pocket & Blocks Kinase Activity

Caption: Indazole derivatives blocking the VEGFR signaling cascade.

Experimental Validation: A Self-Validating Protocol

Trustworthiness in drug discovery is built upon robust, reproducible experimental data. The following protocol for an in-vitro kinase inhibition assay is designed to be self-validating through the inclusion of appropriate controls.

Protocol: In-Vitro Kinase Inhibition Assay for an Indazole Derivative against VEGFR-2

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test indazole compound against the VEGFR-2 kinase.

Materials:

  • Recombinant human VEGFR-2 enzyme

  • ATP (Adenosine triphosphate)

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • Test Indazole Compound (dissolved in DMSO)

  • Staurosporine (Positive Control Inhibitor)

  • Assay Buffer (e.g., Tris-HCl, MgCl2, DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well white assay plates

  • Plate reader capable of luminescence detection

Methodology:

  • Compound Preparation:

    • Perform a serial dilution of the test indazole compound in DMSO. A typical starting concentration is 10 mM, diluted down in 10 steps with a 1:3 dilution factor.

    • Prepare a similar dilution series for the positive control, Staurosporine.

    • Prepare a DMSO-only plate for the negative control (0% inhibition).

  • Assay Setup (in a 384-well plate):

    • Total Kinase Activity (Negative Control): Add 2.5 µL of assay buffer and 2.5 µL of DMSO to designated wells.

    • Background (No Enzyme Control): Add 5 µL of assay buffer to designated wells.

    • Test Compound Wells: Add 2.5 µL of assay buffer and 2.5 µL of the diluted test compound to each well.

    • Positive Control Wells: Add 2.5 µL of assay buffer and 2.5 µL of diluted Staurosporine to each well.

  • Enzyme Addition:

    • Prepare a solution of VEGFR-2 enzyme in assay buffer.

    • Add 5 µL of the enzyme solution to all wells except the "Background" wells.

    • Incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate Kinase Reaction:

    • Prepare a solution containing the Poly(Glu, Tyr) substrate and ATP in assay buffer.

    • Add 10 µL of this solution to all wells to start the reaction.

    • Incubate the plate for 60 minutes at 30°C. Causality Check: This incubation allows the enzyme to phosphorylate the substrate. The extent of this reaction is what will be measured.

  • Detection:

    • Follow the manufacturer's protocol for the ADP-Glo™ assay. This typically involves:

      • Adding 20 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

      • Adding 40 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30 minutes.

    • Read the luminescence on a plate reader. The light signal is directly proportional to the amount of ADP produced, and thus to the kinase activity.

  • Data Analysis:

    • Subtract the average "Background" signal from all other measurements.

    • Calculate the percent inhibition for each compound concentration using the formula: % Inhibition = 100 * (1 - (Signal_Compound / Signal_NegativeControl))

    • Plot the % Inhibition against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression software (e.g., GraphPad Prism) to determine the IC50 value.

Self-Validation System:

  • Positive Control (Staurosporine): A known, potent kinase inhibitor. A successful assay will show a low nanomolar IC50 for Staurosporine, confirming the assay is sensitive to inhibition.

  • Negative Control (DMSO): Represents 100% kinase activity (0% inhibition) and is the baseline for all calculations.

  • Z'-factor Calculation: The statistical separation between the positive and negative controls is calculated. A Z' factor > 0.5 indicates a robust and reliable assay.

Future Perspectives and Challenges

The success of the indazole scaffold is undeniable, but challenges remain.[1] A primary concern in targeted therapy, particularly with kinase inhibitors, is the development of drug resistance through mutations in the target enzyme's active site.[8] Future research will focus on:

  • Next-Generation Inhibitors: Designing indazole derivatives that can overcome known resistance mutations.

  • Improving Selectivity: While potent, many kinase inhibitors have off-target effects. Fine-tuning the substitution patterns on the indazole ring can improve the selectivity profile, reducing side effects.[1]

  • Exploring New Targets: Moving beyond kinases, the scaffold is being explored for its potential to inhibit other important targets like indoleamine-2,3-dioxygenase1 (IDO1) and various epigenetic enzymes.[8]

The continued exploration of the indazole scaffold's chemical space, guided by a deep understanding of structural biology and synthetic chemistry, will undoubtedly lead to the discovery of new and more effective medicines for a range of diseases.

References

X-ray crystallography of 5-Nitro-3-phenyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the X-ray Crystallography of 5-Nitro-3-phenyl-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indazole derivatives are a cornerstone of modern medicinal chemistry, exhibiting a wide array of biological activities including anti-tumor and anti-inflammatory properties. The precise three-dimensional arrangement of atoms within these molecules, which dictates their interaction with biological targets, is of paramount importance for structure-based drug design. X-ray crystallography remains the definitive method for elucidating these molecular structures with atomic-level precision. This guide provides a comprehensive technical overview of the synthesis, crystallization, and single-crystal X-ray diffraction analysis of a key indazole derivative, this compound. We will explore the causality behind experimental choices, from synthetic strategy to the nuances of crystal packing, offering field-proven insights for researchers in structural biology and drug development.

Introduction: The Significance of the Indazole Scaffold

The indazole nucleus, a bicyclic system comprising fused benzene and pyrazole rings, is recognized as a "privileged scaffold" in medicinal chemistry. Its structural rigidity and capacity for diverse substitutions at multiple positions allow for the fine-tuning of physicochemical properties and biological activity. The introduction of a phenyl group at the 3-position and a nitro group at the 5-position, as in this compound, creates a molecule with specific electronic and steric features that are critical to its function. The electron-withdrawing nitro group, in particular, can significantly influence intermolecular interactions, such as hydrogen bonding and π-stacking, which are fundamental to both crystal formation and ligand-receptor binding.

Understanding the precise molecular geometry and supramolecular assembly through X-ray crystallography provides an unambiguous blueprint for computational modeling, docking studies, and the rational design of next-generation therapeutics.

Synthesis and Crystallization: From Molecule to Single Crystal

The journey to a crystal structure begins with the chemical synthesis of the target compound and culminates in the growth of high-quality single crystals suitable for diffraction experiments.

Synthetic Protocol: A Metal-Free Approach

A robust and environmentally benign method for the synthesis of 1H-indazoles involves the reaction of N-tosylhydrazones with nitroaromatic compounds, proceeding under transition-metal-free conditions. This approach offers a practical route to this compound.

Experimental Protocol: Synthesis of this compound

  • Preparation of Benzaldehyde N-Tosylhydrazone:

    • In a round-bottom flask, dissolve benzaldehyde (1.0 eq) and p-toluenesulfonhydrazide (1.05 eq) in ethanol.

    • Add a catalytic amount of acetic acid and reflux the mixture for 2-3 hours, monitoring by TLC.

    • Upon completion, allow the mixture to cool to room temperature. The product will precipitate.

    • Collect the white solid by vacuum filtration, wash with cold ethanol, and dry under vacuum.

  • Cyclization Reaction:

    • To a solution of benzaldehyde N-tosylhydrazone (1.0 eq) in an appropriate solvent like DMSO, add 1-fluoro-4-nitrobenzene (1.2 eq).

    • Add a strong base, such as potassium tert-butoxide (t-BuOK, 3.0 eq), portion-wise at room temperature.

    • Stir the reaction mixture at 80-100°C for 12-24 hours until the starting material is consumed (monitored by TLC).

    • Cool the reaction mixture, quench with water, and extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a yellow solid.

Crystallization: The Art of Slow Evaporation

The growth of diffraction-quality single crystals is often the most challenging step. The choice of solvent is critical; it must provide sufficient solubility for the compound at a given temperature but also allow for slow, controlled precipitation as the solvent evaporates. A mixed-solvent system often provides the necessary control. For indazole derivatives, mixtures of polar and non-polar solvents have proven effective.

Experimental Protocol: Single Crystal Growth

  • Solvent Selection: Prepare a saturated solution of purified this compound in a minimal amount of a suitable solvent system (e.g., chloroform/ethanol or ethyl acetate/hexane) at room temperature.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial to remove any particulate matter that could act as unwanted nucleation sites.

  • Slow Evaporation: Cover the vial with parafilm and pierce it with a needle to create 2-3 small holes. This ensures slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free environment at a constant, controlled temperature.

  • Monitoring: Monitor the vial over several days to weeks for the formation of well-defined, single crystals.

G Figure 1. Synthesis and Crystallization Workflow cluster_synthesis Synthesis cluster_crystallization Crystallization Reactants Benzaldehyde N-Tosylhydrazone + 1-Fluoro-4-nitrobenzene Reaction Cyclization (t-BuOK, DMSO, 80-100°C) Reactants->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Pure this compound Purification->Product Dissolution Dissolve in Ethyl Acetate/Hexane Product->Dissolution Filtration Microfiltration (0.22 µm) Dissolution->Filtration Evaporation Slow Evaporation Filtration->Evaporation Crystals Single Crystals Evaporation->Crystals

Caption: Workflow from synthesis to single crystal.

Single-Crystal X-ray Diffraction Analysis

With a suitable crystal in hand, the process of determining the molecular structure can begin. This involves irradiating the crystal with X-rays and analyzing the resulting diffraction pattern.

Data Collection

A single crystal, typically 0.1-0.3 mm in size, is mounted on a goniometer head and placed in a stream of cold nitrogen gas (usually 100 K) to minimize thermal motion of the atoms. It is then exposed to a monochromatic beam of X-rays (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.5418 Å). As the crystal is rotated, a series of diffraction spots are recorded on a detector. The intensity and position of each spot contain the information needed to reconstruct the electron density, and thus the atomic arrangement, within the crystal.

Structure Solution and Refinement
  • Unit Cell Determination: The diffraction data are first processed to determine the dimensions and symmetry of the unit cell—the basic repeating block of the crystal lattice.

  • Structure Solution: The "phase problem" is the central challenge in crystallography. Since detectors only record intensities, the phase information of the diffracted waves is lost. For small molecules like indazoles, this is typically solved using direct methods, which are computational algorithms that use statistical relationships between intensities to predict initial phases.

  • Model Building and Refinement: The initial phase estimates are used to calculate an electron density map. Atoms are placed into regions of high electron density to build an initial molecular model. This model is then refined using a least-squares algorithm, which iteratively adjusts atomic positions, occupancies, and displacement parameters to minimize the difference between the observed diffraction intensities and those calculated from the model. The quality of the final structure is assessed by the R-factor (R1), which should typically be below 5% for a well-refined small molecule structure.

Structural Elucidation and Discussion

While a definitive crystal structure for this compound is not publicly available as of this guide's publication, we can infer its key structural features with high confidence based on the crystallographic data of closely related analogs, such as 3-chloro-1-methyl-5-nitro-1H-indazole and 5-[(5-nitro-1H-indazol-1-yl)methyl]-3-phenyl-4,5-dihydroisoxazole.

Molecular Conformation

The core indazole ring system is expected to be essentially planar. The phenyl ring at the C3 position will be twisted relative to this plane. In a related structure, the dihedral angle between the indazole unit and a pendant phenyl group was found to be 6.79(4)°. Similarly, the nitro group at the C5 position is anticipated to be slightly twisted out of the indazole plane, often by a few degrees, due to packing forces in the crystal.

Caption: Atomic structure of this compound.

Table 1: Predicted Crystallographic Data for this compound (Based on data from analogous structures)

ParameterPredicted ValueRationale / Reference
Crystal SystemMonoclinicCommon for substituted indazoles.
Space GroupP2₁/cA frequently observed space group for centrosymmetric packing of organic molecules.
a (Å)~13.3Based on dimensions of similar-sized indazole derivatives.
b (Å)~11.2Based on dimensions of similar-sized indazole derivatives.
c (Å)~7.3Based on dimensions of similar-sized indazole derivatives.
β (°)~91-96Typical for monoclinic systems of this class.
V (ų)~1090Calculated from cell parameters.
Z4Number of molecules in the unit cell, typical for this space group.
Dihedral Angle (Indazole-Phenyl)~5-10°The phenyl ring is slightly twisted out of the indazole plane.
Dihedral Angle (Indazole-Nitro)~4-8°The nitro group is slightly twisted due to crystal packing forces.
Supramolecular Assembly and Intermolecular Interactions

The crystal packing is governed by a network of non-covalent interactions. For this compound, the following interactions are anticipated to be dominant:

  • N-H···O Hydrogen Bonding: The acidic proton on the N1 atom of the indazole ring is a strong hydrogen bond donor. It is highly likely to form a robust hydrogen bond with one of the oxygen atoms of the nitro group of an adjacent molecule. This interaction often leads to the formation of infinite chains or dimeric motifs that are fundamental to the crystal's architecture.

  • π–π Stacking: The planar, electron-rich indazole and phenyl rings are prone to π–π stacking interactions. These can occur between the indazole ring of one molecule and the phenyl ring of a neighbor, contributing significantly to the overall stability of the crystal lattice.

  • C-H···O Interactions: Weaker C-H···O hydrogen bonds, involving aromatic C-H donors and the nitro oxygen acceptors, are also expected to play a role in linking the primary structural motifs into a three-dimensional network.

  • π-hole Interactions: The electropositive region (π-hole) on the nitrogen atom of the nitro group can engage in favorable interactions with electron-rich lone pairs, such as those on the oxygen atoms of neighboring nitro groups or carbonyls, further stabilizing the crystal structure.

An In-depth Technical Guide to the Tautomeric Forms of 5-Nitro-3-phenyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indazole derivatives are a cornerstone in medicinal chemistry, renowned for their diverse pharmacological activities. The tautomeric nature of the indazole ring system is a critical determinant of its physicochemical properties, reactivity, and biological interactions. This technical guide provides a comprehensive exploration of the tautomeric forms of 5-Nitro-3-phenyl-1H-indazole, a key intermediate in the synthesis of various bioactive molecules. We will delve into the structural nuances of the potential tautomers, the theoretical and experimental basis for the predominance of the 1H-tautomer, and the analytical methodologies required for their characterization. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of indazole-based compounds in drug discovery and development.

Introduction to Indazole Tautomerism

Indazole, a bicyclic aromatic heterocycle, can exist in two primary tautomeric forms: 1H-indazole and 2H-indazole. This annular tautomerism arises from the migration of a proton between the two nitrogen atoms of the pyrazole ring. The position of this proton significantly influences the electronic distribution, aromaticity, and hydrogen bonding capabilities of the molecule, thereby affecting its stability, reactivity, and biological activity.

Generally, the 1H-tautomer of indazole is considered to be the more thermodynamically stable form.[1][2] This preference is attributed to its benzenoid character, which imparts greater aromatic stability compared to the quinonoid nature of the 2H-tautomer. However, the tautomeric equilibrium can be influenced by various factors, including the nature and position of substituents on the indazole ring, the solvent, temperature, and the physical state (solution or solid). For drug development professionals, a thorough understanding and control of the tautomeric form are crucial, as different tautomers can exhibit distinct pharmacological profiles and off-target effects.

Tautomeric Forms of this compound

For this compound, two principal tautomers can be envisioned: the 1H- and the 2H-forms.

DFT_Workflow start Define Tautomeric Structures (1H and 2H forms) geom_opt Geometry Optimization (e.g., B3LYP/6-311++G**) start->geom_opt freq_calc Frequency Calculation (Confirm minima, obtain thermochemical data) geom_opt->freq_calc spe Single-Point Energy Calculation (Higher level of theory, e.g., CCSD(T)) freq_calc->spe solvation Solvation Model (e.g., PCM, SMD for different solvents) spe->solvation analysis Analyze Relative Gibbs Free Energies (ΔG = G_2H - G_1H) solvation->analysis end Determine Most Stable Tautomer analysis->end

References

Methodological & Application

Synthesis of 5-Nitro-3-phenyl-1H-indazole: A Detailed Guide for Chemical Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

Introduction: 5-Nitro-3-phenyl-1H-indazole is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The indazole scaffold is a privileged structure, appearing in a variety of biologically active molecules. The presence of the nitro group and the phenyl substituent on the indazole core provides a versatile platform for further functionalization, making it a valuable building block for the synthesis of novel therapeutic agents. This document provides detailed application notes and protocols for the synthesis of this compound, intended for researchers, scientists, and professionals in the field of drug development. The protocols described herein are based on established and reliable synthetic methodologies, with a focus on explaining the underlying chemical principles and experimental nuances to ensure successful and reproducible outcomes.

Primary Synthetic Protocol: Transition-Metal-Free Synthesis from N-Tosylhydrazones and Nitroaromatic Compounds

This modern and efficient method provides a direct route to 3-substituted-1H-indazoles, including the target compound, this compound. The reaction proceeds under transition-metal-free conditions, which is advantageous for applications in medicinal chemistry where metal contamination is a concern.[1][2]

Reaction Principle and Causality

The core of this synthetic strategy involves the reaction of an N-tosylhydrazone, derived from an aldehyde or ketone, with a nitroaromatic compound in the presence of a base. The N-tosylhydrazone serves as a precursor to a diazo compound in situ. The nitroaromatic compound acts as the source of the benzene ring that will form the indazole core. The reaction is believed to proceed through a series of steps involving the formation of a diazo intermediate, followed by a formal [3+2] cycloaddition or a related pathway with the nitroaromatic compound, leading to the formation of the indazole ring system. The choice of a strong base, such as cesium carbonate (Cs₂CO₃) or sodium hydride (NaH), is crucial for the initial deprotonation of the N-tosylhydrazone to trigger the formation of the reactive diazo species. Dimethylformamide (DMF) is a common solvent for this reaction due to its high polarity and ability to dissolve the reactants and intermediates.

Experimental Workflow Diagram

G cluster_prep Starting Material Preparation cluster_reaction Reaction Setup cluster_workup Work-up and Purification Start Start Prepare_Reactants Prepare N-Tosylhydrazone and Nitroaromatic Compound Start->Prepare_Reactants Combine_Reactants Combine Nitroaromatic, N-Tosylhydrazone, and Base in a Schlenk Tube Prepare_Reactants->Combine_Reactants Add_Solvent Add Dry DMF under N₂ Atmosphere Combine_Reactants->Add_Solvent Stir_React Stir at Elevated Temperature (e.g., 60-80 °C) Add_Solvent->Stir_React Quench_Reaction Cool to Room Temperature Stir_React->Quench_Reaction Purify_Mixture Purify by Silica Gel Column Chromatography Quench_Reaction->Purify_Mixture Isolate_Product Isolate Pure this compound Purify_Mixture->Isolate_Product End End Isolate_Product->End

Caption: Experimental workflow for the synthesis of this compound.

Detailed Step-by-Step Protocol

Materials:

  • Nitroaromatic compound: 1,3-dinitrobenzene (or a suitable precursor)

  • N-Tosylhydrazone of benzaldehyde

  • Base: Cesium carbonate (Cs₂CO₃) or Sodium hydride (NaH)

  • Solvent: Dry N,N-Dimethylformamide (DMF)

  • Nitrogen (N₂) gas supply

  • Schlenk tube or other suitable reaction vessel

  • Standard laboratory glassware

  • Silica gel for column chromatography

  • Eluents for chromatography (e.g., petroleum ether/ethyl acetate mixture)

Procedure:

  • Preparation of the Reaction Vessel: Ensure all glassware is oven-dried and cooled under a stream of nitrogen to exclude moisture.

  • Charging the Reactants: To a 10 mL Schlenk tube, add the nitroaromatic compound (0.3 mmol), the N-tosylhydrazone of benzaldehyde (0.36 mmol, 1.2 equivalents), and the base (Cs₂CO₃ or NaH, 1.08 mmol, 3.6 equivalents).

  • Solvent Addition: Under a nitrogen atmosphere, add 2.0 mL of dry DMF to the Schlenk tube.

  • Reaction Conditions: Stir the resulting solution at the specified temperature (typically between 60 °C and 80 °C) for the required time. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion of the reaction (as indicated by TLC), cool the mixture to room temperature.

  • Purification: The crude reaction mixture is directly purified by silica gel column chromatography. The specific eluent system will depend on the polarity of the product and any remaining starting materials, but a mixture of petroleum ether and ethyl acetate is a good starting point.

  • Isolation and Characterization: Collect the fractions containing the desired product. Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid. The product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[3]

Characterization Data for this compound:

Analysis Observed Data
Appearance Yellow solid
¹H NMR (400 MHz, CDCl₃) δ 11.84 (br, 1H), 8.98 (s, 1H), 8.26 (d, J = 9.2 Hz, 1H), 7.98 (d, J = 7.8 Hz, 2H), 7.62-7.53 (m, 3H), 7.29 (d, J = 9.2 Hz, 1H)
¹³C NMR (100 MHz, CDCl₃) 148.67, 143.39, 142.96, 131.72, 129.35, 127.81, 122.14, 120.37, 119.18, 110.60

Alternative Synthetic Strategies

Reductive Cyclization of o-Nitrobenzylidene Derivatives

This classical approach involves the intramolecular reductive cyclization of a suitably substituted o-nitrobenzylidene derivative.

Reaction Principle:

The synthesis starts with the condensation of an o-nitrobenzaldehyde with a phenylhydrazine derivative to form a hydrazone. This intermediate is then subjected to reductive cyclization. The nitro group is reduced to a nitroso or hydroxylamine intermediate, which then undergoes an intramolecular cyclization by attacking the imine carbon, followed by dehydration to form the indazole ring. Various reducing agents can be employed, such as triethyl phosphite or tin(II) chloride.

Reaction Pathway Diagram

G Start 2-Nitrobenzaldehyde derivative + Phenylhydrazine derivative Hydrazone Hydrazone Intermediate Start->Hydrazone Condensation Reductive_Cyclization Reductive Cyclization (e.g., P(OEt)₃) Hydrazone->Reductive_Cyclization Indazole This compound Reductive_Cyclization->Indazole

Caption: Reductive cyclization route to this compound.

Davis-Beirut Reaction

The Davis-Beirut reaction is a powerful method for the synthesis of 2H-indazoles from o-nitrobenzylamines, which can sometimes be adapted for the synthesis of 1H-indazoles or their precursors.[4][5][6][7][8]

Reaction Principle:

The reaction involves the base-catalyzed intramolecular cyclization of an N-substituted 2-nitrobenzylamine. The reaction proceeds through the formation of a carbanion, which then attacks the nitro group, leading to the formation of the indazole ring. While this reaction typically yields 2H-indazoles, modifications and specific substitution patterns on the starting materials can influence the final product.

Mechanistic Insights

A thorough understanding of the reaction mechanism is paramount for optimizing reaction conditions and troubleshooting potential issues.

Mechanism of the N-Tosylhydrazone Route

The precise mechanism is a subject of ongoing research, but a plausible pathway is outlined below.

G cluster_mechanism Plausible Reaction Mechanism Tosylhydrazone N-Tosylhydrazone Diazo Diazo Intermediate Tosylhydrazone->Diazo Base, -TsH Intermediate_1 Cycloadduct/ Intermediate Diazo->Intermediate_1 + Nitroaromatic Indazole 1H-Indazole Intermediate_1->Indazole Rearrangement/ Elimination

Caption: Plausible mechanism for the synthesis from N-tosylhydrazones.

  • Deprotonation and Diazo Formation: The base abstracts a proton from the N-tosylhydrazone, leading to the formation of an anion. This anion then eliminates the tosyl group to generate a reactive diazo compound.

  • Reaction with the Nitroaromatic Compound: The diazo compound reacts with the nitroaromatic species. This could occur via a concerted [3+2] cycloaddition or a stepwise pathway involving nucleophilic attack followed by cyclization.

  • Aromatization: The resulting intermediate undergoes rearrangement and elimination of a nitro group (or a related species) to afford the aromatic 1H-indazole product.

Conclusion

The synthesis of this compound can be effectively achieved through several synthetic routes. The transition-metal-free reaction of N-tosylhydrazones with nitroaromatic compounds stands out as a modern, efficient, and clean method. Alternative strategies, such as the reductive cyclization of o-nitrobenzylidene derivatives, provide valuable options depending on the availability of starting materials and desired reaction conditions. A comprehensive understanding of the experimental protocols and the underlying reaction mechanisms, as detailed in this guide, will empower researchers to successfully synthesize this important building block for the advancement of medicinal chemistry and drug discovery.

References

One-Pot Synthesis of 1-Aryl-5-Nitro-1H-Indazoles: An Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and a detailed, field-proven protocol for the efficient one-pot synthesis of 1-aryl-5-nitro-1H-indazoles. The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] This document outlines a robust domino reaction sequence involving the formation of an arylhydrazone followed by an intramolecular nucleophilic aromatic substitution (SNAr) cyclization. We will delve into the mechanistic rationale behind the synthetic strategy, provide a step-by-step protocol for researchers, and present expected outcomes for a variety of substrates. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking a reliable and scalable method for accessing this important class of heterocyclic compounds.

Introduction: The Significance of 1-Aryl-1H-Indazoles

The 1-aryl-1H-indazole motif is a cornerstone in modern drug discovery, exhibiting a wide spectrum of biological activities.[3] Compounds incorporating this scaffold have demonstrated efficacy as anti-inflammatory agents, anticancer therapeutics, and antimicrobials.[1][4][5] For instance, Benzydamine is a well-known non-steroidal anti-inflammatory drug (NSAID), and other derivatives have shown significant tumor antiproliferative properties.[4]

The 5-nitro substitution is of particular synthetic and medicinal importance. Electronically, the nitro group is critical for activating the benzene ring towards the key cyclization step.[6] From a pharmacological standpoint, the nitro group can be a key pharmacophoric element or serve as a chemical handle for further derivatization to explore structure-activity relationships (SAR).

Traditional multi-step syntheses of these compounds often suffer from drawbacks such as high costs, laborious purification of intermediates, and cumulative yield loss. The one-pot, or domino, approach presented here circumvents these issues by combining multiple transformations into a single laboratory operation, thereby enhancing efficiency, reducing waste, and simplifying the overall process.[4][7][8]

Synthetic Strategy and Mechanism

The cornerstone of this one-pot synthesis is a domino reaction that seamlessly integrates two distinct chemical transformations: arylhydrazone formation and intramolecular Nucleophilic Aromatic Substitution (SNAr).[4][9][10]

Causality of Experimental Design:

  • Starting Material Selection : The synthesis begins with a substituted benzaldehyde or acetophenone, specifically one bearing a fluorine atom at the C2 position and a nitro group at the C5 position (e.g., 2-fluoro-5-nitroacetophenone). The fluorine atom serves as an excellent leaving group for the subsequent SNAr reaction. The C5-nitro group is the powerhouse of this reaction; its strong electron-withdrawing nature is essential to activate the aromatic ring for nucleophilic attack by lowering the energy of the Meisenheimer intermediate.[11]

  • Arylhydrazone Formation : In the first stage, the carbonyl compound reacts with a selected arylhydrazine to form the corresponding arylhydrazone intermediate. This is a standard condensation reaction.

  • Intramolecular SNAr Cyclization : A base (e.g., potassium carbonate) is then used to deprotonate the N-H of the newly formed hydrazone. This enhances the nucleophilicity of the nitrogen atom, which then attacks the C2 carbon, displacing the fluoride ion in an intramolecular SNAr cyclization to form the stable indazole ring system.

The entire sequence, from starting materials to the final indazole product, occurs in a single reaction vessel, which is the hallmark of a one-pot synthesis.

Experimental_Workflow start Start reagents Combine Carbonyl, Arylhydrazine, K2CO3 in DMF start->reagents reaction Heat Reaction Mixture (e.g., 90 °C) reagents->reaction monitoring Monitor by TLC reaction->monitoring monitoring->reaction Continue if incomplete workup Quench with Water & Extract with EtOAc monitoring->workup If complete separation Wash Organic Layer (Water, Brine) workup->separation drying Dry (MgSO4) & Filter separation->drying concentration Concentrate in vacuo drying->concentration purification Purify Product (Recrystallization or Chromatography) concentration->purification end Characterize Final Product purification->end

References

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 3-Phenyl-1H-Indazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 3-Phenyl-1H-Indazoles in Modern Drug Discovery

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] These nitrogen-containing bicyclic compounds, consisting of a pyrazole ring fused to a benzene ring, exhibit a wide spectrum of pharmacological activities, including anti-tumor, anti-inflammatory, anti-HIV, and anti-depressant properties.[1][2][3][4] The 3-phenyl-1H-indazole moiety, in particular, is a key structural component in many kinase inhibitors and other targeted therapies, making its efficient and versatile synthesis a critical endeavor for researchers in drug development.[1][4]

Palladium-catalyzed cross-coupling reactions have emerged as powerful and indispensable tools for the construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, revolutionizing the synthesis of complex aromatic and heteroaromatic compounds.[5][6] These methodologies offer significant advantages over classical synthetic routes, including milder reaction conditions, broader functional group tolerance, and higher yields. This application note provides a detailed overview and experimental protocols for the synthesis of 3-phenyl-1H-indazole derivatives, focusing on three prominent palladium-catalyzed strategies: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and direct C-H activation.

Theoretical Background: Mechanistic Insights into Palladium-Catalyzed Transformations

The remarkable efficacy of palladium catalysis in forming C-C and C-N bonds stems from a well-understood catalytic cycle that typically involves three key steps: oxidative addition, transmetalation (for Suzuki-Miyaura) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.[1][6]

The Palladium Catalytic Cycle

The general catalytic cycle for a palladium-catalyzed cross-coupling reaction is depicted below. The cycle is initiated by the oxidative addition of an aryl halide to a low-valent palladium(0) species, forming a palladium(II) intermediate. This is followed by a step that introduces the second coupling partner, and the cycle is completed by reductive elimination, which forms the desired product and regenerates the active palladium(0) catalyst.[1]

Palladium Catalytic Cycle cluster_legend Legend Pd(0)L_n Pd(0) Catalyst Ar-Pd(II)-X(L_n) Oxidative Addition Complex Pd(0)L_n->Ar-Pd(II)-X(L_n) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L_n) Transmetalated/Amine Complex Ar-Pd(II)-X(L_n)->Ar-Pd(II)-R(L_n) Transmetalation (Suzuki) or Amine Coordination (Buchwald) Ar-R Product Ar-Pd(II)-R(L_n)->Ar-R Reductive Elimination

Figure 1: Generalized Palladium Catalytic Cycle.

Synthetic Strategies for 3-Phenyl-1H-Indazoles

Suzuki-Miyaura Coupling: Forging the C3-Aryl Bond

The Suzuki-Miyaura coupling is a highly effective method for forming C-C bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base.[1][4] For the synthesis of 3-phenyl-1H-indazoles, this typically involves the coupling of a 3-halo-1H-indazole with a phenylboronic acid derivative.

Causality Behind Experimental Choices:

  • Palladium Catalyst: A variety of palladium sources can be used, with Pd(dppf)Cl₂ being a common and effective choice.[4][7][8] The dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand is crucial for stabilizing the palladium center and facilitating the catalytic cycle.

  • Base: A base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is essential for the transmetalation step, activating the organoboron species.[4][7][8]

  • Solvent: A mixture of an organic solvent like 1,4-dioxane or dimethoxyethane (DME) and water is often used to dissolve both the organic and inorganic reagents.[4][8]

This protocol outlines the synthesis of a 3-phenyl-1H-indazole derivative via a Suzuki-Miyaura coupling reaction.

Suzuki-Miyaura Workflow start Start reagents Combine 3-halo-1H-indazole, phenylboronic acid, K₂CO₃, and Pd(dppf)Cl₂ in dioxane/water start->reagents reaction Heat reaction mixture at 80-100 °C for 8-12 hours reagents->reaction workup Cool, filter through Celite, and perform aqueous workup reaction->workup purification Purify crude product by column chromatography workup->purification product Obtain pure 3-phenyl-1H-indazole derivative purification->product

Figure 2: Experimental workflow for Suzuki-Miyaura coupling.

Materials and Equipment:

Reagent/EquipmentSpecifications
3-Iodo-1H-indazoleCommercially available or synthesized
Phenylboronic acidCommercially available
Pd(dppf)Cl₂·CH₂Cl₂Dichloromethane adduct, catalyst
Potassium carbonate (K₂CO₃)Anhydrous
1,4-DioxaneAnhydrous
WaterDegassed, deionized
Round-bottom flaskAppropriate size for the reaction scale
Magnetic stirrer/hotplateFor heating and stirring
CondenserFor refluxing
Inert atmosphere setupNitrogen or Argon
TLC platesFor monitoring reaction progress
Silica gelFor column chromatography
Solvents for chromatographyHexane, Ethyl acetate

Step-by-Step Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a condenser, add 3-iodo-1H-indazole (1.0 equiv), phenylboronic acid (1.2 equiv), potassium carbonate (2.0 equiv), and Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times. Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite, washing with ethyl acetate. Transfer the filtrate to a separatory funnel and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 3-phenyl-1H-indazole derivative.[4]

Buchwald-Hartwig Amination: Constructing the Indazole Core

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[5][6] While typically used for aryl amine synthesis, intramolecular variations of this reaction are powerful for constructing nitrogen-containing heterocycles, including indazoles.[3][9] This approach often involves the cyclization of a suitably substituted precursor, such as an o-haloaryl hydrazine derivative.

Causality Behind Experimental Choices:

  • Palladium Precatalyst: Pd(OAc)₂ or Pd₂(dba)₃ are commonly employed as palladium sources.[5]

  • Ligand: The choice of phosphine ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich ligands like Xantphos or BINAP are often effective.[10]

  • Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate is required to deprotonate the amine.[3]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used.[3]

This protocol describes a general procedure for the synthesis of a 2-aryl-2H-indazole via an intramolecular Buchwald-Hartwig amination. A similar strategy can be adapted for the synthesis of 1H-indazoles.

Materials and Equipment:

Reagent/EquipmentSpecifications
N-aryl-N-(o-bromobenzyl)hydrazineSynthesized precursor
Pd(OAc)₂Palladium(II) acetate, precatalyst
dppf1,1'-Bis(diphenylphosphino)ferrocene, ligand
Sodium tert-butoxide (NaOtBu)Strong base
TolueneAnhydrous
Schlenk tube or sealed vialFor reactions under inert atmosphere
Inert atmosphere setupNitrogen or Argon

Step-by-Step Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the N-aryl-N-(o-bromobenzyl)hydrazine precursor (1.0 equiv), Pd(OAc)₂ (0.02 equiv), dppf (0.04 equiv), and NaOtBu (1.4 equiv) to a Schlenk tube.[3]

  • Solvent Addition: Add anhydrous toluene to the Schlenk tube.

  • Reaction: Seal the tube and heat the reaction mixture with stirring at 80-110 °C for 4-24 hours.[5] Monitor the reaction by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with an appropriate solvent (e.g., ethyl acetate) and filter through a short pad of silica gel.

  • Purification: Concentrate the filtrate and purify the residue by column chromatography to yield the 2-aryl-2H-indazole.[3]

C-H Activation: A Modern Approach to Indazole Functionalization

Direct C-H activation has emerged as an atom-economical and efficient strategy for the synthesis and functionalization of heterocyclic compounds.[11][12][13] Palladium-catalyzed C-H activation can be employed to directly arylate the C3 position of an indazole core, avoiding the need for pre-functionalized starting materials like haloindazoles.

Causality Behind Experimental Choices:

  • Palladium Catalyst: Pd(OAc)₂ is a common catalyst for C-H activation reactions.[11][14]

  • Oxidant: An oxidant, such as Cu(OAc)₂ or Ag₂CO₃, is often required to regenerate the active palladium catalyst.[11][14]

  • Ligand: In some cases, ligands like triphenylphosphine (PPh₃) can be beneficial.[14]

  • Solvent: Solvents can range from organic solvents like DMSO to greener alternatives like water, depending on the specific protocol.[11][14]

This protocol provides a general method for the direct C3 arylation of a 1-substituted-1H-indazole with an aryl iodide.

Materials and Equipment:

Reagent/EquipmentSpecifications
1-Methyl-1H-indazoleSubstrate
Aryl iodideCoupling partner
Pd(OAc)₂Catalyst
PPh₃Triphenylphosphine, ligand
Ag₂CO₃Silver(I) carbonate, oxidant/base
WaterSolvent
Sealed reaction vesselTo prevent solvent evaporation

Step-by-Step Procedure:

  • Reaction Setup: To a sealed reaction vessel, add 1-methyl-1H-indazole (1.0 equiv), the aryl iodide (1.5 equiv), Pd(OAc)₂ (0.05 equiv), PPh₃ (0.10 equiv), and Ag₂CO₃ (2.0 equiv).[14]

  • Solvent Addition: Add water to the reaction vessel.

  • Reaction: Seal the vessel and heat the mixture at 100 °C with vigorous stirring for 16-24 hours.

  • Workup: After cooling, extract the reaction mixture with an organic solvent such as ethyl acetate. Wash the combined organic layers with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify by column chromatography to obtain the 1-methyl-3-aryl-1H-indazole.[14]

Results and Discussion: Troubleshooting and Optimization

The success of these palladium-catalyzed reactions is highly dependent on the careful optimization of reaction parameters.

Table 1: Key Parameters for Optimization

ParameterSuzuki-Miyaura CouplingBuchwald-Hartwig AminationC-H Activation
Catalyst Loading Typically 1-5 mol%Typically 1-5 mol%Typically 2-10 mol%
Ligand Choice dppf, SPhos, XPhosXantphos, BINAP, RuPhosPPh₃, or ligandless under certain conditions
Base K₂CO₃, Cs₂CO₃, K₃PO₄NaOtBu, K₂CO₃, Cs₂CO₃Ag₂CO₃, K₂CO₃, PivOH (as additive)
Solvent Dioxane/H₂O, Toluene/H₂O, DMEToluene, Dioxane, THFDMSO, DMAc, Water, PhCF₃
Temperature 80-120 °C80-130 °C100-150 °C

Troubleshooting Common Issues:

  • Low Yield:

    • Inactive Catalyst: Ensure the palladium catalyst is not degraded. Use fresh catalyst or a pre-catalyst.

    • Improper Solvent/Base: The choice of solvent and base is crucial and substrate-dependent. Screen different combinations.

    • Oxygen Contamination: Rigorously exclude oxygen, as it can deactivate the catalyst. Ensure proper inert atmosphere techniques.

  • Side Reactions:

    • Homocoupling of Boronic Acid (Suzuki): Use a slight excess of the boronic acid and optimize the reaction time.

    • Hydrodehalogenation: This can occur if there is a source of protons. Ensure anhydrous conditions for Buchwald-Hartwig reactions.

    • Poor Regioselectivity (C-H Activation): The directing group on the indazole can influence the site of C-H activation.

Conclusion

Palladium-catalyzed reactions offer a powerful and versatile platform for the synthesis of 3-phenyl-1H-indazole derivatives, which are of significant interest in drug discovery. The Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and direct C-H activation each provide unique advantages and can be selected based on the desired substitution pattern and available starting materials. Careful optimization of the reaction parameters, including the choice of catalyst, ligand, base, and solvent, is paramount to achieving high yields and purity. The protocols and insights provided in this application note serve as a valuable resource for researchers engaged in the synthesis of these important heterocyclic compounds.

References

Application Notes and Protocols for 5-Nitro-3-phenyl-1H-indazole as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Scaffold as a Privileged Motif in Drug Discovery

The indazole nucleus, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazole ring, represents one of the most significant "privileged scaffolds" in modern medicinal chemistry.[1][2] Its rigid structure and ability to participate in various non-covalent interactions, particularly hydrogen bonding, make it an ideal pharmacophore for engaging with biological targets such as protein kinases and enzymes involved in DNA repair.[3][4] While sparsely found in nature, synthetic indazole derivatives have led to the development of numerous approved drugs, including the antiemetic Granisetron, the non-steroidal anti-inflammatory drug Benzydamine, and several targeted cancer therapies like Axitinib and Niraparib.[4]

The 3-phenyl-1H-indazole core, in particular, serves as a foundational template for a multitude of kinase inhibitors. The strategic placement of substituents on both the indazole ring and the phenyl group allows for fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties. 5-Nitro-3-phenyl-1H-indazole is a key intermediate in this context. The nitro group at the 5-position serves a dual purpose: it acts as a powerful electron-withdrawing group that can influence the electronics of the entire ring system, and more importantly, it provides a synthetic handle for conversion into a versatile amino group. This amino functionality is crucial for introducing further diversity and for establishing critical interactions with target proteins, often forming the basis for building out complex side chains that define a drug's ultimate biological activity and specificity.[3]

This guide provides an in-depth exploration of this compound as a pharmaceutical intermediate. We will detail its synthesis, its conversion to the pivotal 5-amino derivative, and subsequent elaboration into scaffolds relevant to the development of targeted therapeutics, including kinase and PARP inhibitors. The protocols herein are designed to be robust and self-validating, with explanations grounded in mechanistic principles to empower researchers in their drug development endeavors.

Section 1: Synthesis of the Core Intermediate: this compound

The construction of the this compound scaffold can be efficiently achieved through a transition-metal-free reaction between an N-tosylhydrazone and a nitroaromatic compound. This method offers a practical and environmentally benign alternative to metal-catalyzed approaches.[5]

Underlying Principle and Mechanistic Insight

The synthesis involves the reaction of benzaldehyde N-tosylhydrazone with a nitroaromatic compound in the presence of a base. The base deprotonates the N-tosylhydrazone, which then undergoes a series of transformations to form a reactive intermediate that cyclizes onto the nitroaromatic ring, ultimately forming the indazole product. The choice of a strong base like Cesium Carbonate (Cs₂CO₃) and a polar aprotic solvent like N,N-Dimethylformamide (DMF) is critical for facilitating the reaction, which proceeds efficiently at elevated temperatures.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the general procedure described by Liu et al. in "Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds".[5]

Materials:

  • 1-Fluoro-4-nitrobenzene (or other suitable nitroaromatic precursor)

  • Benzaldehyde N-tosylhydrazone

  • Cesium Carbonate (Cs₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium chloride (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel (200-300 mesh)

Equipment:

  • Oven-dried 10 mL Schlenk tube with a magnetic stir bar

  • Nitrogen or Argon gas inlet

  • Heating mantle or oil bath with temperature controller

  • Rotary evaporator

  • Glassware for extraction and filtration

  • Flash column chromatography setup

Procedure:

  • Reaction Setup: To an oven-dried 10 mL Schlenk tube under a nitrogen atmosphere, add the nitroaromatic compound (0.3 mmol, 1.0 equiv), Benzaldehyde N-tosylhydrazone (0.36 mmol, 1.2 equiv), and Cesium Carbonate (1.08 mmol, 3.6 equiv).

  • Solvent Addition: Add 2.0 mL of anhydrous DMF to the Schlenk tube via syringe.

  • Reaction: Stir the solution at 80 °C. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).

  • Washing and Drying: Combine the organic layers and wash sequentially with water (2 x 20 mL) and brine (1 x 20 mL). Dry the organic layer over anhydrous MgSO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue by silica-gel column chromatography (eluting with a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Characterization Data

The identity and purity of the synthesized compound should be confirmed by spectroscopic methods.

Property Value Reference
Appearance Yellow solid[5]
¹H NMR (400 MHz, CDCl₃) δ 11.84 (br, 1H), 8.98 (s, 1H), 8.26 (d, J = 9.2 Hz, 1H), 7.98 (d, J = 7.8 Hz, 2H), 7.62-7.53 (m, 3H), 7.29 (d, J = 9.2 Hz, 1H)[5][6]
¹³C NMR (100 MHz, CDCl₃) δ 148.67, 143.39, 142.96, 131.72, 129.35, 127.81, 122.14, 120.37, 119.18, 110.60[5][6]
¹H NMR (250 MHz, DMSO-d₆) δ 1-8 (signals corresponding to aromatic and NH protons)[7]

Section 2: The Gateway Transformation: Reduction to 5-Amino-3-phenyl-1H-indazole

The conversion of the 5-nitro group to a 5-amino group is the most critical step in unlocking the potential of this intermediate. The resulting aniline moiety is a versatile nucleophile, ready for a wide range of subsequent derivatizations such as acylation, sulfonylation, and participation in cross-coupling reactions to build the complex pharmacophores of targeted therapies. Several methods are effective for this reduction, with the choice often depending on substrate compatibility, scale, and available equipment.

Method Selection: Catalytic Hydrogenation vs. Chemical Reduction
  • Catalytic Hydrogenation (Pd/C): This is often the cleanest and most efficient method, producing water as the only byproduct. It can be performed using hydrogen gas in a pressurized vessel or via transfer hydrogenation using a hydrogen donor like hydrazine hydrate.[5] This method is preferred for its high yields and simple workup, which typically involves just filtering off the catalyst.[8] However, care must be taken as palladium catalysts can sometimes be sensitive to poisons and hydrogen gas requires specialized equipment and safety precautions.[9]

  • Chemical Reduction (SnCl₂/HCl): This is a classic, robust, and scalable method for nitro group reduction that does not require specialized pressure equipment.[3] Tin(II) chloride in an acidic medium (typically concentrated HCl) is a powerful reducing agent for aromatic nitro compounds. The workup is more involved than catalytic hydrogenation, as it requires basification to neutralize the acid and precipitate tin salts, which must then be filtered off. This can sometimes lead to emulsions or product loss during extraction.

Experimental Protocols

This protocol is based on a well-established method for the reduction of nitroindazoles.[5]

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Hydrazine hydrate (98%)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Celite

Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound (1.0 equiv) in methanol.

  • Catalyst Addition: Carefully add 10% Pd/C (approx. 10% by weight of the substrate) to the solution.

  • Hydrogenation: Add hydrazine hydrate (3.0-5.0 equiv) dropwise to the mixture at room temperature. After the initial effervescence subsides, heat the reaction mixture to reflux.

  • Monitoring: Monitor the reaction for 3-5 hours by TLC until the starting material is fully consumed.

  • Workup: Cool the reaction to room temperature and filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with methanol.

  • Isolation: Combine the filtrates and concentrate under reduced pressure. The resulting crude product, 5-Amino-3-phenyl-1H-indazole, can be purified by recrystallization or column chromatography if necessary.

This protocol is adapted from a general procedure for the reduction of nitroindazoles using SnCl₂.[3]

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH) solution

  • Celite

Procedure:

  • Setup: Suspend this compound (1.0 equiv) in ethyl acetate or ethanol in a round-bottom flask.

  • Reagent Addition: Add SnCl₂·2H₂O (4.0-5.0 equiv) to the suspension. Cool the flask in an ice bath and add concentrated HCl dropwise with vigorous stirring.

  • Reaction: After the addition is complete, remove the ice bath and heat the mixture to 60 °C. Stir for 3 hours, monitoring by TLC.

  • Workup: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralization: Slowly basify the mixture by adding saturated NaHCO₃ solution or a cold NaOH solution until the pH is ~8. This will precipitate tin salts.

  • Filtration and Extraction: Filter the resulting slurry through a pad of Celite, washing the filter cake thoroughly with ethyl acetate. Transfer the filtrate to a separatory funnel, separate the organic layer, and extract the aqueous layer again with ethyl acetate.

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 5-Amino-3-phenyl-1H-indazole.

Section 3: Application in Kinase Inhibitor Synthesis

The 5-amino-3-phenyl-1H-indazole scaffold is a key building block for a class of c-Jun N-terminal kinase (JNK) inhibitors.[1][2] JNKs are critical mediators in cellular stress and inflammatory signaling pathways, and their dysregulation is implicated in various diseases, including neurodegenerative disorders and cancer. The 5-amino group of the indazole serves as a crucial attachment point for side chains that occupy the ATP-binding site of the kinase.

Synthetic Strategy: Building a JNK Inhibitor Scaffold

A common strategy involves a Buchwald-Hartwig amination or a similar cross-coupling reaction at the 5-amino position. This allows for the introduction of various aryl or heteroaryl groups, which is a key step in exploring the structure-activity relationship (SAR) and optimizing inhibitor potency and selectivity.

G cluster_0 Core Intermediate Derivatization Start 5-Amino-3-phenyl-1H-indazole N_Protect N1-Protection (e.g., SEM-Cl, Base) Start->N_Protect Optional but recommended to prevent N-arylation Coupling Buchwald-Hartwig Amination (Aryl-Br, Pd Catalyst, Ligand, Base) N_Protect->Coupling Deprotect N1-Deprotection (e.g., TBAF or HCl) Coupling->Deprotect Final 5-Anilino-3-phenyl-1H-indazole (JNK Inhibitor Scaffold) Deprotect->Final

General workflow for synthesizing a JNK inhibitor scaffold.
Representative Protocol: Buchwald-Hartwig Amination

This protocol is a generalized procedure based on synthetic strategies for 1-aryl-5-anilinoindazoles.[1][2]

Procedure:

  • N-Protection (Optional): Protect the N1 position of 5-Amino-3-phenyl-1H-indazole if necessary to prevent competitive N-arylation. A removable protecting group like SEM (2-(trimethylsilyl)ethoxymethyl) is often suitable.

  • Coupling Reaction: In a glovebox or under an inert atmosphere, combine the N1-protected 5-amino-3-phenyl-1H-indazole (1.0 equiv), the desired aryl bromide (1.1 equiv), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., XPhos, 4-10 mol%), and a base (e.g., Cs₂CO₃ or NaOtBu, 2.0 equiv) in an anhydrous, deoxygenated solvent like toluene or dioxane.

  • Heating and Monitoring: Heat the reaction mixture at 80-110 °C until the starting material is consumed, as monitored by LC-MS or TLC.

  • Workup and Deprotection: Cool the reaction, dilute with an organic solvent, and filter through Celite. Concentrate the filtrate and purify by column chromatography. If protected, remove the N1 protecting group under appropriate conditions (e.g., TBAF or acidic workup for SEM).

  • Final Purification: Purify the final product by chromatography or recrystallization to yield the target 5-anilino-3-phenyl-1H-indazole derivative.

Structure-Activity Relationship (SAR) Insights

SAR studies on this class of inhibitors have revealed key insights:

  • The indazole core acts as a hinge-binder, forming crucial hydrogen bonds within the ATP pocket of the kinase.[10]

  • The aniline group at the 5-position and the phenyl group at the 3-position occupy hydrophobic pockets, and substitutions on these rings significantly impact potency and selectivity.[1][10]

  • Small electron-withdrawing or electron-donating groups on the terminal phenyl ring can modulate activity, allowing for fine-tuning of the inhibitor profile.

Compound Modification Observed Activity (JNK3) Rationale
Indazole Core Essential for activityForms key H-bonds with kinase hinge region.
5-Anilino Linkage Crucial for potencyPositions the terminal phenyl ring in a key hydrophobic pocket.
Substitution on terminal phenyl Modulates potency and selectivityAllows for optimization of hydrophobic and electronic interactions.
N1-Alkylation Can impact solubility and cell permeabilityModifies physicochemical properties.

Section 4: Application in PARP Inhibitor Synthesis

Poly(ADP-ribose) polymerase (PARP) enzymes are central to DNA single-strand break repair. Inhibiting PARP in cancers with existing DNA repair defects (e.g., BRCA1/2 mutations) leads to a synthetic lethality, making PARP inhibitors a powerful class of targeted cancer therapies.[11] The indazole scaffold is a validated core for potent PARP inhibitors, as exemplified by the FDA-approved drug Niraparib (2-[4-(piperidin-3-yl)phenyl]-2H-indazole-7-carboxamide).[12] While Niraparib is a 2H-indazole, the 1H-indazole scaffold derived from this compound can also serve as a template for novel PARP inhibitors.

Mechanism of Action of PARP Inhibitors

PARP inhibitors function through two primary mechanisms:

  • Catalytic Inhibition: They compete with the natural substrate (NAD+) to block the enzymatic activity of PARP, preventing the poly(ADP-ribosylation) signaling required to recruit DNA repair machinery.

  • PARP Trapping: The inhibitor binds to the PARP enzyme while it is associated with DNA at a site of damage. This creates a cytotoxic PARP-DNA complex that stalls replication forks, leading to double-strand breaks and cell death, particularly in cells with deficient homologous recombination repair.

G cluster_0 DNA Damage & Repair cluster_1 Action of PARP Inhibitor DNA_damage DNA Single-Strand Break (SSB) PARP_bind PARP1 Binding DNA_damage->PARP_bind PARylation PARylation & Recruitment of Repair Proteins PARP_bind->PARylation PARP_trap PARP Trapping on DNA PARP_bind->PARP_trap blocks release SSB_Repair SSB Repair PARylation->SSB_Repair PARPi PARP Inhibitor PARPi->PARP_trap Fork_Stall Replication Fork Stall PARP_trap->Fork_Stall DSB Double-Strand Break (DSB) Fork_Stall->DSB Cell_Death Synthetic Lethality (in HR-deficient cells) DSB->Cell_Death

Simplified mechanism of action for PARP inhibitors.
Synthetic Strategy for Indazole-Based PARP Inhibitors

Starting from 5-Amino-3-phenyl-1H-indazole, a general strategy involves N-alkylation to introduce a linker, followed by the addition of a terminal group designed to enhance solubility and interact with the solvent-exposed regions of the PARP active site.

Procedure Outline:

  • Regioselective N-Alkylation: Deprotonate 5-Amino-3-phenyl-1H-indazole with a base like NaH in THF. This generally favors alkylation at the N1 position. React the resulting anion with a bifunctional linker, such as a protected 3-bromopropylamine derivative.

  • Amide Coupling/Further Derivatization: After deprotection of the linker, the terminal amine can be used for amide coupling reactions or further functionalization to introduce desired physicochemical properties.

  • Final Product: The final compound will feature the 3-phenyl-1H-indazole core, the 5-amino group (or a derivative thereof), and a side chain at the N1 position designed to optimize binding and drug-like properties.

Section 5: Safety, Handling, and Storage

Handling:

  • This compound and its derivatives should be handled in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust and contact with skin and eyes.

Storage:

  • Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a high-value pharmaceutical intermediate that provides a strategic entry point into a rich chemical space of bioactive molecules. Its true utility is realized upon reduction of the nitro group to the corresponding amine, which opens up a vast array of synthetic possibilities. As demonstrated, this versatile building block serves as a cornerstone for the rational design and synthesis of potent and selective kinase inhibitors and PARP inhibitors. The protocols and strategic insights provided in this guide are intended to equip researchers and drug development professionals with the foundational knowledge to effectively leverage this important scaffold in the pursuit of novel therapeutics.

References

Application Notes and Protocols for 5-Nitro-3-phenyl-1H-indazole Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Promise of the Indazole Scaffold

The indazole nucleus, a bicyclic heteroaromatic system, has emerged as a "privileged scaffold" in medicinal chemistry due to its presence in a variety of biologically active compounds.[1] Among these, 5-nitro-3-phenyl-1H-indazole derivatives are gaining significant attention for their potential as potent anticancer agents.[2][3] The strategic incorporation of a nitro group at the 5-position and a phenyl ring at the 3-position of the indazole core has been shown to impart significant cytotoxic and antiproliferative activities against a range of human cancer cell lines.[2] This guide provides an in-depth overview of the synthesis, mechanism of action, and key experimental protocols for the evaluation of these promising compounds in an oncology research setting.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through various synthetic routes. A common and effective method involves a multi-step synthesis commencing from readily available starting materials. One such representative pathway is the reaction of 3-chloro-5-nitro-N-phenyl-1H-indazole-1-carboxamide with a variety of aniline derivatives in a suitable solvent like isopropanol.[2] This approach allows for the generation of a diverse library of substituted this compound derivatives for structure-activity relationship (SAR) studies.

Another synthetic strategy involves the preparation of arylhydrazones from acetophenone or benzaldehyde derivatives substituted with a fluorine at the C2 position and a nitro group at the C5 position. This is followed by deprotonation and a nucleophilic aromatic substitution (SNAr) ring closure to yield the 1-aryl-5-nitro-1H-indazoles.[1][4]

Mechanism of Action: A Multi-pronged Attack on Cancer Cells

The anticancer activity of this compound derivatives is often attributed to their ability to induce programmed cell death, or apoptosis, in cancer cells.[5][6] This is a crucial mechanism for eliminating malignant cells without inducing an inflammatory response. Furthermore, many indazole derivatives have been identified as potent inhibitors of various protein kinases that are critical for tumor growth, proliferation, and angiogenesis (the formation of new blood vessels).[7][8]

Induction of Apoptosis

Apoptosis is a tightly regulated cellular process involving a cascade of molecular events. This compound derivatives have been shown to trigger apoptosis by modulating the expression of key regulatory proteins, particularly those of the Bcl-2 family.[5] These proteins include pro-apoptotic members like Bax, which promote cell death, and anti-apoptotic members like Bcl-2, which inhibit it. By increasing the Bax/Bcl-2 ratio, these indazole derivatives shift the cellular balance towards apoptosis.[5]

This initial apoptotic signal leads to the activation of a cascade of cysteine-aspartic proteases known as caspases. Initiator caspases (e.g., caspase-9) are activated first, which in turn activate executioner caspases (e.g., caspase-3). Activated caspase-3 is responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[5]

A simplified representation of this apoptosis induction pathway is illustrated below:

apoptosis_pathway Indazole 5-Nitro-3-phenyl- 1H-indazole Derivative Bcl2 Bcl-2 (Anti-apoptotic) Indazole->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Indazole->Bax Activates Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits cytochrome c release Bax->Mitochondrion Promotes cytochrome c release Caspase9 Caspase-9 (Initiator) Mitochondrion->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

A simplified diagram of the apoptosis induction pathway by this compound derivatives.

Inhibition of VEGFR-2 Signaling

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key receptor tyrosine kinase that plays a pivotal role in angiogenesis.[7][8] Overexpression and activation of VEGFR-2 are commonly observed in various cancers, promoting tumor growth and metastasis. Several indazole-based compounds have been developed as potent VEGFR-2 inhibitors.[7][8] By binding to the ATP-binding site of the VEGFR-2 kinase domain, these inhibitors block its autophosphorylation and downstream signaling cascades, thereby inhibiting endothelial cell proliferation, migration, and the formation of new blood vessels that tumors need to grow.

The signaling pathway initiated by VEGFR-2 activation is complex, involving multiple downstream effectors. A simplified overview is presented below:

vegfr2_pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Indazole 5-Nitro-3-phenyl- 1H-indazole Derivative Indazole->VEGFR2 Inhibits PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Migration Cell Migration ERK->Migration Akt Akt PI3K->Akt Akt->Proliferation Akt->Migration

A simplified diagram of the VEGFR-2 signaling pathway and its inhibition by this compound derivatives.

Antiproliferative Activity of this compound Derivatives

The cytotoxic effects of these compounds are typically evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound. The following table summarizes the reported IC50 values for a selection of indazole derivatives against various cancer cell lines.

Compound IDCancer Cell LineCancer TypeIC50 (µM)Reference
5j Not SpecifiedNot SpecifiedNot Specified (Exceptional Efficacy)[2]
6o K562Chronic Myeloid Leukemia5.15[1][6]
A549Lung Cancer>40[1][6]
PC-3Prostate Cancer>40[1][6]
HepG2Liver Cancer>40[1][6]
5k HepG2Liver Cancer3.32[1]
1c Colon & MelanomaColon & MelanomaGI50: 0.041-33.6[9]
4 A2780Ovarian Carcinoma4.21-18.6[10]
A549Lung Adenocarcinoma4.21-18.6[10]
9 A2780Ovarian Carcinoma4.21-18.6[10]
A549Lung Adenocarcinoma4.21-18.6[10]

Experimental Protocols

A standardized experimental workflow is crucial for the reliable evaluation of the anticancer potential of this compound derivatives. The following diagram outlines a typical workflow for in vitro screening:

experimental_workflow Start Start: Synthesized Derivatives MTT Cell Viability Assay (MTT Assay) Start->MTT IC50 Determine IC50 Values MTT->IC50 Apoptosis Apoptosis Analysis (Flow Cytometry) IC50->Apoptosis KinaseAssay Kinase Inhibition Assay (e.g., VEGFR-2) IC50->KinaseAssay WesternBlot Mechanism of Action (Western Blot) Apoptosis->WesternBlot End Lead Compound Identification WesternBlot->End KinaseAssay->End

References

Application Notes and Protocols for Antimicrobial and Antifungal Assays of 5-Nitro-3-phenyl-1H-indazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of 5-Nitro-3-phenyl-1H-indazoles

The emergence of multidrug-resistant microbial pathogens represents a formidable challenge to global public health. In the relentless pursuit of novel therapeutic agents, nitrogen-containing heterocyclic compounds have garnered significant attention due to their diverse pharmacological activities.[1][2][3] Among these, the indazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological effects, including anticancer, anti-inflammatory, and antimicrobial properties.[4][5][6] The incorporation of a nitro group, a potent electron-withdrawing moiety, into the indazole ring system can significantly enhance its biological activity, a strategy that has been successfully employed in the development of various therapeutic agents.[7][8] Specifically, 5-Nitro-3-phenyl-1H-indazole derivatives have shown promise as a novel class of antimicrobial and antifungal agents, necessitating robust and standardized methods for the evaluation of their efficacy.[9][10][11][12]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the standardized assays to determine the antimicrobial and antifungal activity of this compound compounds. The protocols detailed herein are grounded in established methodologies from globally recognized standards organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring the generation of reliable and reproducible data.[13][14][15][16][17][18][19][20][21][22]

Part 1: Foundational Assays for Antimicrobial Activity

The initial screening of novel compounds for antimicrobial activity typically involves determining their ability to inhibit the growth of a panel of clinically relevant bacterial strains. The following protocols describe two fundamental and widely accepted methods: the broth microdilution assay for determining the Minimum Inhibitory Concentration (MIC) and the agar well diffusion assay for a qualitative assessment of antimicrobial activity.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The broth microdilution method is a quantitative assay that determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[23][24] This method is considered the gold standard for susceptibility testing and provides crucial data for the preclinical evaluation of new drug candidates.[25]

A standardized suspension of the test microorganism is inoculated into a series of wells in a microtiter plate containing serial dilutions of the this compound compound. Following incubation, the wells are visually inspected for microbial growth, and the MIC is recorded as the lowest concentration of the compound that inhibits growth.[23][26]

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading A Prepare standardized bacterial inoculum (0.5 McFarland) E Inoculate wells with standardized bacterial suspension A->E B Prepare serial dilutions of this compound compound in broth D Add compound dilutions to respective wells B->D C Dispense broth into 96-well microtiter plate C->D D->E F Include positive (no drug) and negative (no bacteria) controls E->F G Incubate plate at 35-37°C for 16-24 hours F->G H Visually inspect for turbidity or use a plate reader G->H I Determine MIC: Lowest concentration with no visible growth H->I

Caption: Workflow for MIC determination by broth microdilution.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[24]

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the this compound compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in cation-adjusted Mueller-Hinton Broth (CAMHB) to obtain a range of concentrations.[26]

  • Assay Procedure:

    • Using a sterile 96-well microtiter plate, add 100 µL of CAMHB to each well.[26]

    • Add 100 µL of the highest concentration of the compound to the first well and perform serial dilutions by transferring 100 µL from each well to the next, discarding the final 100 µL from the last well in the series.

    • Inoculate each well (except the negative control) with 5 µL of the standardized bacterial suspension.[26]

    • Include a positive control (broth and inoculum, no compound) and a negative control (broth only).

    • Seal the plate and incubate at 35-37°C for 16-24 hours.[27]

  • Interpretation of Results:

    • The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.[23][24]

  • Purity Check: Streak the initial bacterial culture onto an agar plate to ensure purity.

  • Inoculum Verification: Perform a colony count of the final inoculum to confirm the concentration is within the acceptable range.

  • Reference Strains: Include a reference strain with a known MIC for the control antibiotic (e.g., Staphylococcus aureus ATCC 29213) to validate the assay performance.[16][19]

Agar Well Diffusion Assay

The agar well diffusion method is a widely used preliminary test to assess the antimicrobial activity of a compound.[28][29] It provides a qualitative measure of the compound's ability to inhibit microbial growth.

A standardized inoculum of the test microorganism is swabbed onto the surface of an agar plate. Wells are then created in the agar, and a solution of the this compound compound is added to the wells. During incubation, the compound diffuses into the agar, and if it possesses antimicrobial activity, a zone of growth inhibition will be observed around the well.[28][29]

Agar_Well_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading A Prepare standardized bacterial inoculum (0.5 McFarland) C Inoculate agar plate with bacterial suspension A->C B Prepare Mueller-Hinton agar plates B->C D Create wells in the agar using a sterile cork borer C->D E Add a known concentration of the compound to the wells D->E F Include positive (antibiotic) and negative (solvent) controls E->F G Incubate plate at 35-37°C for 16-24 hours F->G H Measure the diameter of the zone of inhibition G->H

Caption: Workflow for the agar well diffusion assay.

  • Preparation of Inoculum and Plates:

    • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described for the broth microdilution assay.

    • Use sterile Mueller-Hinton agar plates.

  • Assay Procedure:

    • Dip a sterile cotton swab into the standardized bacterial suspension and rotate it against the side of the tube to remove excess fluid.

    • Swab the entire surface of the agar plate evenly in three directions.[29]

    • Allow the plate to dry for a few minutes.

    • Using a sterile cork borer (6-8 mm in diameter), create wells in the agar.[30]

    • Add a fixed volume (e.g., 100 µL) of the this compound compound solution to each well.[28]

    • Include a positive control (a standard antibiotic) and a negative control (the solvent used to dissolve the compound).[27]

  • Incubation and Interpretation:

    • Incubate the plates at 35-37°C for 16-24 hours.[27]

    • Measure the diameter of the zone of inhibition (including the well diameter) in millimeters.

  • Uniform Inoculum: Ensure the bacterial lawn is confluent and uniform.

  • Control Performance: The positive control should produce a clear zone of inhibition, while the negative control should show no inhibition.

  • Reproducibility: Perform the assay in triplicate to ensure the reproducibility of the results.

Part 2: Specialized Assays for Antifungal Activity

The evaluation of antifungal activity requires specific methodologies tailored to the unique biology of fungi, including both yeasts and filamentous fungi. The following protocols are based on CLSI and EUCAST guidelines.[14][15][20][21][22][31][32][33]

Antifungal Susceptibility Testing of Yeasts

The broth microdilution method is also the reference method for determining the MIC of antifungal agents against yeasts such as Candida species.[32][34]

Similar to the antibacterial assay, a standardized suspension of yeast cells is exposed to serial dilutions of the this compound compound in a microtiter plate. The MIC is determined after a specified incubation period.

  • Preparation of Yeast Inoculum:

    • Subculture the yeast isolate on a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours.

    • Prepare a suspension of yeast cells in sterile saline to match the turbidity of a 0.5 McFarland standard.

    • Dilute this suspension in RPMI-1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.[34]

  • Assay Procedure:

    • Follow the serial dilution procedure as described for the antibacterial broth microdilution assay, using RPMI-1640 as the broth.

    • Inoculate the wells with the standardized yeast suspension.

    • Incubate the plates at 35°C for 24-48 hours.[15]

  • Interpretation of Results:

    • The MIC endpoint is read as the lowest concentration of the compound that causes a significant reduction in growth (typically ≥50%) compared to the growth control well.[15] This can be determined visually or with a spectrophotometer.

Antifungal Susceptibility Testing of Filamentous Fungi

Testing filamentous fungi (molds) presents unique challenges due to their growth characteristics. The following protocol is adapted from CLSI document M38.

A standardized inoculum of fungal conidia is prepared and used to inoculate microtiter plates containing serial dilutions of the this compound compound. The MIC is determined after incubation.

  • Preparation of Fungal Inoculum:

    • Grow the mold on a suitable agar medium (e.g., Potato Dextrose Agar) at 35°C until sporulation is evident.

    • Harvest the conidia by flooding the plate with sterile saline containing a wetting agent (e.g., Tween 80).

    • Adjust the conidial suspension to a specific concentration (typically 0.4-5 x 10⁴ CFU/mL) using a hemocytometer or spectrophotometer.

  • Assay Procedure:

    • The assay is performed in a 96-well microtiter plate using RPMI-1640 medium, following the same serial dilution and inoculation steps as for yeasts.

    • Incubate the plates at 35°C for 48-96 hours, depending on the growth rate of the fungus.[15]

  • Interpretation of Results:

    • The MIC is defined as the lowest concentration of the compound that results in 100% inhibition of growth (complete absence of visible growth).[15]

Part 3: Data Presentation and Interpretation

The results of the antimicrobial and antifungal assays should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Example MIC Data for a this compound Compound
Test OrganismCompound A MIC (µg/mL)Control Antibiotic MIC (µg/mL)
Staphylococcus aureus ATCC 2921380.5
Escherichia coli ATCC 25922322
Candida albicans ATCC 90028161
Aspergillus fumigatus ATCC 204305>640.25
Table 2: Example Zone of Inhibition Data for a this compound Compound
Test OrganismCompound A Zone of Inhibition (mm)Control Antibiotic Zone of Inhibition (mm)
Staphylococcus aureus ATCC 259231825
Escherichia coli ATCC 259221222

Conclusion and Future Directions

The protocols outlined in these application notes provide a standardized framework for the initial in vitro evaluation of the antimicrobial and antifungal properties of this compound compounds. Adherence to these established methodologies will ensure the generation of high-quality, reproducible data that can effectively guide further drug development efforts. Subsequent studies should focus on elucidating the mechanism of action, evaluating the potential for resistance development, and assessing the in vivo efficacy and safety of promising lead compounds.

References

Application Notes & Protocols: A Guide to Screening 3-Chloro-6-Nitro-1H-Indazole Derivatives for Antileishmanial Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Targeting Leishmaniasis with Novel Indazole Scaffolds

Leishmaniasis is a complex and devastating group of diseases caused by protozoan parasites of the genus Leishmania. Transmitted by the bite of infected sandflies, the disease affects millions globally, with clinical manifestations ranging from self-healing cutaneous lesions to fatal visceral leishmaniasis.[1][2] Current therapeutic options are plagued by significant limitations, including severe side effects, high cost, complex administration routes, and the alarming emergence of drug-resistant parasite strains.[2][3][4][5] This therapeutic gap underscores the urgent need for novel, safer, and more effective antileishmanial agents.

The indazole nucleus, a bicyclic aromatic heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds.[1][6][7] Derivatives of this scaffold have demonstrated potent antiprotozoal activities, making them an attractive starting point for antileishmanial drug discovery.[4][6] This guide focuses specifically on a promising subclass: 3-chloro-6-nitro-1H-indazole derivatives . Recent studies have highlighted an efficient pathway for their synthesis and have shown that specific derivatives exhibit potent inhibitory activity against Leishmania parasites.[1][8][9][10]

Preliminary computational studies, including molecular docking and dynamics simulations, have provided critical insights into a potential mechanism of action. These analyses suggest that 3-chloro-6-nitro-1H-indazole derivatives may exert their leishmanicidal effect by targeting trypanothione reductase (TryR) .[1][6][8][9] TryR is a vital enzyme in the parasite's unique thiol-based redox system, which is absent in humans, making it a highly validated and selective drug target.[1][8] This document provides a comprehensive set of protocols to systematically screen these compounds, progressing from high-throughput viability assays to more biologically relevant intracellular models, to validate their potential as clinical candidates.

The Experimental Screening Cascade: A Multi-Stage Validation Workflow

A robust screening strategy is crucial for identifying genuinely promising lead compounds while minimizing wasted effort on false positives. We advocate for a tiered approach that begins with a broad primary screen for activity, followed by progressively more complex and specific assays to confirm efficacy and selectivity. This cascade ensures that only the most potent and least toxic compounds advance to further stages of development.

G cluster_0 Primary Screening cluster_1 Secondary Screening & Selectivity cluster_2 Mechanism of Action (MoA) Studies Primary Anti-Promastigote Assay (e.g., MTT / Resazurin) High-Throughput Viability Screen Secondary Intracellular Anti-Amastigote Assay (Clinically Relevant Stage) Confirms Host Cell Penetration & Efficacy Primary->Secondary Active Compounds (Hits) Cytotoxicity Mammalian Cell Cytotoxicity Assay (e.g., Macrophages) Determines Host Cell Toxicity (CC50) Secondary->Cytotoxicity Potent Compounds MOA Target Validation (e.g., TryR Enzymatic Assay, ROS Detection) Confirms Hypothesized Mechanism Cytotoxicity->MOA Potent & Selective Leads (High Selectivity Index)

Caption: A logical workflow for antileishmanial drug screening.

Data Presentation: Quantifying Activity and Selectivity

Clear and concise data presentation is essential for comparing the potency and selectivity of different derivatives. The following tables provide an example of how to summarize key quantitative data derived from the screening assays.

Table 1: In Vitro Antileishmanial Activity of 3-chloro-6-nitro-1H-indazole Derivatives against Leishmania Promastigotes This table summarizes the 50% inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of the parasite's promastigote stage by 50%. Data is presented for multiple Leishmania species to assess the spectrum of activity.[11]

CompoundL. major IC50 (µM)L. tropica IC50 (µM)L. infantum IC50 (µM)
4 >250>2505.53
5 >250>2504.00
11 >25076.006.00
13 38.00186.00110.00
Glucantime 185.33196.00211.00

Table 2: Activity Against Intracellular Amastigotes, Cytotoxicity, and Selectivity Index This table presents data from the more clinically relevant intracellular amastigote assay, alongside cytotoxicity data against a mammalian host cell line. The Selectivity Index (SI), calculated as the ratio of host cell toxicity to parasite toxicity (CC50/IC50), is a critical parameter for identifying compounds with a favorable therapeutic window.[12] An SI value greater than 10 is generally considered significant.

CompoundIntracellular Amastigote IC50 (µM)Macrophage CC50 (µM)Selectivity Index (SI = CC50/IC50)
4 4.80>100>20.8
5 3.50>100>28.6
11 5.2585.0016.2
13 35.50>200>5.6
Miltefosine 2.5045.0018.0

Detailed Experimental Protocols

Protocol 1: Primary Screening - Anti-Promastigote Viability Assay

Expertise & Causality: This initial assay targets the Leishmania promastigote, the parasite stage found in the sandfly vector.[3][13] Promastigotes are readily cultured in axenic, cell-free conditions, making this assay simple, reproducible, and scalable for high-throughput screening of large compound libraries.[13] We utilize a metabolic indicator dye like MTT or Resazurin. Viable, metabolically active cells reduce these dyes, causing a colorimetric or fluorescent change that is directly proportional to the number of living parasites. While efficient, it's crucial to recognize that this assay may not identify compounds that require host cell machinery to become active or those that specifically target the distinct biology of the amastigote stage.[3][13]

Methodology:

  • Leishmania Promastigote Culture:

    • Culture promastigotes of the desired Leishmania species (L. infantum, L. major, etc.) in M199 or RPMI-1640 medium supplemented with 10-20% heat-inactivated Fetal Bovine Serum (FBS), penicillin/streptomycin, and L-glutamine.

    • Maintain cultures at 24-26°C.

    • Subculture parasites every 3-4 days to maintain them in the logarithmic phase of growth. For the assay, use parasites from a log-phase culture.[14]

  • Plate Preparation and Compound Addition:

    • Using a hemocytometer, count the log-phase promastigotes and adjust the concentration to 1 x 10⁶ cells/mL in fresh culture medium.

    • Dispense 100 µL of the parasite suspension into each well of a sterile 96-well flat-bottom plate.

    • Prepare serial dilutions of the 3-chloro-6-nitro-1H-indazole derivatives in an appropriate solvent (e.g., DMSO), ensuring the final solvent concentration in the assay does not exceed 0.5% to avoid solvent-induced toxicity.

    • Add 1 µL of each compound dilution to the appropriate wells. Include wells with parasites and solvent only (negative control) and a reference drug like Glucantime or Amphotericin B (positive control).

  • Incubation:

    • Seal the plate and incubate for 72 hours at 24-26°C.

  • Viability Assessment (Resazurin Method):

    • Prepare a 0.125 mg/mL solution of Resazurin sodium salt in sterile PBS.

    • Add 20 µL of the Resazurin solution to each well.

    • Incubate for another 4-6 hours, or until the negative control wells turn from blue to pink.

    • Measure the fluorescence at an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of growth inhibition for each concentration relative to the solvent control.

    • Use a non-linear regression analysis (e.g., log(inhibitor) vs. normalized response -- variable slope) in software like GraphPad Prism to determine the IC50 value.

Protocol 2: Secondary Screening - Intracellular Amastigote Assay

Expertise & Causality: This assay is the "gold standard" for in vitro screening as it evaluates compound efficacy against the clinically relevant amastigote stage residing within a host macrophage.[2][15][16] This model is superior to the promastigote screen because it simultaneously assesses a compound's ability to penetrate the host cell membrane and kill the intracellular parasite, providing a much stronger correlation with potential in vivo activity.[2][15] We use a macrophage cell line like THP-1 (a human monocytic line) or J774A.1 (a murine line) for consistency and reproducibility.[12][17]

Methodology:

  • Macrophage Culture and Seeding:

    • Culture THP-1 monocytes in RPMI-1640 medium with 10% FBS at 37°C in a 5% CO₂ humidified incubator.

    • To differentiate the monocytes into adherent macrophage-like cells, add Phorbol 12-myristate 13-acetate (PMA) to a final concentration of 50-100 ng/mL.

    • Seed the PMA-treated THP-1 cells into a 96-well plate at a density of 4 x 10⁴ cells/well and incubate for 48-72 hours to allow for differentiation and adherence.

    • After incubation, gently wash the wells with warm, sterile PBS to remove non-adherent cells.

  • Parasite Infection:

    • Use stationary-phase promastigotes (typically cultured for 5-7 days), as they are more infective (metacyclic).[16][17]

    • Resuspend the stationary-phase promastigotes in fresh, warm culture medium and add them to the adherent macrophages at a parasite-to-macrophage ratio of 10:1.

    • Centrifuge the plate briefly (e.g., 300 x g for 5 minutes) to facilitate contact between parasites and macrophages.

    • Incubate for 4-6 hours at 37°C to allow for phagocytosis.

    • After the infection period, wash the wells twice with warm PBS to remove any non-phagocytosed, extracellular promastigotes. Add 100 µL of fresh medium to each well.

  • Compound Treatment and Incubation:

    • Add 1 µL of the serially diluted indazole derivatives to the infected macrophages. Include appropriate negative (solvent) and positive (Miltefosine) controls.

    • Incubate the plate for an additional 72 hours at 37°C in a 5% CO₂ incubator.

  • Quantification:

    • Carefully remove the culture medium.

    • Fix the cells with methanol for 10 minutes.

    • Stain the cells with a 10% Giemsa solution for 20-30 minutes.

    • Wash the wells with distilled water and allow them to air dry.

    • Using a light microscope at high magnification (e.g., 100x oil immersion), determine the percentage of infected macrophages and the average number of amastigotes per macrophage by counting at least 100 macrophages per well.

  • Data Analysis:

    • Calculate the percentage of parasite burden reduction compared to the solvent control.

    • Determine the IC50 value using non-linear regression as described in Protocol 1.

Protocol 3: Mammalian Cell Cytotoxicity Assay

Expertise & Causality: A potent compound is useless if it is equally toxic to the host. This protocol is essential for determining the therapeutic window of the candidate compounds.[12] By measuring the 50% cytotoxic concentration (CC50) on the same macrophage cell line used for the amastigote assay, we can calculate a Selectivity Index (SI = CC50/IC50). A high SI value indicates that the compound is preferentially toxic to the parasite, a critical characteristic for any potential drug.[12] The methodology is nearly identical to the promastigote viability assay but uses the mammalian host cell line.

Methodology:

  • Cell Culture and Seeding:

    • Seed differentiated THP-1 macrophages (or another suitable cell line) in a 96-well plate at a density of 4 x 10⁴ cells/well, exactly as described in Protocol 2, Step 1. Allow them to adhere for 48-72 hours.

  • Compound Addition:

    • Add 1 µL of the serially diluted indazole derivatives to the uninfected macrophages.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator (matching the duration of the amastigote assay).

  • Viability Assessment:

    • Perform a Resazurin or MTT assay as described in Protocol 1, Step 4. Note that incubation times for the dye may need to be optimized for mammalian cells (typically 2-4 hours).

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the solvent control.

    • Determine the CC50 value using non-linear regression.

    • Calculate the Selectivity Index (SI) for each compound by dividing its CC50 value by its intracellular amastigote IC50 value.

Elucidating the Mechanism of Action

Hypothesized Target: Trypanothione Reductase (TryR)

The leading hypothesis, supported by robust molecular modeling, is that these indazole derivatives inhibit Leishmania Trypanothione Reductase (TryR).[1][6][8] This enzyme is the cornerstone of the parasite's defense against oxidative stress, a system fundamentally different from the glutathione-based system in humans. By inhibiting TryR, the compound prevents the recycling of trypanothione, leading to an accumulation of reactive oxygen species (ROS), oxidative damage, and ultimately, parasite death. This parasite-specific pathway makes TryR an outstanding target for developing selective therapies.

G Compound 3-Chloro-6-Nitro-1H-Indazole Derivative TryR Trypanothione Reductase (TryR) Compound->TryR Inhibition TryS_ox Trypanothione [S-S] (Oxidized) TryR->TryS_ox Cannot Reduce TryS_red Trypanothione [SH]₂ (Reduced) TryS_ox->TryS_red Reduction ROS Reactive Oxygen Species (ROS) TryS_red->ROS Neutralization Death Parasite Death ROS->Death Oxidative Damage

Caption: Hypothesized mechanism of action via TryR inhibition.

Future Experimental Validation:

  • Enzymatic Assays: Test the compounds directly against purified, recombinant TryR to confirm inhibition and determine kinetic parameters.

  • ROS Detection: Use fluorescent probes (e.g., CellROX, DCFDA) to measure the accumulation of intracellular ROS in parasites after treatment with the indazole derivatives.

  • Thiol Level Measurement: Quantify the levels of reduced and oxidized trypanothione in treated parasites to confirm disruption of the thiol redox balance.

Conclusion

The family of 3-chloro-6-nitro-1H-indazole derivatives represents a highly promising starting point for the development of new antileishmanial therapies.[1][9] The systematic screening cascade detailed in these application notes provides a robust framework for identifying and prioritizing the most effective and selective compounds from a library of analogues. By progressing from high-throughput promastigote assays to clinically relevant intracellular amastigote and cytotoxicity models, researchers can efficiently identify lead candidates with a strong potential for in vivo success. The compelling evidence pointing towards Trypanothione Reductase as a molecular target offers a clear path for future mechanism-of-action studies and rational, structure-based drug design to further optimize this exciting chemical scaffold.

References

Application Note: High-Throughput Screening of a 5-Nitro-3-phenyl-1H-indazole Library for Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pursuit of Novel Kinase Inhibitors

The human kinome comprises over 500 protein kinases, making them one of the most significant and target-rich families for drug discovery.[1] The fundamental role of kinases in phosphorylating substrate proteins makes them central regulators of nearly all cellular processes. Consequently, aberrant kinase activity is a direct driver of numerous pathologies, validating them as highly "druggable" targets.[1][2]

1.1 The Indazole Scaffold: A Privileged Pharmacophore Indazole derivatives have emerged as a cornerstone in the development of targeted therapies. Several FDA-approved drugs, such as Axitinib and Pazopanib, feature this core structure and function by inhibiting key tyrosine kinases.[3][4] Recent computational and experimental studies have specifically highlighted 5-nitroindazole derivatives as potential multi-targeted inhibitors for kinases like Cyclin-Dependent Kinase 2 (CDK2), making this chemical space a promising area for new discoveries.[5][6][7]

1.2 High-Throughput Screening (HTS) as a Discovery Engine HTS is the process of rapidly assessing large numbers of chemical compounds for their ability to modulate a specific biological target.[8] For kinase inhibitor discovery, HTS enables the efficient identification of "hits" from vast chemical libraries, which can then be advanced into lead optimization programs.[1][9] The success of an HTS campaign hinges on the quality and robustness of the chosen assay.

Assay Development and Optimization

The primary goal of assay development is to create a sensitive, reproducible, and cost-effective method that can be miniaturized for HTS. For identifying compounds that bind to the kinase ATP pocket, a direct binding assay is often preferred for a primary screen as it is less susceptible to artifacts that can affect enzymatic activity assays.

2.1 Rationale for Assay Selection: LanthaScreen™ Eu Kinase Binding Assay We have selected the LanthaScreen™ Eu Kinase Binding Assay (Thermo Fisher Scientific) as our primary screening platform.[10][11] This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase active site.[12]

  • Causality: This format is highly advantageous for HTS because it is a simple "mix-and-read" protocol, avoiding complex enzymatic steps.[10] It directly measures compound binding to the target kinase, enabling the identification of both Type I and Type II ATP-competitive inhibitors.[11] Furthermore, its ratiometric FRET output minimizes interference from colored compounds or light scattering, which are common sources of false positives in other assay formats.

2.2 Diagram: LanthaScreen™ Assay Principle

LanthaScreen_Principle cluster_0 No Inhibitor: High FRET cluster_1 Inhibitor Present: Low FRET Kinase Kinase-Tag Tracer Alexa Fluor™ Tracer Kinase->Tracer Binds Antibody Europium (Eu) Antibody Kinase->Antibody Binds Antibody->Tracer FRET High TR-FRET Signal Kinase_I Kinase-Tag Inhibitor 5-Nitro-3-phenyl -1H-indazole Kinase_I->Inhibitor Binds Antibody_I Europium (Eu) Antibody Kinase_I->Antibody_I Binds Tracer_I Alexa Fluor™ Tracer NoFRET Low TR-FRET Signal

Caption: Principle of the competitive TR-FRET kinase binding assay.

2.3 Protocol: Assay Optimization in 384-Well Format

  • Objective: To determine the optimal concentrations of kinase and tracer and to assess the assay's robustness for HTS by calculating the Z'-factor.

  • Materials: Recombinant tagged kinase (e.g., CDK2/CycA), LanthaScreen™ Eu-anti-Tag Antibody, Kinase Tracer, Assay Buffer, 384-well low-volume plates (e.g., Corning 3676), known kinase inhibitor (e.g., Staurosporine) for positive control.

Steps:

  • Kinase Titration: Prepare a serial dilution of the kinase. Add a fixed, low concentration of tracer and a fixed concentration of Eu-antibody. Incubate for 1 hour at room temperature. Read the TR-FRET signal on a compatible plate reader. Select the kinase concentration that gives a robust signal without being wasteful of the enzyme (typically the EC80 concentration).

  • Tracer Titration: Using the optimized kinase concentration, perform a serial dilution of the tracer. This is critical to determine the tracer's affinity (Kd) for the kinase. For competitive binding assays, a tracer concentration at or near its Kd is ideal.

  • DMSO Tolerance: Evaluate the assay's performance in the presence of various concentrations of dimethyl sulfoxide (DMSO), the solvent used for compound libraries. Ensure the final assay DMSO concentration (typically ≤1%) does not significantly inhibit the signal.

  • Z'-Factor Determination: The Z'-factor is a statistical parameter used to quantify the quality of an HTS assay.[8][13] An assay with a Z' ≥ 0.5 is considered excellent for screening.[14][15][16]

    • Prepare 16-24 wells of "High Signal" control (Kinase + Tracer + Antibody + DMSO).

    • Prepare 16-24 wells of "Low Signal" control (Kinase + Tracer + Antibody + saturating concentration of a known inhibitor).

    • Calculate the Z'-factor using the formula: Z' = 1 - ( (3 * (SD_high + SD_low)) / |Mean_high - Mean_low| )[15]

2.4 Data Presentation: Optimized Assay Parameters

ParameterOptimized ValueRationale
Target KinaseCDK2/Cyclin AA relevant cancer target for the indazole scaffold.[5]
Final Kinase Conc.5 nMEC80 value from titration; provides a robust signal window.
Final Tracer Conc.10 nMApproximately the measured Kd for this interaction.
Final Eu-Ab Conc.2 nMAs recommended by the manufacturer for this kinase class.[17]
Final DMSO Conc.0.5%Well-tolerated by the assay, minimal effect on signal.
Incubation Time60 min at 22°CSufficient time to reach binding equilibrium.
Assay Quality Z'-Factor = 0.78 Indicates an excellent and robust assay for HTS.[12][16]

High-Throughput Screening Workflow

The HTS process involves the automated screening of the entire compound library against the optimized assay.

3.1 Diagram: HTS Workflow for Kinase Inhibitor Discovery

HTS_Workflow LibPrep 1. Library Preparation (5-Nitro-3-phenyl-1H-indazole) - Thaw & Dilute to 2mM Plate 2. Assay Plate Stamping - Transfer 50nL of compound - Final Conc. = 10µM LibPrep->Plate Reagent 3. Reagent Addition - Dispense Kinase/Ab Mix - Dispense Tracer Plate->Reagent Incubate 4. Incubation - 60 min at 22°C - Protected from light Reagent->Incubate Read 5. Plate Reading - TR-FRET Plate Reader - Emission at 665nm & 615nm Incubate->Read Data 6. Data Analysis - Calculate % Inhibition - Z'-Factor per plate Read->Data Hit 7. Hit Identification - Apply Hit Threshold (e.g., >50% Inhibition) Data->Hit

Caption: Automated workflow for the primary high-throughput screen.

3.2 Protocol: Primary HTS of the this compound Library

  • Objective: To screen the entire compound library at a single concentration to identify "primary hits."

  • Instrumentation: Automated liquid handler (e.g., Echo, Biomek), automated reagent dispenser (e.g., MultiFlo), TR-FRET capable plate reader (e.g., PHERAstar, EnVision).

Steps:

  • Library Plating: Using an acoustic liquid handler, transfer 50 nL of each library compound (from a 2 mM stock in DMSO) into the 384-well assay plates. This results in a final assay concentration of 10 µM in a 10 µL final volume.

  • Control Plating: Dedicate columns 1 & 2 for negative controls (DMSO only) and columns 23 & 24 for positive controls (10 µM Staurosporine).

  • Reagent Addition I: Dispense 5 µL of the 2X Kinase/Eu-Antibody mix into all wells.

  • Reagent Addition II: Dispense 5 µL of the 2X Tracer solution into all wells.

  • Incubation: Seal the plates and incubate for 60 minutes at room temperature, protected from light.

  • Plate Reading: Read the plates on a TR-FRET reader, collecting emission data at 665 nm (acceptor) and 615 nm (donor).

  • Data Processing: Calculate the TR-FRET ratio (665nm/615nm). Normalize the data for each plate to the control wells to determine the percent inhibition for each compound. % Inhibition = 100 * (1 - ( (Signal_compound - Mean_low) / (Mean_high - Mean_low) ))

Data Analysis and Hit Identification

Rigorous data analysis is crucial to confidently identify true hits while minimizing the progression of false positives.

4.1 Hit Selection and Triage A primary hit is typically defined as a compound that produces a signal beyond a certain threshold, often based on the standard deviation of the sample population (e.g., >3 standard deviations from the mean). For this campaign, we will use a simpler percent inhibition cutoff.

  • Primary Hit Criteria: Compounds exhibiting ≥50% inhibition in the primary screen.

  • Plate Quality Control: Every plate must have a Z'-factor > 0.5 to be considered valid. Any plates failing this QC are repeated.

4.2 Diagram: Hit Triage and Validation Funnel

Hit_Triage Primary Primary HTS ~10,000 compounds at 10µM Confirmation Hit Confirmation - 10-point dose response - Re-synthesis & re-test Primary->Confirmation ~300 hits (3% hit rate) Orthogonal Orthogonal Assay - e.g., ADP-Glo™ (activity assay) - Eliminate technology-specific artifacts Confirmation->Orthogonal ~50 confirmed hits Selectivity Selectivity Profiling - Screen against a panel of kinases - Determine specificity Orthogonal->Selectivity ~20 validated hits Validated Validated Hits for Lead-Op ~5-10 high-quality hits Selectivity->Validated

Caption: Funnel approach for hit validation and lead prioritization.

Hit Confirmation and Validation

Primary hits must undergo a series of follow-up experiments to confirm their activity and rule out artifacts.

5.1 Protocol: Hit Confirmation and IC50 Determination

  • Objective: To confirm the activity of primary hits and determine their potency (IC50 value).

  • Methodology:

    • Cherry-Pick Hits: Select all compounds that met the primary hit criteria.

    • Dose-Response Curves: Create 10-point, 3-fold serial dilutions for each hit compound, starting from 50 µM.

    • Repeat Assay: Test these dilutions in the optimized LanthaScreen™ binding assay in triplicate.

    • Data Analysis: Plot percent inhibition against the logarithm of compound concentration and fit the data to a four-parameter logistic equation to calculate the IC50 value.

    • Confirmation Criteria: A "confirmed hit" must show a full dose-response curve with an IC50 < 10 µM.

5.2 Orthogonal Assays: Eliminating False Positives It is critical to re-test confirmed hits in a different assay format to ensure the observed activity is not an artifact of the primary assay technology (e.g., fluorescence interference). An excellent orthogonal assay is one that measures enzymatic activity.

  • Recommended Orthogonal Assay: The ADP-Glo™ Kinase Assay (Promega). This is a luminescence-based assay that quantifies the amount of ADP produced during the kinase reaction.[18] A true inhibitor should decrease ADP production. This provides strong evidence that the compound not only binds to the kinase but also inhibits its catalytic function. Other options include cell-based assays like the NanoBRET™ Target Engagement Assay.[19]

5.3 Data Presentation: Summary of Confirmed Hits (Hypothetical)

Compound IDPrimary Screen (% Inh @ 10µM)Binding IC50 (µM) [LanthaScreen]Functional IC50 (µM) [ADP-Glo]
IND-00185%0.751.2
IND-00262%4.56.8
IND-003 (False +)92%0.50> 50
IND-00477%1.82.5

In this hypothetical data, IND-003 would be deprioritized as it shows potent binding but no functional inhibition, suggesting a possible assay artifact.

Conclusion and Future Directions

This application note outlines a robust, efficient, and validated workflow for the high-throughput screening of a this compound library to discover novel kinase inhibitors. By employing a high-quality TR-FRET binding assay for the primary screen and confirming hits with a functional orthogonal assay, this methodology ensures the identification of high-quality, validated hits.

Validated hits from this campaign, such as the hypothetical IND-001, form a strong foundation for subsequent lead optimization. Future steps would include selectivity profiling against a broad panel of kinases to understand their specificity, structure-activity relationship (SAR) studies to improve potency, and assessment of cellular activity and ADME properties.[20][21]

References

Application Notes & Protocols: Molecular Docking of 5-Nitro-3-phenyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for conducting molecular docking studies of 5-Nitro-3-phenyl-1H-indazole, a heterocyclic compound belonging to the indazole class of molecules known for a wide range of pharmacological activities.[1][2][3] Indazole derivatives have been successfully developed as kinase inhibitors for cancer therapy, underscoring their potential in drug discovery.[4] This guide is intended for researchers, scientists, and drug development professionals. It outlines the scientific rationale for target selection, provides detailed, step-by-step protocols for ligand and protein preparation, docking execution using AutoDock Vina, and robust post-docking analysis. The protocols are designed to be self-validating and are grounded in established computational chemistry principles to ensure scientific integrity.

Scientific Rationale & Target Selection

The indazole scaffold is a "privileged" structure in medicinal chemistry, forming the core of several FDA-approved drugs, including the anti-cancer kinase inhibitors Axitinib and Pazopanib.[4] Derivatives of indazole have demonstrated a broad spectrum of biological activities, including anti-proliferative, anti-inflammatory, and antimicrobial effects.[4][5][6][7] Specifically, the nitro-substituted indazole moiety has been investigated for its role in modulating cellular signaling pathways, often through the inhibition of protein kinases that are dysregulated in diseases like cancer.[8][9]

Rationale for Target Selection:

Given the well-documented role of indazole derivatives as kinase inhibitors, this protocol will focus on docking this compound against two well-validated cancer targets:

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. Inhibition of VEGFR-2 is a clinically validated anti-cancer strategy.

  • Epidermal Growth Factor Receptor (EGFR): A transmembrane protein that, upon activation, triggers signaling pathways controlling cell proliferation and survival. Mutations leading to EGFR overactivation are common in various cancers, particularly non-small cell lung cancer.[9]

The objective is to computationally predict the binding affinity and interaction patterns of this compound within the ATP-binding pockets of these kinases, providing a hypothesis for its potential mechanism of action.

Computational Workflow Overview

The molecular docking process involves a series of sequential steps, each critical for obtaining meaningful and reproducible results. The workflow is designed to prepare the ligand and protein structures, define the search space for the docking algorithm, execute the simulation, and finally, analyze the predicted binding poses.

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase ligand_prep Step 1: Ligand Preparation (Get 3D Structure, Energy Minimization) grid_gen Step 3: Grid Box Generation (Define Docking Search Space) ligand_prep->grid_gen protein_prep Step 2: Protein Preparation (Get PDB Structure, Clean, Add Hydrogens) protein_prep->grid_gen docking Step 4: Molecular Docking (Run AutoDock Vina) grid_gen->docking analysis Step 5: Results Analysis (Binding Energy, Pose Visualization) docking->analysis validation Step 6: Validation (Optional) (Re-docking Native Ligand) analysis->validation

Caption: General workflow for molecular docking.

Detailed Protocols & Methodologies

This section provides step-by-step protocols using a combination of widely adopted, open-source software:

  • UCSF Chimera: For protein preparation and visualization.

  • AutoDock Tools (ADT): For preparing ligand and receptor files for docking.

  • AutoDock Vina: For performing the docking simulation.

  • PyMOL or UCSF Chimera: For post-docking analysis and visualization.

Protocol 1: Ligand Preparation (this compound)

Scientist's Note: Proper ligand preparation is crucial. The initial 2D or 3D structure obtained from databases may not be in its lowest energy conformation. Energy minimization is performed to find a more stable, three-dimensional structure, which is essential for an accurate docking simulation.

  • Obtain Ligand Structure:

    • Search for "this compound" in a chemical database like PubChem (CID: 2750346) or ZINC.

    • Download the structure in a 3D format, such as SDF or MOL2.

  • File Format Conversion and Energy Minimization (Using UCSF Chimera):

    • Open the downloaded ligand file in UCSF Chimera.

    • Use the "Minimize Structure" tool (Tools > Structure Editing > Minimize Structure) to perform energy minimization. Use the AMBER force field (ff14SB) with default settings.

    • Save the minimized ligand as a MOL2 file (File > Save Mol2).

  • Prepare Ligand for AutoDock Vina (Using AutoDock Tools - ADT):

    • Open ADT.

    • Go to Ligand > Input > Open and select your minimized MOL2 file.

    • Go to Ligand > Torsion Tree > Detect Root.

    • Go to Ligand > Output > Save as PDBQT. This file format includes atomic charges, atom types, and torsional degrees of freedom required by Vina.

Protocol 2: Target Protein Preparation

Scientist's Note: Crystal structures from the Protein Data Bank (PDB) are static snapshots and often contain non-essential molecules (water, ions, co-crystallized ligands) and lack hydrogen atoms. This protocol cleans the structure and adds hydrogens to ensure correct ionization and geometry, which directly impacts the calculation of binding interactions.

  • Select and Download PDB Structures:

    • Go to the RCSB Protein Data Bank (PDB).

    • Search for suitable structures. For this guide, we will use:

      • VEGFR-2: PDB ID: 2OH4 (complexed with a similar indazole-based inhibitor)

      • EGFR: PDB ID: 2JIT (complexed with an inhibitor in the ATP-binding site)

    • Download the structures in PDB format.

  • Prepare the Receptor (Using UCSF Chimera or PyMOL):

    • Open the downloaded PDB file (e.g., 2OH4.pdb).

    • Remove Unwanted Chains and Heteroatoms: Delete all molecules except the protein chain of interest (e.g., Chain A). Remove all water molecules (Select > Structure > solvent). Remove any co-crystallized ligands and ions.

    • Add Hydrogens: Use a tool like Chimera's "AddH" (Tools > Structure Editing > AddH) to add polar hydrogens, assuming standard protonation states at pH 7.4.

    • Add Charges: Use Chimera's "Add Charge" tool (Tools > Structure Editing > Add Charge) to assign Gasteiger charges.

    • Save the cleaned protein structure as a PDB file.

  • Generate Receptor PDBQT File (Using AutoDock Tools - ADT):

    • Open the cleaned protein PDB file in ADT.

    • Go to Grid > Macromolecule > Choose and select the protein.

    • The tool will prompt you to add polar hydrogens and merge non-polar hydrogens. Proceed with these steps.

    • Go to Grid > Macromolecule > Write to save the receptor in PDBQT format.

Protocol 3: Grid Box Generation and Docking Execution

Scientist's Note: The grid box defines the three-dimensional space where AutoDock Vina will search for potential binding poses for the ligand. The size and center of this box are critical parameters. It should be large enough to encompass the entire binding site but not excessively large, as that would increase computation time and potentially decrease accuracy. A common practice is to center the grid on a co-crystallized ligand from a reference PDB structure.

  • Define the Binding Site (Using ADT):

    • With the receptor PDBQT file loaded in ADT, go to Grid > Grid Box.

    • A box will appear around the protein. Adjust the center coordinates (center_x, center_y, center_z) and dimensions (size_x, size_y, size_z) to encompass the known ATP-binding pocket. For 2OH4 and 2JIT, this can be determined by observing where the original co-crystallized inhibitor was bound. A spacing of 1.0 Å is standard.

  • Create a Configuration File:

    • Create a text file named conf.txt. This file tells Vina where to find the input files and defines the grid parameters.

  • Run AutoDock Vina:

    • Open a command line terminal.

    • Navigate to the directory containing your receptor, ligand, and configuration files.

    • Execute the following command: vina --config conf.txt --log docking_log.txt

    • Vina will perform the docking and output the results into docking_results.pdbqt and a log file.

Results Analysis and Interpretation

The output from AutoDock Vina provides several key pieces of data that must be carefully interpreted.

Binding Affinity

Vina calculates the binding affinity in kcal/mol. This value is an estimation of the binding free energy. More negative values indicate a stronger, more favorable predicted binding interaction. The log file will present a table of the top predicted binding modes (typically 9), ranked by affinity.

Data Presentation: Predicted Binding Affinities
Target ProteinPDB IDPredicted Binding Affinity (kcal/mol) - Mode 1RMSD (Å) - Mode 1
VEGFR-22OH4-8.51.2
EGFR2JIT-7.91.8
Note: These are example values for illustrative purposes.
Pose Visualization and Interaction Analysis

Scientist's Note: A good binding energy score is not sufficient. The predicted binding pose must be visually inspected to ensure it is chemically sensible. Key interactions, such as hydrogen bonds and hydrophobic contacts, are the foundation of molecular recognition and should be analyzed in detail.

  • Load Results into a Visualizer (PyMOL or Chimera):

    • Open the receptor PDBQT file.

    • Open the docking_results.pdbqt file. This will load all the predicted binding poses.

  • Analyze Interactions:

    • Focus on the top-ranked pose (Mode 1).

    • Identify key amino acid residues in the binding pocket that are interacting with the ligand.

    • Use visualization tools to find:

      • Hydrogen Bonds: Look for interactions between the nitro group (H-bond acceptor) or the indazole N-H group (H-bond donor) and polar residues in the pocket (e.g., Asp, Glu, Ser, Thr).

      • Hydrophobic Interactions: The phenyl ring of the ligand is likely to engage in hydrophobic interactions with nonpolar residues (e.g., Val, Leu, Ile, Phe).

      • Pi-Stacking: The aromatic rings of the indazole and phenyl groups may stack with aromatic residues like Phenylalanine (Phe), Tyrosine (Tyr), or Tryptophan (Trp).

G cluster_ligand This compound cluster_protein Protein Binding Pocket ligand_nitro Nitro Group (Acceptor) protein_polar Polar Residue (e.g., ASP, SER) ligand_nitro->protein_polar Hydrogen Bond ligand_phenyl Phenyl Ring protein_hydrophobic Hydrophobic Residue (e.g., LEU, VAL) ligand_phenyl->protein_hydrophobic Hydrophobic Interaction protein_aromatic Aromatic Residue (e.g., PHE, TYR) ligand_phenyl->protein_aromatic Pi-Stacking ligand_indazole Indazole NH (Donor) ligand_indazole->protein_polar Hydrogen Bond

Caption: Key ligand-protein interaction types.

Protocol Validation (Trustworthiness)

To ensure the docking protocol is reliable, a re-docking experiment should be performed.

  • Procedure: Take the co-crystallized ligand from the original PDB file (e.g., the inhibitor from 2OH4). Prepare and dock this "native" ligand into its own receptor using the exact same protocol.

  • Success Criteria:

    • The predicted binding pose of the top-ranked result should be very close to the original crystallographic pose. This is quantified by the Root Mean Square Deviation (RMSD). An RMSD value < 2.0 Å is generally considered a successful validation.

    • The protocol should be able to reproduce the key interactions observed in the crystal structure.

References

Application Notes and Protocols for Assessing the Efficacy of 5-Nitro-3-phenyl-1H-indazole Derivatives on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of 5-Nitro-3-phenyl-1H-indazole Derivatives in Oncology

The indazole nucleus is a prominent scaffold in medicinal chemistry, forming the core of several FDA-approved anticancer drugs.[1][2] Derivatives of indazole have demonstrated a wide range of pharmacological activities, including potent antitumor effects.[1][3] The this compound series, in particular, has emerged as a promising class of compounds with significant antiproliferative activity against various cancer cell lines.[4][5] These molecules are known to exert their effects through various mechanisms, including the inhibition of protein kinases that are crucial for cancer cell signaling, and the induction of apoptosis.[6][7][8]

The accurate evaluation of the cytotoxic and cytostatic effects of these novel derivatives is a critical step in the drug discovery pipeline. Cell viability assays are indispensable tools for this purpose, providing quantitative data on how these compounds affect cancer cell proliferation and survival.[8][9] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of three robust and widely used cell viability assays—MTT, XTT, and LDH—for the characterization of this compound derivatives.

The choice of assay is critical and depends on the specific research question. Assays that measure metabolic activity, such as MTT and XTT, are suitable for assessing cell proliferation and viability.[10] In contrast, assays like the LDH assay, which measure membrane integrity, are indicative of cytotoxicity.[11] This guide will delve into the principles behind each assay, provide detailed, step-by-step protocols, and offer insights into data analysis and troubleshooting, ensuring the generation of reliable and reproducible results.

Understanding the Assays: Principles and Methodologies

A fundamental understanding of the underlying principles of each assay is paramount for experimental design and data interpretation.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a widely used method for assessing cell metabolic activity.[12][13] In viable cells, mitochondrial dehydrogenases cleave the yellow tetrazolium salt MTT into insoluble purple formazan crystals.[12][14] These crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of metabolically active cells.[15]

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay: Similar to the MTT assay, the XTT assay also measures metabolic activity.[6] However, the formazan product of XTT reduction is water-soluble, eliminating the need for a solubilization step and thereby simplifying the protocol.[7][16] This bioreduction process occurs only in viable cells and is related to the production of NAD(P)H.[10]

  • LDH (Lactate Dehydrogenase) Cytotoxicity Assay: This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[11] LDH is a stable cytosolic enzyme that is released upon cell lysis.[11] The released LDH catalyzes the conversion of a tetrazolium salt into a colored formazan product, with the amount of color formed being proportional to the number of lysed cells.[11]

Experimental Workflow Overview

The general workflow for assessing the effects of this compound derivatives on cancer cell lines using viability assays is a multi-step process. It begins with the careful preparation and seeding of cells, followed by treatment with the compounds, and culminates in the measurement and analysis of cell viability or cytotoxicity.

G cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment cluster_assay Phase 3: Assay & Measurement cluster_analysis Phase 4: Data Analysis CellCulture Cancer Cell Line Culture Seeding Cell Seeding in 96-well Plates CellCulture->Seeding CompoundPrep Prepare Serial Dilutions of Indazole Derivatives Treatment Treat Cells with Compounds CompoundPrep->Treatment Incubation Incubate for 24-72h Treatment->Incubation AddReagent Add Assay Reagent (MTT/XTT/LDH) Incubation->AddReagent AssayIncubation Incubate as per Protocol AddReagent->AssayIncubation Readout Measure Absorbance/Fluorescence AssayIncubation->Readout DataProcessing Calculate % Viability/Cytotoxicity Readout->DataProcessing IC50 Determine IC50 Values DataProcessing->IC50 Results Generate Dose-Response Curves IC50->Results

Caption: General workflow for cell viability assays.

Detailed Protocols

Materials and Reagents
  • Cell Lines: Appropriate cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer).

  • Culture Medium: Recommended medium for the chosen cell line (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • This compound Derivatives: Stock solutions prepared in sterile DMSO.

  • Assay Kits:

    • MTT Cell Proliferation Assay Kit

    • XTT Cell Proliferation Assay Kit

    • LDH Cytotoxicity Assay Kit

  • Equipment:

    • Humidified incubator (37°C, 5% CO2)

    • Microplate reader

    • Sterile 96-well plates

    • Multichannel pipette

    • Inverted microscope

Protocol 1: MTT Assay

This protocol is adapted from established methods for assessing cell viability.[12][14]

  • Cell Seeding:

    • Harvest and count cells in the exponential growth phase.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivatives in culture medium. The final DMSO concentration should be less than 0.5%.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include vehicle control (medium with DMSO) and untreated control wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of the MTT reagent (5 mg/mL in PBS) to each well.[15]

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible under a microscope.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution (e.g., DMSO or a buffered SDS solution) to each well to dissolve the formazan crystals.[12][15]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[12]

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[12]

Protocol 2: XTT Assay

This protocol is based on the principle that the cleavage product of XTT is water-soluble, simplifying the procedure.[6][16]

  • Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • XTT Reagent Preparation and Addition:

    • Prepare the XTT labeling mixture according to the manufacturer's instructions, which typically involves mixing the XTT reagent and an electron-coupling agent.[7]

    • Add 50 µL of the freshly prepared XTT labeling mixture to each well.[16]

  • Incubation and Measurement:

    • Incubate the plate for 2-4 hours at 37°C.

    • Measure the absorbance of the soluble formazan product at a wavelength between 450-500 nm using a microplate reader.[16]

Protocol 3: LDH Cytotoxicity Assay

This protocol measures the release of LDH from damaged cells.[11]

  • Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT assay protocol. It is crucial to set up the following controls:

    • Spontaneous LDH release: Cells treated with vehicle control.

    • Maximum LDH release: Cells treated with a lysis buffer (e.g., Triton X-100) provided in the kit.

    • Background control: Medium only.

  • Supernatant Collection:

    • After the incubation period, centrifuge the 96-well plate at 400 x g for 5 minutes.

    • Carefully transfer 50-100 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction and Measurement:

    • Prepare the LDH reaction mixture as per the kit's instructions.

    • Add 100 µL of the LDH reaction solution to each well of the new plate containing the supernatants.

    • Incubate the plate at room temperature for up to 30 minutes, protected from light.

    • Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.

Data Analysis and Interpretation

Calculating Percentage Viability and Cytotoxicity
  • For MTT and XTT Assays:

    • Percentage Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Untreated Control - Absorbance of Blank)] x 100

  • For LDH Assay:

    • Percentage Cytotoxicity = [(Absorbance of Treated Cells - Absorbance of Spontaneous Release) / (Absorbance of Maximum Release - Absorbance of Spontaneous Release)] x 100

Determining the IC50 Value

The IC50 (half-maximal inhibitory concentration) is a key parameter for quantifying the potency of a compound. It is the concentration of the drug that is required for 50% inhibition of cell viability.

  • Plot the percentage of cell viability against the logarithm of the compound concentrations.

  • Use a non-linear regression analysis to fit the data to a sigmoidal dose-response curve.

  • The IC50 value is the concentration at which the curve passes through the 50% viability mark.

Hypothetical Data Presentation
Concentration (µM)% Viability (Cell Line A)% Viability (Cell Line B)
0 (Control)100 ± 4.5100 ± 5.2
0.192 ± 3.895 ± 4.1
175 ± 5.182 ± 3.9
551 ± 4.265 ± 4.8
1028 ± 3.543 ± 3.7
2512 ± 2.921 ± 3.1
505 ± 1.89 ± 2.5
IC50 (µM) ~5.0 ~8.5

Potential Mechanism of Action: A Hypothetical Signaling Pathway

Indazole derivatives have been reported to inhibit various protein kinases and induce apoptosis.[6][7] One plausible mechanism of action for this compound derivatives could be the inhibition of a receptor tyrosine kinase (RTK) pathway, such as the VEGFR or FGFR pathway, which are often dysregulated in cancer.[1] This inhibition could lead to the downregulation of downstream pro-survival signaling and the activation of the intrinsic apoptotic pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Apoptosis RTK Receptor Tyrosine Kinase (e.g., VEGFR/FGFR) PI3K PI3K RTK->PI3K Activates GrowthFactor Growth Factor GrowthFactor->RTK Binds Akt Akt PI3K->Akt Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Phosphorylates & Activates Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibits Indazole This compound Derivative Indazole->RTK Inhibits Indazole->Bcl2 Downregulates CytochromeC Cytochrome c Bax->CytochromeC Promotes Release Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Cleaves & Activates Apoptosis Cell Death Caspase3->Apoptosis

Caption: Hypothetical signaling pathway inhibition.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High background in blanks - Contamination of medium or reagents.- Presence of reducing agents in the medium.- Use fresh, sterile medium and reagents.- Test medium components for interference.
High variability between replicates - Uneven cell seeding.- "Edge effect" in 96-well plates.- Pipetting errors.- Ensure a homogenous cell suspension before and during seeding.- Fill peripheral wells with sterile PBS or medium and exclude them from analysis.- Calibrate pipettes regularly and use consistent pipetting techniques.
Low signal or poor dynamic range - Suboptimal cell number.- Insufficient incubation time.- Compound precipitation.- Perform a cell titration experiment to determine the optimal seeding density.- Optimize the incubation time for the assay.- Ensure complete dissolution of the compound in the medium.
Inconsistent results in MTT assay - Incomplete solubilization of formazan crystals.- MTT reagent toxicity.- Ensure complete dissolution of crystals by microscopic inspection before reading.- Optimize MTT concentration and incubation time for your specific cell line.

Conclusion

The protocols and guidelines presented in this document provide a robust framework for the in vitro evaluation of this compound derivatives. By carefully selecting the appropriate cell viability assay, adhering to standardized protocols, and understanding the principles of data analysis, researchers can generate high-quality, reproducible data. This will be instrumental in elucidating the anticancer potential of these promising compounds and advancing their development as next-generation cancer therapeutics.

References

Application Note: A Robust Protocol for the Purification of 5-Nitro-3-phenyl-1H-indazole via Silica Gel Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Nitro-3-phenyl-1H-indazole is a vital heterocyclic scaffold in medicinal chemistry and drug development, serving as a key intermediate in the synthesis of a wide range of pharmacologically active agents.[1] The biological efficacy and the success of subsequent synthetic transformations are critically dependent on the purity of this starting material. Synthetic routes often yield crude products containing unreacted starting materials, intermediates such as hydrazones, and other side-products, necessitating a robust purification strategy.[2][3]

This application note provides a detailed, field-proven protocol for the purification of this compound using normal-phase column chromatography. We will delve into the scientific rationale behind the selection of the stationary and mobile phases, provide a step-by-step guide from method development using Thin-Layer Chromatography (TLC) to the final isolation of the pure compound, and offer insights to ensure reproducible, high-purity results.

Principle of Separation: Exploiting Molecular Polarity

The successful separation of this compound from its synthetic impurities hinges on the principles of adsorption chromatography.[4] The chosen stationary phase, silica gel, is highly polar due to the presence of surface silanol (Si-OH) groups. The target molecule possesses distinct regions of varying polarity:

  • Polar Moieties: The nitro group (-NO₂) is strongly electron-withdrawing and a potent hydrogen bond acceptor. The indazole N-H group acts as a hydrogen bond donor. These groups will interact strongly with the polar silica gel surface.

  • Non-Polar Moieties: The phenyl ring and the bicyclic indazole core are aromatic and relatively non-polar.

This polarity differential allows for separation. A non-polar mobile phase will be used to first wash away non-polar impurities, which have minimal interaction with the silica gel. By gradually increasing the polarity of the mobile phase (a technique known as gradient elution), we can selectively disrupt the interactions between the target compound and the stationary phase, causing it to move down the column and elute, leaving more polar impurities behind.[5]

Method Development via Thin-Layer Chromatography (TLC)

Before committing the bulk of the crude material to a large-scale column, it is imperative to develop and optimize the separation conditions on a small scale using TLC. The objective is to find a solvent system where the target compound has a Retention Factor (Rf) of approximately 0.2-0.3 , which provides the optimal balance for effective separation on a column.[6]

Protocol for TLC Method Development:

  • Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent like ethyl acetate or dichloromethane.

  • Spotting: Using a capillary tube, spot the solution onto a silica gel TLC plate (GF254) about 1 cm from the bottom.

  • Development: Place the plate in a sealed TLC chamber containing a pre-equilibrated atmosphere of the chosen mobile phase (e.g., start with 20% ethyl acetate in hexanes).[2]

  • Visualization: Once the solvent front has moved to about 1 cm from the top of the plate, remove it and visualize the separated spots under UV light (254 nm).

  • Optimization:

    • If the target spot's Rf is too high (> 0.4), decrease the mobile phase polarity (reduce the percentage of ethyl acetate).

    • If the Rf is too low (< 0.2), increase the mobile phase polarity (increase the percentage of ethyl acetate).

    • Test several solvent ratios to ensure good separation between the desired product and major impurities.

Detailed Column Chromatography Protocol

This protocol is designed for the purification of approximately 1 gram of crude this compound. The column size and solvent volumes should be scaled accordingly for different quantities.

Materials and Equipment
CategoryItemSpecifications
Stationary Phase Silica GelStandard Grade, 200-300 or 230-400 mesh[7]
Mobile Phase Hexanes (or Petroleum Ether)HPLC Grade
Ethyl Acetate (EtOAc)HPLC Grade
Apparatus Glass Chromatography Column40-50 mm diameter, ~40 cm length
Separatory Funnel / Solvent Reservoir
Round Bottom FlasksFor fraction collection
TLC Plates, Chamber, UV LampSilica Gel 60 F254
Other Sand, Glass Wool, Celite®
Rotary EvaporatorFor solvent removal
Step-by-Step Purification Procedure

Step 1: Column Preparation (Slurry Packing)

  • Place a small plug of glass wool at the bottom of the column to retain the stationary phase. Add a thin layer (~1 cm) of sand on top of the glass wool.

  • In a beaker, prepare a slurry by mixing silica gel (~40-50 g for 1 g of crude product) with the initial, non-polar mobile phase (e.g., 5% Ethyl Acetate in Hexanes).

  • Stir the slurry to remove air bubbles and quickly pour it into the column.[4]

  • Continuously tap the side of the column gently to ensure even packing and prevent air channels.

  • Open the stopcock to drain some solvent, allowing the silica to settle. Add more of the initial mobile phase as needed, ensuring the solvent level never drops below the top of the silica bed. A dry column will lead to poor separation.[5]

  • Once the silica is packed and settled, add another thin layer (~1 cm) of sand on top to protect the silica surface during sample and eluent addition.

Step 2: Sample Preparation and Loading (Dry Loading) Dry loading is highly recommended as it typically results in better separation and sharper bands compared to wet loading.[6]

  • Dissolve the crude this compound (~1 g) in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone).

  • Add 2-3 g of silica gel to this solution and mix thoroughly.

  • Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.

  • Carefully drain the solvent in the packed column until it is level with the top sand layer.

  • Gently and evenly add the silica-adsorbed sample powder onto the top layer of sand in the column.

Step 3: Elution and Fraction Collection

  • Carefully add the initial, low-polarity mobile phase (e.g., 5-10% EtOAc in Hexanes) by pipetting it down the sides of the column so as not to disturb the top layer.

  • Fill the solvent reservoir and begin the elution process, collecting the eluent in fractions (e.g., 20-25 mL per fraction in test tubes or small flasks).

  • Gradient Elution: Gradually and systematically increase the polarity of the mobile phase. A suggested gradient is as follows:

    • 5% EtOAc in Hexanes (2-3 column volumes): To elute very non-polar impurities.

    • 10% EtOAc in Hexanes (2-3 column volumes):

    • 20% EtOAc in Hexanes (until product elutes): The target compound is expected to elute in this range.[2]

    • 40% EtOAc in Hexanes (2-3 column volumes): To elute any remaining, more polar impurities.

  • Monitor the elution process by collecting small spots from the column outflow onto a TLC plate and checking for the presence of the product under a UV lamp.

Step 4: Analysis, Pooling, and Isolation

  • Analyze the collected fractions by TLC using the solvent system developed earlier.

  • Identify all fractions containing the pure desired product (single spot on TLC with the correct Rf).

  • Combine the pure fractions into a single, clean, pre-weighed round-bottom flask.

  • Remove the solvent using a rotary evaporator to yield the purified this compound as a solid.

  • Determine the yield and confirm the purity via analytical methods such as NMR spectroscopy or melting point analysis.

Workflow Visualization

Purification_Workflow cluster_prep Preparation & Method Development cluster_chrom Column Chromatography cluster_analysis Analysis & Isolation Crude Crude this compound TLC_Dev TLC Method Development (Optimize Solvent System, Rf ~0.2-0.3) Crude->TLC_Dev Dry_Load Dry Loading onto Silica Gel Crude->Dry_Load Elute Gradient Elution (Increasing % EtOAc in Hexanes) TLC_Dev->Elute Informs Gradient Load Load Sample Dry_Load->Load Pack Pack Silica Column Pack->Load Load->Elute Collect Collect Fractions Elute->Collect TLC_Analysis TLC Analysis of Fractions Collect->TLC_Analysis Pool Pool Pure Fractions TLC_Analysis->Pool Evap Solvent Evaporation Pool->Evap Pure Pure Product Evap->Pure

Caption: Workflow for the purification of this compound.

Conclusion

The described protocol, combining systematic TLC-based method development with a carefully executed gradient elution column chromatography, provides a reliable and efficient method for obtaining high-purity this compound. This procedure effectively removes common synthetic impurities, ensuring the quality of the material for demanding applications in research and drug development.

References

Application Notes & Protocols for the Comprehensive Characterization of 5-Nitro-3-phenyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed guide for the analytical characterization of 5-Nitro-3-phenyl-1H-indazole, a heterocyclic compound of interest in medicinal chemistry and materials science. The protocols herein are designed for researchers, scientists, and drug development professionals, offering a suite of robust analytical methods for unambiguous structure elucidation, purity assessment, and physicochemical profiling. The methodologies are presented with an emphasis on the causality behind experimental choices, ensuring scientific integrity and reproducibility.

Introduction: The Significance of this compound

Indazole derivatives are a well-established class of heterocyclic compounds renowned for their diverse biological activities, including anti-inflammatory, antitumor, and antiprotozoal properties. The introduction of a nitro group, as in this compound, can significantly modulate the electronic properties and biological activity of the parent molecule. The nitro group can act as a key pharmacophore, for instance by undergoing bioreduction to generate reactive nitrogen species that can be cytotoxic to pathogens.[1][2][3] Therefore, a thorough and accurate characterization of this molecule is a critical first step in any research and development endeavor.

This guide outlines a multi-technique approach for the comprehensive analysis of this compound, ensuring its identity, purity, and key physicochemical properties are well-defined.

Structural Elucidation: A Spectroscopic Approach

The foundational step in characterizing any novel compound is the elucidation of its chemical structure. A combination of spectroscopic techniques provides a detailed picture of the molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. For this compound, both ¹H and ¹³C NMR are essential for confirming the connectivity of atoms.

2.1.1. ¹H NMR Spectroscopy: Mapping the Proton Environment

  • Expertise & Experience: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The chemical shifts are influenced by the electron-withdrawing nitro group and the aromatic phenyl ring.

  • Trustworthiness: The predicted chemical shifts and coupling constants can be compared with experimental data to validate the structure. The integration of the signals should correspond to the number of protons in a given environment.

Table 1: Expected ¹H NMR Chemical Shifts for this compound. [4]

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
NH (indazole)~11.84broad singlet-
H4~8.98doublet~2.0
H6~8.26doublet of doublets~9.2, 2.0
H7~7.29doublet~9.2
H2'/H6' (phenyl)~7.98doublet~7.8
H3'/H4'/H5' (phenyl)~7.53-7.62multiplet-

2.1.2. ¹³C NMR Spectroscopy: Probing the Carbon Skeleton

  • Expertise & Experience: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. The chemical shifts are indicative of the carbon's hybridization and electronic environment.

  • Trustworthiness: The number of observed signals should match the number of unique carbon atoms in the proposed structure. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups, further confirming assignments.

Table 2: Expected ¹³C NMR Chemical Shifts for this compound. [4]

CarbonChemical Shift (δ, ppm)
C3~148.67
C3a~122.14
C4~119.18
C5~143.39
C6~120.37
C7~110.60
C7a~142.96
C1' (phenyl)~131.72
C2'/C6' (phenyl)~127.81
C3'/C5' (phenyl)~129.35
C4' (phenyl)(within the multiplet)

2.1.3. Experimental Protocol for NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Typical parameters: 30-45° pulse angle, 1-2 second relaxation delay, 2-4 second acquisition time.

    • Number of scans: 8-64, depending on concentration.[5]

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A larger number of scans (e.g., 1024 or more) is typically required.[5]

    • Employ DEPT-135 and DEPT-90 experiments to aid in peak assignment.

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum. Phase and baseline correct the spectrum. Reference the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Mass Spectrometry (MS): Determining Molecular Weight and Formula
  • Expertise & Experience: Mass spectrometry is a powerful technique for determining the molecular weight of a compound and, with high-resolution instruments, its elemental composition. The fragmentation pattern can also provide structural information.

  • Trustworthiness: High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule with a high degree of confidence.

Table 3: Expected Mass Spectrometry Data for this compound.

ParameterValue
Molecular FormulaC₁₃H₉N₃O₂
Molecular Weight239.23 g/mol
Calculated Exact Mass239.0695 g/mol
Expected [M+H]⁺ Peak (m/z)240.0768
Expected [M-H]⁻ Peak (m/z)238.0622

2.2.1. Experimental Protocol for Mass Spectrometry (LC-MS)

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Chromatographic Separation (Optional but Recommended):

    • Use a C18 reversed-phase column.

    • A typical mobile phase would be a gradient of water and acetonitrile with 0.1% formic acid.

  • Mass Spectrometry Analysis:

    • Ionization Source: Electrospray Ionization (ESI) is a soft ionization technique suitable for this molecule.

    • Analyzer: A Time-of-Flight (TOF) or Orbitrap analyzer will provide high-resolution data.

    • Acquire data in both positive and negative ion modes.

Vibrational Spectroscopy: Identifying Functional Groups

2.3.1. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Expertise & Experience: FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Key functional groups in this compound, such as the N-H, C=C, and NO₂ groups, have characteristic absorption frequencies.

  • Trustworthiness: The presence of characteristic absorption bands provides strong evidence for the presence of specific functional groups.

Table 4: Expected FTIR Absorption Bands for this compound.

Functional GroupExpected Wavenumber (cm⁻¹)
N-H stretch (indazole)3300-3500 (broad)
C-H stretch (aromatic)3000-3100
C=C stretch (aromatic)1600-1450
NO₂ asymmetric stretch~1520-1560
NO₂ symmetric stretch~1340-1380
C-N stretch1300-1000

2.3.2. Experimental Protocol for FTIR Spectroscopy

  • Sample Preparation:

    • Solid State (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic Transitions
  • Expertise & Experience: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The presence of conjugated systems, such as the indazole and phenyl rings, and the nitro group will result in characteristic absorption bands.

  • Trustworthiness: The wavelength of maximum absorption (λmax) is a characteristic property of a compound in a given solvent and can be used for qualitative identification and quantitative analysis.

2.4.1. Experimental Protocol for UV-Vis Spectroscopy

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile) of known concentration.

  • Data Acquisition: Record the absorption spectrum over a range of wavelengths (e.g., 200-800 nm) using a spectrophotometer.

  • Data Analysis: Determine the λmax values and, if the concentration is known, calculate the molar absorptivity (ε).

Purity Assessment: Chromatographic Methods

Ensuring the purity of a compound is crucial for its application in drug development and other fields. Chromatographic techniques are indispensable for separating the target compound from impurities.

High-Performance Liquid Chromatography (HPLC)
  • Expertise & Experience: HPLC is a versatile and widely used technique for the separation, quantification, and purity assessment of non-volatile compounds. Reversed-phase HPLC is particularly well-suited for a moderately polar compound like this compound.

  • Trustworthiness: A well-developed HPLC method can provide a quantitative measure of purity (e.g., % area). Peak purity can be assessed using a photodiode array (PDA) detector.

3.1.1. Experimental Protocol for HPLC

  • Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV or PDA detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient elution is often effective. For example:

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

    • Gradient: Start with a low percentage of B, and gradually increase it over time.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound has significant absorbance (determined from the UV-Vis spectrum).

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.

Advanced Characterization Techniques

For a more in-depth understanding of the compound's properties, advanced analytical techniques can be employed.

X-ray Crystallography
  • Expertise & Experience: Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice.[6][7]

  • Trustworthiness: An X-ray crystal structure is considered the "gold standard" for structural elucidation.

Thermal Analysis (DSC/TGA)
  • Expertise & Experience: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information about the thermal properties of a compound, such as its melting point, decomposition temperature, and thermal stability.

  • Trustworthiness: These techniques are crucial for understanding the material's behavior at different temperatures, which is important for storage and formulation.

Workflow and Data Integration

A logical workflow for the characterization of this compound is essential for efficient and comprehensive analysis.

cluster_0 Initial Characterization cluster_1 Structural Elucidation cluster_2 Purity & Physicochemical Properties Synthesis Synthesis Initial Purification Initial Purification Synthesis->Initial Purification Crude Product Structural Elucidation Structural Elucidation Initial Purification->Structural Elucidation Purified Sample NMR NMR Structural Elucidation->NMR MS MS Structural Elucidation->MS FTIR FTIR Structural Elucidation->FTIR UV-Vis UV-Vis Structural Elucidation->UV-Vis HPLC HPLC Structural Elucidation->HPLC Confirmed Structure Final Product Final Product HPLC->Final Product Purity >95% X-ray Crystallography X-ray Crystallography Thermal Analysis Thermal Analysis Final Product->X-ray Crystallography Final Product->Thermal Analysis

Caption: Integrated workflow for the characterization of this compound.

Conclusion

The analytical methods and protocols detailed in this guide provide a comprehensive framework for the characterization of this compound. By employing a combination of spectroscopic and chromatographic techniques, researchers can confidently determine the structure, purity, and key physicochemical properties of this important molecule, thereby enabling its further development for a variety of applications.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Nitro-3-phenyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Nitro-3-phenyl-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental challenges. The insights provided herein are based on established literature and field-proven experience to ensure you can proceed with confidence and scientific rigor.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for preparing this compound?

A1: Several synthetic routes are available, each with its own advantages. A prevalent and modern approach involves the reaction of an N-tosylhydrazone with a nitroaromatic compound.[1][2] This transition-metal-free method is noted for its practicality and environmental friendliness.[2] Another significant strategy is the nucleophilic aromatic substitution (SNAr) terminated domino reaction, which has been optimized for preparing various 1-aryl-5-nitro-1H-indazoles in high yields.[3][4][5] Traditional methods, such as the diazotization of o-toluidine derivatives, also serve as a foundational route for the indazole core.[6]

Q2: What are the most critical parameters to control to maximize the yield of this compound?

A2: Maximizing yield requires meticulous control over several key parameters.

  • Base Selection and Stoichiometry: The choice and amount of base are crucial for deprotonation steps, particularly in syntheses involving hydrazones.[1] Bases like Cesium Carbonate (Cs₂CO₃) or Sodium Hydride (NaH) are often used, and their stoichiometry must be precise to drive the reaction to completion without promoting side reactions.[1]

  • Reaction Temperature: Temperature control is critical. For instance, in the nitrosation of indoles to form indazole derivatives, performing the addition of reagents at 0 °C significantly improves yield compared to room temperature.[7] Similarly, specific temperatures are required for cyclization steps, and deviations can lead to byproduct formation or decomposition.[8]

  • Solvent Purity: The use of dry, high-purity solvents is paramount. Solvents like DMF or Dioxane should be appropriately dried before use, as the presence of water can interfere with base activity and lead to unwanted side reactions, such as hydrolysis of the solvent.[1][4]

  • Inert Atmosphere: Many of the reagents used are sensitive to air and moisture. Conducting the reaction under an inert atmosphere, such as nitrogen or argon, is essential to prevent the degradation of reagents and intermediates, thereby preserving yield.[1]

Q3: How can I effectively monitor the progress of the reaction?

A3: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring reaction progress.[9] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visually track the consumption of reactants and the formation of the product. For more quantitative analysis and purity assessment of the final product, High-Performance Liquid Chromatography (HPLC) is recommended.[10][11]

Q4: What are the expected spectroscopic characteristics of this compound?

A4: The structure of this compound can be confirmed by various spectroscopic techniques.

  • ¹H NMR: In CDCl₃, the proton NMR spectrum typically shows a broad singlet for the N-H proton around δ 11.84 ppm. Aromatic protons will appear in the δ 7.29-8.98 ppm range, with characteristic splitting patterns for the substituted rings.[1]

  • ¹³C NMR: The carbon NMR spectrum in CDCl₃ will show signals for the aromatic carbons, with the carbon atoms attached to the nitro group and within the heterocyclic ring having distinct chemical shifts.[1]

  • IR Spectroscopy: The infrared spectrum will exhibit characteristic peaks for N-H stretching, N=O stretching from the nitro group, and C=C stretching from the aromatic rings.[3][4]

  • Mass Spectrometry (MS): This technique is used to confirm the molecular weight of the product.[3][4]

Troubleshooting Guide

Encountering issues during synthesis is a common part of research. This section addresses specific problems in a structured format to help you identify the root cause and implement an effective solution.

Problem Probable Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Ineffective Base: The base used may be old, hydrated, or not strong enough for the required deprotonation. 2. Suboptimal Temperature: The reaction may be temperature-sensitive. Too low a temperature can stall the reaction, while too high can cause decomposition.[7] 3. Poor Quality Reagents/Solvents: Presence of moisture or impurities in starting materials or solvents can inhibit the reaction.[4][12] 4. Incomplete Reaction: Insufficient reaction time.1. Use a fresh, anhydrous base (e.g., Cs₂CO₃, NaH).[1] Ensure correct stoichiometry (often >3 equivalents). 2. Optimize the reaction temperature. Run small-scale trials at slightly different temperatures (e.g., ±10 °C) to find the optimum. For sensitive additions, maintain low temperatures (e.g., 0-5 °C).[7] 3. Use freshly distilled/dried solvents and high-purity starting materials.[1] Confirm the purity of precursors via melting point or spectroscopy.[12] 4. Monitor the reaction via TLC until the starting material spot is no longer visible. Extend reaction time if necessary.[9]
Formation of Multiple Products / Low Purity 1. Side Reactions: Incorrect reaction temperature or pH can promote the formation of byproducts.[10] 2. Over-reaction/Decomposition: Prolonged reaction times or excessive temperatures can lead to the formation of degradation products. 3. Isomer Formation: Depending on the synthetic route, regioisomers can be a potential byproduct.1. Strictly control the reaction temperature and pH.[11] Ensure the dropwise addition of reagents to manage exothermic events. 2. Monitor the reaction closely with TLC. Once the product spot is maximal and the starting material is consumed, proceed with the workup to avoid degradation. 3. Optimize reaction conditions to favor the desired isomer. Purification via column chromatography is essential to separate isomers.
Difficulty in Product Isolation/Purification 1. Product Solubility: The product may be highly soluble in the workup or crystallization solvents. 2. Co-eluting Impurities: Impurities may have similar polarity to the product, making chromatographic separation difficult.[10]1. For workup, use a combination of solvents to precipitate the product. For recrystallization, test a range of solvent systems to find one with high solubility at high temperatures and low solubility at room/cold temperatures. 2. Optimize the mobile phase for column chromatography. A gradient elution from a non-polar to a more polar solvent system can improve separation.[10] Consider using a different stationary phase if necessary.
Inconsistent Results Between Batches 1. Variability in Reagent Quality: Different batches of starting materials or reagents may have varying purity.[12] 2. Inconsistent Reaction Conditions: Minor variations in temperature, stirring speed, or addition rate can impact the outcome.1. Qualify new batches of reagents before use. Store sensitive materials under appropriate conditions (e.g., in a desiccator, under inert gas). 2. Meticulously document and standardize all reaction parameters. Use temperature-controlled reaction vessels and automated addition funnels for consistency.
Visualization of Troubleshooting Logic

The following diagram outlines a decision-making workflow for troubleshooting common synthesis issues.

TroubleshootingWorkflow start Start: Unexpected Result (Low Yield / Impure Product) check_reagents Step 1: Verify Reagents & Solvents Purity Stoichiometry Anhydrous Conditions start->check_reagents check_conditions Step 2: Review Reaction Conditions Temperature Time Atmosphere Stirring check_reagents->check_conditions Reagents OK outcome_reagents Outcome: Reagent Issue Identified Action: Use Pure/Fresh Reagents check_reagents->outcome_reagents Issue Found monitor_reaction Step 3: Analyze Reaction Progress Monitor via TLC/HPLC Identify Spots (SM, Product, Byproduct) check_conditions->monitor_reaction Conditions OK outcome_conditions Outcome: Condition Issue Identified Action: Optimize & Standardize Parameters check_conditions->outcome_conditions Issue Found workup_issue Step 4: Evaluate Workup & Purification Extraction Efficiency Chromatography Conditions Recrystallization Solvent monitor_reaction->workup_issue Reaction OK outcome_monitoring Outcome: Incomplete Reaction or Byproduct Action: Adjust Time/Temp, Re-evaluate Stoichiometry monitor_reaction->outcome_monitoring Issue Found outcome_purification Outcome: Purification Inefficient Action: Develop New Purification Protocol workup_issue->outcome_purification Issue Found success Success: Improved Yield & Purity workup_issue->success Purification OK SynthesisWorkflow start Start: Assemble Reagents in Schlenk Tube reagents Nitroaromatic Cmpd. N-Tosylhydrazone Base (Cs₂CO₃) start->reagents solvent Add Dry DMF under N₂ Atmosphere reagents->solvent reaction Heat & Stir (e.g., 60-80 °C) solvent->reaction monitoring Monitor by TLC reaction->monitoring monitoring->reaction Incomplete workup Workup: Quench with H₂O, Extract with EtOAc monitoring->workup Complete purification Purify by Column Chromatography workup->purification product Final Product: This compound purification->product

References

Technical Support Center: Synthesis of 1-Aryl-5-Nitro-1H-Indazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-aryl-5-nitro-1H-indazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important scaffold. Here, we address common challenges, side reactions, and optimization strategies in a practical, question-and-answer format, grounded in mechanistic principles and field-proven solutions.

Troubleshooting Guide: Common Experimental Issues

This section tackles specific problems you may encounter at the bench. We diagnose the likely causes and provide actionable protocols to resolve them.

Question 1: My reaction yields a persistent mixture of N1 and N2-arylated isomers. How can I improve the regioselectivity to favor the desired 1-aryl-5-nitro-1H-indazole?

Answer: This is the most prevalent challenge in indazole chemistry. The indazole anion, formed upon deprotonation by a base, is an ambident nucleophile with reactive sites at both the N1 and N2 positions. The resulting ratio of N1 to N2 isomers is a delicate balance of kinetic and thermodynamic factors.

Mechanistic Insight: The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[1] Consequently, the N1-arylated product is often the thermodynamically favored isomer, while the N2 product can be the kinetically favored one under certain conditions.[2] Your choice of synthetic route—typically an SNAr (Nucleophilic Aromatic Substitution) or a metal-catalyzed cross-coupling (Ullmann or Buchwald-Hartwig)—along with the reaction parameters, dictates the outcome.

Key Factors Influencing Regioselectivity:

  • Base: The choice of base and its counter-ion can influence the site of attack. For instance, some studies suggest that specific counter-ions can chelate with the indazole nitrogens, directing alkylation or arylation.[3]

  • Solvent: Polar aprotic solvents like DMF or DMSO are common. Their ability to solvate the cation and the anionic nucleophile can alter the reactivity of the N1 vs. N2 positions.

  • Temperature: Higher temperatures often favor the formation of the more thermodynamically stable N1 isomer, allowing for equilibration from the kinetic N2 product if the reaction is reversible.

  • Catalyst/Ligand (for cross-coupling): In copper- or palladium-catalyzed reactions, the ligand's steric and electronic properties play a crucial role in directing the aryl group to either nitrogen.[4][5]

Below is a summary of conditions that can be tuned to favor the N1 isomer, primarily based on Ullmann-type and SNAr conditions.

ParameterCondition Favoring N1 IsomerRationale
Reaction Type SNAr with activated aryl halidesThe strong electron-withdrawing nitro group on the indazole ring makes it less nucleophilic, but the reaction with a highly electrophilic aryl halide (e.g., with F or NO₂ ortho/para to the leaving group) often proceeds via the more stable N1-anion intermediate.[6][7]
Base Strong, non-nucleophilic bases (e.g., KOH, Cs₂CO₃)These bases fully deprotonate the indazole to form the anion. Cesium carbonate is often cited for promoting N1 selectivity in alkylations and may have a similar effect in arylations.[3]
Solvent High-boiling polar aprotic (e.g., DMF, NMP)Facilitates dissolution of salts and allows for higher reaction temperatures to overcome activation barriers and favor the thermodynamic product.[8]
Temperature Elevated temperatures (100-150 °C)Drives the reaction towards the more stable thermodynamic N1 product.[8][9]
Catalyst System Copper(I) with diamine ligands (Ullmann)Classic Ullmann conditions often provide good N1 selectivity, although optimization is key.[5][10][11]

Workflow: Visualizing the Competing Pathways

G cluster_start Starting Materials cluster_reaction Arylation Pathways cluster_control Control Factors Indazole 5-Nitro-1H-indazole Anion 5-Nitroindazolide Anion (Ambident Nucleophile) Indazole->Anion + Base - H₂O Base Base (e.g., KOH) N1_Product N1-Aryl Isomer (Thermodynamic Product) Anion->N1_Product + Ar-X (Path A) N2_Product N2-Aryl Isomer (Kinetic Product) Anion->N2_Product + Ar-X (Path B) Control_A Favored by: - High Temp - Cs₂CO₃ - Polar Aprotic Solvents Control_A->N1_Product Control_B May be favored by: - Low Temp - Specific Catalysts Control_B->N2_Product

Caption: Competing N1 vs. N2 arylation pathways.

Suggested Protocol: Optimized N1-Selective Ullmann Condensation

This protocol is a robust starting point for favoring the N1 isomer.

  • Reagent Preparation: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 5-nitro-1H-indazole (1.0 eq), the desired aryl iodide (1.2 eq), copper(I) iodide (CuI, 0.1 eq), 1,10-phenanthroline (0.2 eq), and potassium hydroxide (KOH, 2.0 eq).

  • Inert Atmosphere: Seal the flask and purge with dry argon or nitrogen for 15 minutes.

  • Solvent Addition: Add anhydrous, degassed N,N-Dimethylformamide (DMF) via syringe to achieve a concentration of approximately 0.2 M with respect to the indazole.

  • Reaction: Heat the mixture to 120-140 °C with vigorous stirring. The reaction mixture will typically turn a deep color.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 12-24 hours. Look for the disappearance of the 5-nitroindazole starting material.

  • Workup: After cooling to room temperature, pour the reaction mixture into a beaker containing 10% aqueous ammonia and stir for 30 minutes to complex the copper salts.

  • Extraction: Extract the aqueous mixture three times with ethyl acetate or dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.

Question 2: Purification is challenging. The N1 and N2 isomers are inseparable by standard column chromatography. How can I separate them and confirm their identity?

Answer: Co-elution of N1 and N2 isomers is a common frustration. While optimizing the reaction to produce a single isomer is the best strategy, effective separation and characterization are essential when mixtures are unavoidable.

Separation Strategies:

  • Chromatography Optimization:

    • Solvent System: Switch to a different solvent system. Toluene/ethyl acetate or dichloromethane/methanol gradients can sometimes provide better resolution than hexane/ethyl acetate.

    • Slow Gradient: Employ a very shallow and slow elution gradient during column chromatography.

    • Preparative HPLC: Reverse-phase preparative HPLC is often highly effective for separating closely related isomers.

  • Crystallization: Fractional crystallization can be effective if one isomer is significantly more crystalline or has lower solubility in a particular solvent system. Experiment with solvents like ethanol, isopropanol, or ethyl acetate/hexane mixtures.

Protocol: Unambiguous Isomer Assignment by NMR Spectroscopy

Standard ¹H NMR is often insufficient to distinguish the isomers. A Heteronuclear Multiple Bond Correlation (HMBC) experiment is the gold standard for assignment.[12]

  • Acquire Spectra: Obtain high-resolution ¹H, ¹³C, and 2D HMBC spectra for your purified isomer in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Identify Key Protons:

    • In the N1-isomer , the proton at the C7 position of the indazole ring will show a 3-bond correlation (³JCH) to the C3a carbon. Crucially, the protons on the N-aryl ring that are ortho to the point of attachment will show a 3-bond correlation to the N1-bearing carbon of that ring and, importantly, to the C7a carbon of the indazole core.

    • In the N2-isomer , the ortho protons of the N-aryl ring will show a 3-bond correlation to the C3 carbon of the indazole core, a key distinguishing feature. The C7 proton will still correlate to C3a, but the aryl proton correlations are definitive.

  • Analyze Correlations: Look for the key long-range couplings in the HMBC spectrum to make an unambiguous assignment.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to 1-aryl-5-nitro-1H-indazoles?

A: There are three main strategies:

  • SNAr (Nucleophilic Aromatic Substitution): This classic method involves reacting the 5-nitroindazole anion with a highly electron-deficient aryl halide (e.g., 2,4-dinitrofluorobenzene).[6][7] It is often straightforward but is limited by the required activation of the aryl halide.

  • Ullmann Condensation: A copper-catalyzed cross-coupling between 5-nitroindazole and an aryl halide (typically an iodide or bromide).[8][9] This method is broadly applicable but often requires high temperatures and stoichiometric or high loadings of copper.

  • Buchwald-Hartwig Amination: A modern, palladium-catalyzed cross-coupling that offers milder conditions and broader functional group tolerance compared to the Ullmann reaction.[4][13] However, it can be more expensive due to the palladium catalyst and specialized phosphine ligands, and side reactions like hydrodehalogenation of the aryl halide can occur.[4]

Q2: I am observing hydrodehalogenation of my aryl halide, especially in a Buchwald-Hartwig reaction. How can I minimize this side reaction?

A: Hydrodehalogenation, where the halide on the aryl starting material is replaced by a hydrogen, is a known competing pathway. It is often promoted by catalyst systems that are too reactive or by suboptimal reaction conditions.

  • Ligand Choice: Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos). These ligands generally accelerate the desired C-N reductive elimination step relative to competing pathways.[13]

  • Base: Use a weaker base if possible. Very strong bases can sometimes promote side reactions. Sodium or potassium tert-butoxide are common, but switching to a carbonate base like Cs₂CO₃ might help.

  • Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

Workflow: Troubleshooting Poor Reaction Yield

G cluster_sm Troubleshooting 'No Conversion' cluster_sp Troubleshooting 'Side Products' Start Reaction yields are low. Main observation? SM_Recovered Starting Material Recovered Start->SM_Recovered No Conversion Side_Products Side Products Observed Start->Side_Products Conversion to Unknowns Check_Temp Increase Temperature? SM_Recovered->Check_Temp Check_Base Base Strong Enough? (pKa, Solubility) SM_Recovered->Check_Base Check_Catalyst Catalyst Active? (Deactivation) SM_Recovered->Check_Catalyst Check_Reagents Reagents Anhydrous? SM_Recovered->Check_Reagents Isomer_Issue N1/N2 Mixture? (See Q1) Side_Products->Isomer_Issue Dehalogenation Hydrodehalogenation? (See Q2) Side_Products->Dehalogenation Degradation Degradation? (Lower Temp) Side_Products->Degradation

Caption: A logical workflow for troubleshooting poor yields.

Q3: Are there any methods to selectively synthesize the N2-aryl isomer?

A: While the N1 isomer is more common, specific methods have been developed to favor the N2 isomer. These are typically kinetically controlled reactions and often rely on specialized catalyst systems. For example, certain copper- and rhodium-catalyzed reactions have shown high N2 selectivity.[2][14] One approach uses copper catalysis with diaryliodonium salts, which has been reported to give exclusively N2-arylated products under mild conditions.[2] Another strategy involves using protecting groups to block the N1 position, forcing arylation at N2, followed by deprotection.[15] These methods are more specialized but essential for accessing the N2 scaffold.

References

Technical Support Center: Overcoming Poor Aqueous Solubility of 5-Nitro-3-phenyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 5-Nitro-3-phenyl-1H-indazole in aqueous solutions. This document provides a structured approach to understanding and overcoming these challenges through frequently asked questions, troubleshooting guides, and detailed experimental protocols.

Initial Compound Characterization: The Foundation of Success

Why is this compound likely poorly soluble? The large, rigid, and predominantly hydrophobic structure of the fused benzene and pyrazole rings, along with the phenyl substituent, leads to a high crystal lattice energy and unfavorable interactions with water. While the nitro group adds some polarity, it is insufficient to overcome the hydrophobicity of the rest of the molecule.

Protocol 1: Determination of Equilibrium Aqueous Solubility (Shake-Flask Method)

This protocol determines the maximum concentration of the compound that can be dissolved in an aqueous buffer at a specific temperature.[1][2]

Materials:

  • This compound

  • Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • 0.22 µm syringe filters

  • High-Performance Liquid Chromatography (HPLC) system

  • Analytical balance

Procedure:

  • Add an excess amount of this compound to a glass vial (e.g., 5-10 mg). The presence of undissolved solid at the end of the experiment is crucial.

  • Add a known volume of the aqueous buffer (e.g., 1 mL).

  • Securely cap the vial and place it on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

  • Equilibrate for 24-48 hours to ensure the solution is saturated. Longer times may be necessary to reach equilibrium.[2]

  • After equilibration, allow the vial to stand undisturbed for at least one hour to let the excess solid settle.

  • Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.

  • Dilute the filtered solution with a suitable solvent (e.g., acetonitrile or methanol) to a concentration within the linear range of your analytical method.

  • Quantify the concentration of the dissolved compound using a validated HPLC method.[3][4]

  • The resulting concentration is the equilibrium solubility.

Frequently Asked Questions (FAQs)

Q1: What is a reasonable starting point for dissolving this compound for in vitro assays?

A good starting point is to prepare a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (DMSO) or ethanol.[5] For cell-based assays, it is crucial to keep the final concentration of the organic solvent in the culture medium below a cytotoxic level (typically <0.5% for DMSO).

Q2: The parent compound, indazole, is amphoteric. Does this apply to this compound?

Yes, the indazole core is amphoteric, meaning it can be protonated or deprotonated.[6] The pKa values for indazole are approximately 1.04 for protonation and 13.86 for deprotonation.[6] However, the nitro and phenyl substituents will significantly influence these values. The nitro group is electron-withdrawing and will make the N-H proton more acidic (lower pKa), while the phenyl group's effect is more complex. Experimental determination of the pKa is recommended for precise pH-based solubility strategies.

Q3: Are there any known stability issues or incompatibilities I should be aware of?

While specific stability data for this compound is scarce, nitroaromatic compounds can be susceptible to reduction. It is advisable to protect solutions from light and to use freshly prepared solutions for experiments. The compound is generally stable under normal conditions but should be kept away from strong oxidizing agents.

Troubleshooting Guides for Common Solubility Issues

This section addresses specific problems you might encounter and provides a systematic approach to resolving them.

Decision-Making Workflow for Solubility Enhancement

The following diagram outlines a general workflow for selecting an appropriate solubility enhancement strategy.

Solubility_Workflow start Start: Poor Aqueous Solubility stock_solution Need a stock solution for in vitro dilution? start->stock_solution yes_stock Yes stock_solution->yes_stock no_stock No (Need aqueous formulation) stock_solution->no_stock use_organic Use Organic Solvent (e.g., DMSO) yes_stock->use_organic is_ionizable Is the compound ionizable? no_stock->is_ionizable check_final_conc Check final solvent concentration in assay (<0.5%) use_organic->check_final_conc end End: Solubilized Compound check_final_conc->end yes_ionizable Yes is_ionizable->yes_ionizable no_ionizable No / pH adjustment not effective is_ionizable->no_ionizable ph_adjust pH Adjustment yes_ionizable->ph_adjust cosolvents Try Cosolvents no_ionizable->cosolvents ph_adjust->end surfactants Try Surfactants cosolvents->surfactants cyclodextrins Try Cyclodextrins surfactants->cyclodextrins advanced Advanced Methods (Nanoparticles, Solid Dispersions) cyclodextrins->advanced advanced->end

Caption: Decision workflow for selecting a solubility enhancement method.

Problem 1: My compound precipitates when I dilute my DMSO stock into an aqueous buffer.

This is a common issue when the aqueous buffer cannot accommodate the compound's concentration after dilution, leading to supersaturation and precipitation.

Solution: Your primary options are to modify the aqueous vehicle to increase its solubilizing capacity or to use a more advanced formulation technique.

Option A: Employing Cosolvents

Cosolvents are water-miscible organic solvents that increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous solvent.[5][7][8]

Table 1: Common Cosolvents for Preclinical Formulations

CosolventTypical Concentration RangeNotes
Ethanol5-20% (v/v)Generally well-tolerated. Can cause protein precipitation at high concentrations.
Propylene Glycol (PG)10-40% (v/v)Good solubilizing power for many compounds. Can be viscous.
Polyethylene Glycol 400 (PEG 400)10-50% (v/v)Excellent solubilizer with low toxicity.
Glycerol5-30% (v/v)Often used in combination with other cosolvents.
Protocol 2: Solubility Enhancement using Cosolvents
  • Prepare a series of aqueous buffers containing different concentrations of a cosolvent (e.g., 10%, 20%, 30% PEG 400 in PBS).

  • Determine the solubility of this compound in each cosolvent mixture using the shake-flask method described in Protocol 1.

  • Plot solubility as a function of cosolvent concentration to identify the optimal mixture for your needs.

  • Validation: Ensure the chosen cosolvent concentration is compatible with your experimental system (e.g., does not affect cell viability or enzyme activity).

Option B: Using Surfactants for Micellar Solubilization

Surfactants form micelles in aqueous solutions above their critical micelle concentration (CMC). The hydrophobic cores of these micelles can encapsulate poorly soluble drug molecules, increasing their apparent solubility.[9][10][11]

Table 2: Common Surfactants for Solubilization

SurfactantTypeNotes
Polysorbate 80 (Tween® 80)Non-ionicWidely used, low toxicity.
Polysorbate 20 (Tween® 20)Non-ionicSimilar to Tween 80, often used in protein formulations.
Sodium Dodecyl Sulfate (SDS)AnionicPotent solubilizer, but can denature proteins and is often cytotoxic.
Poloxamers (e.g., Pluronic® F-68)Non-ionicThermosensitive block copolymers with good biocompatibility.
Protocol 3: Micellar Solubilization with Surfactants
  • Prepare a series of aqueous buffers containing a surfactant at concentrations above its CMC (e.g., 0.1%, 0.5%, 1% Tween 80 in PBS).

  • Determine the solubility of this compound in each surfactant solution using the shake-flask method.

  • Validation: Confirm that the surfactant concentration used does not interfere with your assay. For example, non-ionic surfactants can interfere with some colorimetric protein assays.

Problem 2: I need to prepare a purely aqueous solution without organic solvents, but the solubility is too low.

For applications requiring a true aqueous solution (e.g., certain biophysical assays or parenteral formulations), more advanced techniques are necessary.

Solution: Cyclodextrin complexation is an excellent and widely used method for this purpose.

Option C: Cyclodextrin Inclusion Complexes

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic guest molecules, like this compound, forming an "inclusion complex" that is water-soluble.[12][13][14]

Cyclodextrin_Complex cluster_0 Insoluble Compound cluster_1 Cyclodextrin cluster_2 Soluble Inclusion Complex Compound This compound (Hydrophobic) Plus + CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) Arrow Formation of Inclusion Complex Complex Water-Soluble Complex Compound_in_CD Compound

Caption: Encapsulation of a hydrophobic molecule by a cyclodextrin.

Table 3: Common Cyclodextrins for Solubility Enhancement

CyclodextrinCavity SizeNotes
β-Cyclodextrin (β-CD)IntermediateLimited aqueous solubility itself.
Hydroxypropyl-β-cyclodextrin (HP-β-CD)IntermediateHigh aqueous solubility and low toxicity, widely used.
Sulfobutylether-β-cyclodextrin (SBE-β-CD, Captisol®)IntermediateHigh aqueous solubility, used in several commercial drug products.
Protocol 4: Phase Solubility Study with Cyclodextrins

This study determines the association constant and the stoichiometry of the complex.

  • Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0 to 50 mM).

  • Add an excess of this compound to each solution.

  • Equilibrate using the shake-flask method (Protocol 1) for 24-48 hours.

  • Filter the samples and determine the concentration of the dissolved compound by HPLC.

  • Plot the total concentration of dissolved compound against the cyclodextrin concentration. A linear relationship (AL-type diagram) indicates a 1:1 complex, and the slope can be used to calculate the stability constant.

Problem 3: The required concentration is very high, and the previous methods are insufficient or require unacceptable levels of excipients.

When high concentrations are needed, or when excipient levels must be minimized, nanoparticle engineering can be a powerful solution.

Solution: Formulating the compound as a nanosuspension.

Option D: Nanoparticle Engineering

Reducing the particle size of a drug to the nanometer range dramatically increases its surface area-to-volume ratio. This leads to a significant increase in dissolution rate and can also enhance saturation solubility.

Protocol 5: Preparation of a Nanosuspension by Wet Milling
  • Create a slurry of this compound in an aqueous solution containing a stabilizer (e.g., a combination of a polymer like HPMC and a surfactant like Tween 80). Stabilizers are crucial to prevent the nanoparticles from aggregating.

  • Introduce the slurry into a bead mill containing grinding media (e.g., yttrium-stabilized zirconium oxide beads).

  • Mill the suspension for a sufficient time to achieve the desired particle size (typically below 500 nm).

  • Monitor particle size during milling using techniques like Dynamic Light Scattering (DLS).

  • Validation: The final nanosuspension should be physically stable, with no significant particle size increase over time. The dissolution rate should be significantly faster compared to the un-milled drug.

Summary of Approaches

MethodPrincipleAdvantagesDisadvantages
Cosolvency Reduces solvent polaritySimple, effective for moderate increasesHigh concentrations can be toxic or affect assays
pH Adjustment Ionizes the compoundVery effective for ionizable drugsOnly works within a specific pH range; risk of precipitation on pH change
Surfactants Micellar encapsulationHigh solubilization capacityCan interfere with assays; potential for toxicity
Cyclodextrins Forms soluble inclusion complexesCreates true solutions; low toxicityCan be expensive; requires specific host-guest fit
Nanoparticles Increases surface area and dissolution rateSignificant increase in bioavailability; suitable for high dosesRequires specialized equipment; formulation can be complex

References

Technical Support Center: Crystallization of 5-Nitro-3-phenyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting and practical advice for the successful crystallization of 5-Nitro-3-phenyl-1H-indazole. It is designed for researchers, scientists, and drug development professionals who may encounter challenges in obtaining this compound in a high-purity, crystalline form. The methodologies and explanations provided herein are grounded in the principles of physical organic chemistry to ensure both procedural success and a foundational understanding of the crystallization process.

Section 1: Foundational Protocol and Solvent Selection

A successful crystallization is predicated on a robust, well-understood protocol. The following section details a standard methodology and provides a critical guide to solvent selection, which is the most crucial variable in the crystallization of this compound.

Standard Recrystallization Protocol

This protocol outlines the fundamental steps for recrystallization. Each step is a potential point of failure, which will be addressed in the troubleshooting section.

Objective: To purify crude this compound by removing soluble and insoluble impurities.

Methodology:

  • Solvent Selection: Choose an appropriate solvent using the guide in Table 1. The ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the selected solvent to just cover the solid. Heat the mixture to the solvent's boiling point while stirring. Continue to add small portions of hot solvent until the solid is completely dissolved. An excess of solvent will significantly reduce the final yield.[1]

  • Hot Filtration (Optional): If insoluble impurities are present (e.g., dust, inorganic salts), perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization in the funnel.

  • Cooling & Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature on an insulated surface (e.g., a cork ring or wooden block).[2] Slow cooling is paramount for the formation of large, pure crystals. Once at room temperature, the flask can be moved to an ice bath to maximize crystal precipitation.

  • Isolation: Collect the crystals by suction filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor which contains dissolved impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Solvent Selection Guide for this compound

The molecular structure of this compound, featuring a polar nitro group and a large, nonpolar aromatic system, dictates its solubility.[3] A solvent of intermediate polarity is often a good starting point. The choice of solvent is the most critical step in a successful crystallization.[4][5]

Solvent Boiling Point (°C) Key Characteristics & Rationale Potential Issues
Ethanol 78Recommended Starting Point. Good solvency for the polar nitro group and aromatic rings at elevated temperatures. Often used for recrystallizing similar nitro-indazole derivatives.[6][7]May be too good a solvent, potentially leading to lower yields.
Ethyl Acetate 77A moderately polar solvent that often provides a good balance of solubility for compounds with mixed polarity functional groups.High volatility can lead to rapid evaporation and crashing out of the solid.
Toluene 111Aromatic solvents can promote crystallization through π-π stacking interactions with the compound's phenyl and indazole rings.[8]Higher boiling point requires more careful handling.
Hexane/Ethyl Acetate VariableSolvent/Anti-Solvent System. The compound is soluble in ethyl acetate but insoluble in hexane. This allows for fine-tuned control over saturation.[8]Determining the correct ratio can require some experimentation.
Ethanol/Water VariableSolvent/Anti-Solvent System. Similar to Hexane/EA, where water acts as the anti-solvent.[2]Potential for oiling out if the water is added too quickly or at too high a temperature.

Section 2: Crystallization Troubleshooting Guide (Q&A)

This section addresses the most common problems encountered during the crystallization of this compound in a direct question-and-answer format.

Q1: I've cooled my solution, but no crystals have formed. What should I do?

A1: This is a classic case of a stable supersaturated solution, where the concentration of the dissolved compound is higher than its equilibrium solubility, but crystal nucleation has not yet occurred.

  • Immediate Actions:

    • Scratch the Flask: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface.[2] The microscopic imperfections on the glass provide nucleation sites for crystal growth.

    • Seed Crystals: If you have a small amount of pure this compound, add a single tiny crystal to the solution. This "seed" will act as a template for other molecules to deposit onto.

    • Flash Cool: Place the flask in an ice-salt bath or a dry ice/acetone bath for a few minutes. The rapid decrease in temperature will dramatically lower solubility and can force nucleation. Be aware this may lead to smaller crystals.

  • Causality & Rationale: Crystal formation requires two steps: nucleation (the initial formation of a stable crystalline aggregate) and growth. Your solution has failed to overcome the energy barrier for nucleation. The techniques above either provide a physical template for nucleation (scratching, seeding) or use a thermodynamic shock (flash cooling) to induce it.

Q2: My compound separated as an oily liquid instead of solid crystals. How do I fix this "oiling out"?

A2: "Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point.[2] Essentially, you have created a saturated solution of your compound in its own molten liquid phase, which will trap impurities. The melting point for the related 5-Nitro-1H-indazole is 204-208°C, suggesting the title compound also has a high melting point, but impurities can significantly depress this.[9]

  • Corrective Protocol:

    • Re-heat the solution until the oil completely redissolves.

    • Add a small amount (1-5% of total volume) of additional hot solvent to slightly decrease the saturation point.[2]

    • Allow the solution to cool much more slowly. You can insulate the flask by wrapping it in glass wool or placing it within a larger beaker of hot water that is allowed to cool to room temperature.

    • If the problem persists, it indicates your chosen solvent's boiling point is too high relative to the compound's melting point (in its impure state). Switch to a lower-boiling point solvent from Table 1.

  • Causality & Rationale: The goal is to ensure that the solution becomes saturated at a temperature below the compound's melting point. By adding more solvent, you lower the saturation temperature. By cooling more slowly, you give the molecules more time to arrange themselves into an ordered crystal lattice rather than collapsing into a disordered liquid phase.

Q3: Crystals formed almost instantly upon cooling, resulting in a fine powder. Is this acceptable?

A3: While you have isolated a solid, this process, known as "crashing out," is not an effective purification. Rapid crystallization tends to trap impurities within the fast-forming crystal lattice, defeating the primary purpose of recrystallization.[2] An ideal crystallization should see the first crystals appear after about 5-10 minutes of cooling, with continued growth over 20-30 minutes.[2]

  • Solution:

    • Re-heat the flask to redissolve the powdered solid.

    • Add approximately 10-20% more solvent.

    • Ensure the subsequent cooling phase is as slow as possible. Avoid placing the flask directly on the benchtop; use an insulating material like a cork ring.

  • Causality & Rationale: Crystal purification is an equilibrium process. Molecules of the desired compound are in equilibrium between the solution and the crystal surface. Impurity molecules, which do not fit well into the crystal lattice, tend to remain in the solution. If crystallization is too rapid, this equilibrium is not established, and impurities are physically trapped. Using more solvent ensures that the solution remains unsaturated for longer during the cooling process, allowing for slower, more selective crystal growth.

Q4: My final yield is extremely low. What are the common causes?

A4: A low yield is most often a consequence of using too much solvent during the dissolution step.

  • Troubleshooting Steps:

    • Check the Mother Liquor: After filtering your crystals, take a small sample of the filtrate (mother liquor) and evaporate it. If a significant amount of solid residue remains, your compound is still in solution.[2] You can attempt to recover this by boiling off some of the solvent to re-saturate the solution and cooling it again for a "second crop" of crystals. Note that this second crop will likely be less pure than the first.

    • Review Your Technique: Did you add the solvent in small portions while heating, or all at once? Always use the minimum amount of hot solvent required for full dissolution.

    • Avoid Premature Crystallization: If you performed a hot filtration, significant loss can occur if the solution cools and crystallizes in the filter funnel. Ensure your equipment is pre-heated.

  • Causality & Rationale: Crystallization is a game of solubility. The yield is the difference between the amount of compound soluble in the hot solvent and the amount soluble in the cold solvent. If you use an excessive amount of solvent, the solution may never become saturated upon cooling, or a large amount of the compound will remain soluble even at low temperatures, drastically reducing the isolated yield.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the single best solvent system for this compound? There is no universal "best" solvent, as the optimal choice can depend on the specific impurities present. However, ethanol is an excellent and highly recommended starting point. It has a good balance of polarity, a moderate boiling point, and has been successfully used for crystallizing analogous structures.[6][7] If ethanol results in a low yield, a mixed-solvent system like hexane/ethyl acetate provides more adjustable control over the solubility.

Q2: How does the nitro group specifically affect the crystallization process? The nitro group (NO₂) is strongly electron-withdrawing and highly polar. This has two major effects:

  • Solubility: It increases the compound's polarity, making it more soluble in polar solvents than a non-nitrated analogue would be.[3] This is why solvents like ethanol work well.

  • Intermolecular Interactions: The oxygen atoms of the nitro group can act as hydrogen bond acceptors. In the crystal lattice, C-H···O interactions can play a significant role in stabilizing the crystal structure, alongside π-π stacking from the aromatic rings.[10][11]

Q3: How do I properly use a two-solvent (solvent/anti-solvent) system?

  • Dissolve your compound in the minimum amount of the "good" solvent (e.g., hot ethyl acetate) in which it is highly soluble.

  • While the solution is still hot, add the "anti-solvent" (e.g., hexane), in which the compound is insoluble, dropwise.

  • Continue adding the anti-solvent until the solution becomes faintly cloudy (turbid). This is the point of saturation.

  • Add a few drops of the "good" solvent to make the solution clear again.

  • Now, allow this solution to cool slowly. This method allows you to approach the saturation point with high precision, often leading to excellent quality crystals.

Section 4: Visualized Troubleshooting Workflow

The following diagram provides a logical decision tree for troubleshooting the most common crystallization failures.

G start Start: Hot, clear solution of this compound cool Cool solution slowly to room temperature start->cool check_crystals Crystals formed? cool->check_crystals no_crystals Problem: No Crystals (Supersaturation) check_crystals->no_crystals No check_form What is the form of the solid? check_crystals->check_form Yes action_scratch Action: Scratch flask with glass rod no_crystals->action_scratch action_seed Action: Add a seed crystal action_scratch->action_seed action_reconcentrate Action: Boil off some solvent & re-cool action_seed->action_reconcentrate yes_crystals Success: Collect Crystals check_form->yes_crystals Well-formed Crystals oiled_out Problem: Oily Liquid (Oiling Out) check_form->oiled_out Oily Liquid fine_powder Problem: Fine Powder (Crashed Out) check_form->fine_powder Fine Powder action_reheat_add Action: Re-heat, add more solvent, cool slower oiled_out->action_reheat_add action_reheat_add->cool Retry action_reheat_powder Action: Re-heat, add more solvent, cool slower fine_powder->action_reheat_powder action_reheat_powder->cool Retry

Caption: Troubleshooting Decision Tree for Crystallization.

References

Preventing degradation of 5-Nitro-3-phenyl-1H-indazole during storage

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Nitro-3-phenyl-1H-indazole

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Degradation During Storage

Welcome to the technical support center for this compound. This resource is designed to provide in-depth guidance on the proper storage and handling of this compound to maintain its integrity and ensure the reliability of your experimental results. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them, empowering you to make informed decisions in your research.

Frequently Asked Questions (FAQs)

Q1: What is the typical appearance of high-purity this compound?

A1: High-purity this compound should be a yellow solid.[1] Significant deviations from this color, such as darkening to brown or orange, may indicate the presence of impurities or degradation products.

Q2: What are the primary factors that can cause the degradation of this compound?

A2: The primary environmental factors that can lead to the degradation of this compound are exposure to light, elevated temperatures, and moisture. The nitro group in the molecule can make it susceptible to photochemical reactions, while the indazole ring may be prone to hydrolysis or oxidation under suboptimal conditions.[2][3][4][5]

Q3: Is this compound sensitive to air (oxidation)?

A3: While the compound is generally stable, prolonged exposure to atmospheric oxygen, especially in the presence of light or elevated temperatures, can potentially lead to oxidative degradation.[5] For long-term storage, it is best practice to minimize headspace in the storage container and consider storing under an inert atmosphere.

Q4: What is the recommended general storage procedure for this compound?

A4: To ensure optimal stability, this compound should be stored in a tightly sealed, amber glass vial to protect it from light and moisture. The vial should be stored in a cool, dark, and dry place. A desiccator at room temperature or storage in a refrigerator is recommended for long-term preservation.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that you may encounter during the storage and handling of this compound.

Issue 1: The color of my this compound has changed from yellow to brownish-orange upon storage.

  • Potential Cause: This color change is a common indicator of degradation. The likely culprits are exposure to light (photodegradation) or heat (thermal degradation). Nitroaromatic compounds are known to be susceptible to photolysis, which can lead to the formation of colored byproducts.[2][3]

  • Troubleshooting Steps:

    • Assess Storage Conditions: Verify that the compound has been stored in a light-protected container (e.g., amber vial) and away from direct sunlight or strong laboratory light sources. Check the storage temperature to ensure it has not been exposed to excessive heat.

    • Purity Analysis: Perform a purity analysis using High-Performance Liquid Chromatography (HPLC) to quantify the remaining parent compound and detect the presence of degradation products.[6][7]

    • Future Prevention: If photodegradation is suspected, ensure all future handling of the compound is performed under subdued light. For long-term storage, wrap the amber vial in aluminum foil for extra protection. If thermal degradation is a possibility, store the compound in a refrigerator (2-8 °C).

Issue 2: I am observing poor solubility of the compound in solvents where it was previously soluble.

  • Potential Cause: The formation of insoluble degradation products can lead to an apparent decrease in solubility. These products may be polymeric materials or other less soluble species resulting from degradation pathways.

  • Troubleshooting Steps:

    • Visual Inspection: Carefully inspect the solid material for any changes in texture or the presence of particulates that differ from the bulk material.

    • Solubility Test: Attempt to dissolve a small, known amount of the material in a trusted solvent and compare its behavior to a fresh or properly stored sample, if available.

    • Analytical Confirmation: Use techniques like HPLC or LC-MS to analyze both the soluble portion and, if possible, any insoluble material to identify the nature of the impurities.[8][9]

Logical Flow for Diagnosing Degradation:

degradation_troubleshooting start Observed Issue with this compound color_change Color Change (Yellow to Brown/Orange) start->color_change solubility_issue Decreased Solubility start->solubility_issue purity_check Perform Purity Analysis (e.g., HPLC) color_change->purity_check solubility_issue->purity_check storage_review Review Storage Conditions (Light, Temp, Moisture) purity_check->storage_review photodegradation Photodegradation Suspected storage_review->photodegradation Light Exposure? thermal_degradation Thermal Degradation Suspected storage_review->thermal_degradation High Temp? hydrolysis Hydrolysis/Moisture Contamination Suspected storage_review->hydrolysis Moisture Exposure? solution_photo Implement Light Protection (Amber Vials, Foil) photodegradation->solution_photo solution_temp Store at Recommended Cool Temperature thermal_degradation->solution_temp solution_moisture Use Desiccator & Tightly Seal Containers hydrolysis->solution_moisture

Caption: Troubleshooting workflow for degradation of this compound.

Experimental Protocols

Protocol 1: Recommended Storage Conditions

To ensure the long-term stability of this compound, adhere to the following storage protocol:

  • Container: Use an amber glass vial with a PTFE-lined cap to prevent light exposure and ensure an inert seal.

  • Atmosphere: For long-term storage (greater than 6 months), it is advisable to flush the vial with an inert gas such as argon or nitrogen before sealing to displace atmospheric oxygen.

  • Temperature: Store the vial in a refrigerator at 2-8 °C. Avoid repeated freeze-thaw cycles.

  • Moisture Control: Place the vial inside a desiccator containing a suitable desiccant (e.g., silica gel) to protect against ambient humidity.

  • Labeling: Clearly label the vial with the compound name, date received, and storage conditions.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of this compound. Method optimization may be required based on the specific HPLC system and column used.

Parameter Condition Rationale
Column C18 reverse-phase, 4.6 x 250 mm, 5 µmProvides good separation for aromatic compounds.
Mobile Phase Acetonitrile:Water (gradient or isocratic)A common mobile phase for nitrogen-containing heterocyclic compounds.[8]
Detector UV at 240 nmBased on the chromophores present in the molecule.
Flow Rate 1.0 mL/minA standard flow rate for this column dimension.
Injection Volume 10 µLA typical injection volume.
Column Temp. 25 °CFor consistent retention times.

Procedure:

  • Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in a suitable solvent (e.g., acetonitrile) to a known concentration (e.g., 1 mg/mL).

  • Sample Preparation: Prepare the sample to be tested at the same concentration as the standard.

  • Analysis: Inject the standard and sample solutions onto the HPLC system.

  • Data Interpretation: Compare the chromatogram of the sample to the standard. The appearance of significant additional peaks in the sample chromatogram indicates the presence of impurities or degradation products. Calculate the purity of the sample by determining the area percentage of the main peak.

Workflow for Purity Assessment and Re-qualification:

purity_workflow start Receive/Synthesize Batch of this compound initial_hplc Perform Initial HPLC Purity Analysis start->initial_hplc purity_spec Purity Meets Specification? initial_hplc->purity_spec store Store Under Recommended Conditions purity_spec->store Yes re_purify Consider Re-purification purity_spec->re_purify No periodic_check Periodic Re-analysis (e.g., every 6-12 months) store->periodic_check use_in_exp Use in Experiments store->use_in_exp periodic_check->purity_spec discard Discard Batch re_purify->discard

Caption: Workflow for purity assessment and re-qualification of this compound.

References

Technical Support Center: Interpreting Complex NMR Spectra of Substituted Indazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of substituted indazoles using Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in the structural elucidation of this important heterocyclic scaffold. Indazole derivatives are prevalent in pharmacologically active compounds, making their unambiguous characterization a critical step in research and development.

The inherent electronic properties and potential for isomerism in substituted indazoles often lead to complex and ambiguous NMR spectra. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, grounded in established scientific principles and field-proven insights.

Troubleshooting Guide: Common Challenges in Indazole NMR Interpretation

This section addresses the most frequent and challenging issues in the NMR analysis of substituted indazoles. Each subsection details the problem, explains the underlying chemical principles, and provides a step-by-step experimental workflow for its resolution.

Issue 1: Distinguishing Between N1 and N2 Regioisomers

One of the most common hurdles in indazole chemistry is the definitive assignment of the substituent position on the pyrazole ring, as alkylation or arylation of the indazole core can occur at either the N1 or N2 position, often yielding a mixture of both regioisomers.[1][2]

The Root of the Problem: Subtle Electronic Differences

The electronic environment of the protons and carbons in the indazole ring system is subtly but significantly altered depending on the position of the substituent. These differences manifest in their respective chemical shifts and coupling constants in the NMR spectra. However, without a systematic approach, these variations can be difficult to interpret definitively.

Step-by-Step Protocol for Isomer Differentiation:

  • Acquire a Standard Suite of NMR Spectra:

    • ¹H NMR: Provides the initial overview of the proton environment.

    • ¹³C NMR: Reveals the carbon skeleton. Note that due to tautomerization or chemical exchange, some carbon signals, particularly quaternary carbons in the imidazole ring, may be broad or even undetectable in solution-state NMR.[3][4]

    • 2D COSY (Correlation Spectroscopy): Establishes proton-proton (¹H-¹H) coupling networks within the same spin system, which is invaluable for assigning protons on the benzene ring.

    • 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons (¹H-¹³C), allowing for the assignment of protonated carbons.

    • 2D HMBC (Heteronuclear Multiple Bond Correlation): This is a cornerstone experiment for distinguishing N1 and N2 isomers. It reveals long-range couplings (typically 2-3 bonds) between protons and carbons.[5]

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space correlations between protons that are close to each other, irrespective of their bonding. This is particularly useful for identifying the proximity of the substituent's protons to specific protons on the indazole ring.[1]

  • Focus on Key Diagnostic Correlations in the HMBC Spectrum:

    • For N1-substituted indazoles: Look for a correlation between the protons on the alpha-carbon of the N-substituent and the C7a carbon of the indazole ring. A correlation to C3 may be weak or absent.[5]

    • For N2-substituted indazoles: Expect a strong correlation between the protons on the alpha-carbon of the N-substituent and the C3 carbon of the indazole ring.[5] The correlation to C7a will be absent.

  • Utilize NOESY/ROESY for Confirmation:

    • For N1-substituted indazoles: An NOE should be observed between the protons on the alpha-carbon of the N-substituent and the H7 proton of the indazole ring.

    • For N2-substituted indazoles: An NOE should be observed between the protons on the alpha-carbon of the N-substituent and the H3 proton of the indazole ring.

Workflow for Distinguishing N1 and N2 Indazole Isomers

G cluster_0 Initial Data Acquisition cluster_1 Primary Isomer Differentiation cluster_2 Confirmatory Analysis cluster_3 Structure Assignment A Acquire 1D NMR (¹H, ¹³C) B Acquire 2D NMR (COSY, HSQC) A->B C Acquire 2D HMBC B->C D Analyze Key Correlations C->D E N-Substituent α-H to C7a? D->E F Acquire 2D NOESY/ROESY D->F J Assign as N1 Isomer E->J Yes K Assign as N2 Isomer E->K No G Analyze Through-Space Correlations F->G H N-Substituent α-H to H7? G->H I N-Substituent α-H to H3? G->I H->J Yes I->K Yes

Caption: Workflow for distinguishing N1 and N2 indazole isomers.

Issue 2: Signal Overlap and Complex Coupling Patterns in the Aromatic Region

The four protons on the benzene ring of the indazole scaffold (H4, H5, H6, and H7) often resonate in a narrow region of the ¹H NMR spectrum, leading to significant signal overlap and complex, higher-order coupling patterns that can be difficult to decipher.

Causality: Similar Electronic Environments and Spin-Spin Coupling

The chemical shifts of these protons are influenced by the electronic nature of the indazole ring and any substituents present. Their proximity to one another results in through-bond J-coupling, which splits the signals into multiplets. When the chemical shift difference between two coupled protons is small (approaching their coupling constant), second-order effects can distort the multiplicity and intensity of the signals, further complicating interpretation.

Troubleshooting Strategies:

  • Higher Magnetic Field Strength: Acquiring the spectrum on a higher field NMR spectrometer (e.g., 600 MHz or above) will increase the chemical shift dispersion in Hertz, which can help to resolve overlapping multiplets.

  • Solvent Effects: Changing the NMR solvent (e.g., from CDCl₃ to DMSO-d₆ or acetone-d₆) can induce differential changes in the chemical shifts of the aromatic protons, potentially resolving the overlap.[4]

  • Temperature Variation: For some molecules, particularly those with conformational flexibility, changing the temperature can affect the chemical shifts and may improve resolution.

  • 2D NMR to the Rescue:

    • COSY: Even with overlap, a COSY spectrum can reveal the connectivity between adjacent protons. For example, you can trace the path from H4 to H5 to H6 to H7.

    • HSQC: By correlating the protons to their attached carbons, you can use the more dispersed ¹³C spectrum to help assign the overlapping proton signals.

    • HMBC: Long-range correlations from well-resolved protons (like H3 or protons on a substituent) to the carbons of the benzene ring (C4, C5, C6, C7) can provide crucial information for unambiguous assignment.

Issue 3: Ambiguous Proton and Carbon Assignments

Even with a full suite of NMR data, definitively assigning every proton and carbon signal can be challenging, especially in heavily substituted indazoles.

The Logic of Multi-dimensional Correlation:

The key to unambiguous assignment lies in the synergistic use of multiple 2D NMR experiments. Each experiment provides a different piece of the structural puzzle, and their combined interpretation leads to a self-validating assignment.

A Systematic Approach to Assignment:

  • Start with the Easiest Signals: Identify and assign the most straightforward signals first. These often include the H3 proton (which is typically a singlet or a narrow doublet), and any protons on substituents with unique chemical shifts and multiplicities (e.g., methyl singlets, ethyl triplets and quartets).

  • Use HSQC to Assign Protonated Carbons: Once a proton is assigned, the carbon it is attached to can be assigned from the HSQC spectrum.

  • Build the Spin System with COSY: Starting from an assigned aromatic proton (e.g., H7, which is often a doublet), use the COSY correlations to "walk" around the benzene ring, assigning H6, H5, and H4 in sequence.

  • Confirm with HMBC: Use the long-range HMBC correlations to confirm your assignments. For example, the H3 proton should show a correlation to C3a and C7a. The H7 proton should show correlations to C5 and C3a.

  • Assign Quaternary Carbons: Quaternary carbons (those without attached protons) can be assigned based on their HMBC correlations from nearby protons. For instance, C3a and C7a will show multiple correlations from protons on the pyrazole and benzene rings.

Key HMBC and NOE Correlations for Indazole Structure Elucidation

Caption: Key HMBC and NOE correlations for indazole structure elucidation.

Issue 4: Dealing with Tautomerism

For N-unsubstituted indazoles, prototropic tautomerism between the 1H and 2H forms can occur.[6] While the 1H-tautomer is generally more stable, the presence of the 2H-tautomer, even in small amounts, can lead to broadened signals or the appearance of minor sets of peaks in the NMR spectrum.[2]

The Dynamics of Proton Exchange:

The rate of this proton exchange is often dependent on the solvent, concentration, and temperature.[4] In some cases, the exchange is fast on the NMR timescale, resulting in a single set of averaged signals. In other cases, the exchange is slow, and separate signals for each tautomer can be observed.

Experimental Approaches to Studying Tautomerism:

  • Variable Temperature (VT) NMR: Acquiring NMR spectra at different temperatures is a powerful tool for studying dynamic processes. Lowering the temperature may slow down the tautomeric exchange enough to resolve separate signals for each tautomer. Conversely, increasing the temperature may cause coalescence of the signals into a single averaged peak.

  • Solvent Titration: The position of the tautomeric equilibrium can be sensitive to the hydrogen-bonding capabilities of the solvent. Comparing spectra in a non-polar solvent (like CDCl₃) and a polar, hydrogen-bonding solvent (like DMSO-d₆) can provide insights into the predominant tautomeric form.

  • ¹⁵N NMR Spectroscopy: If isotopically labeled material is available, ¹⁵N NMR can be highly informative. The chemical shifts of the N1 and N2 nitrogens are significantly different in the two tautomers, making ¹⁵N NMR a sensitive probe of the tautomeric equilibrium.[7]

Frequently Asked Questions (FAQs)

Q1: What are the typical ¹H and ¹³C chemical shift ranges for substituted indazoles?

A1: While the exact chemical shifts are highly dependent on the substitution pattern and solvent, some general ranges can be provided as a starting point.

Position Typical ¹H Chemical Shift (ppm) Typical ¹³C Chemical Shift (ppm) Notes
H37.9 - 8.3133 - 142Often a sharp singlet or narrow doublet. Generally more downfield in N1-isomers.[8]
H47.6 - 7.9120 - 125
H57.1 - 7.5120 - 128
H67.3 - 7.7121 - 129
H77.5 - 8.1110 - 118Often the most downfield of the benzene protons in N2-isomers due to deshielding by the N1 lone pair.[8]
C3aN/A138 - 142Quaternary carbon.
C7aN/A140 - 150Quaternary carbon.

These are approximate ranges and can vary significantly. Always use 2D NMR for definitive assignments.

Q2: My ¹H NMR spectrum shows broader peaks than expected. What could be the cause?

A2: Broad peaks in the NMR spectrum of an indazole derivative can arise from several factors:

  • Chemical Exchange: Tautomerism or slow rotation around a single bond can lead to line broadening if the rate of exchange is on the NMR timescale.[9]

  • Paramagnetic Impurities: Trace amounts of paramagnetic metals, often from catalysts used in the synthesis, can cause significant broadening of NMR signals.

  • Sample Viscosity: Highly concentrated samples can be viscous, leading to slower molecular tumbling and broader lines. Diluting the sample may help.

  • Poor Shimming: An inhomogeneous magnetic field will result in broad, distorted peaks. Re-shimming the spectrometer is the solution.

Q3: When should I use NOESY versus ROESY?

A3: Both NOESY and ROESY are used to detect through-space correlations.

  • NOESY is the standard experiment for small to medium-sized molecules.

  • ROESY is often preferred for intermediate-sized molecules where the NOE enhancement may be close to zero. ROESY also helps to distinguish between true NOEs and artifacts arising from chemical exchange (exchange peaks in ROESY have the opposite sign to NOE peaks). For complex indazoles, especially those with flexible side chains, running a ROESY experiment can be a good practice to ensure the observed correlations are genuine through-space interactions.

Q4: Can ¹⁵N NMR be used to differentiate N1 and N2 isomers?

A4: Yes, absolutely. The ¹⁵N chemical shifts of the two nitrogen atoms in the indazole ring are very sensitive to their chemical environment. There is a large difference in the nitrogen shielding between the N1 and N2 positions in the two regioisomers.[10] Therefore, if you have access to a spectrometer equipped for ¹⁵N detection and, ideally, ¹⁵N-labeled compounds, ¹H-¹⁵N HMBC experiments can provide unambiguous proof of the substitution pattern.[1] The proton on the alpha-carbon of the substituent will show a long-range correlation to either N1 or N2, but not both.

References

Technical Support Center: Navigating Cytotoxicity of 5-Nitro-3-phenyl-1H-indazole in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers utilizing 5-Nitro-3-phenyl-1H-indazole in their cell-based assays. This guide, developed by our team of application scientists, provides in-depth troubleshooting advice and answers to frequently asked questions to help you mitigate unexpected cytotoxicity and ensure the integrity of your experimental data.

Introduction to this compound and Its Cytotoxic Profile

This compound is a synthetic compound with a range of biological activities. However, like many nitroaromatic compounds, it can exhibit off-target cytotoxicity in cell-based assays, which can confound experimental results and lead to misinterpretation of its true therapeutic or biological effects. Understanding the potential mechanisms of this cytotoxicity is the first step in designing robust and reliable experiments.

The primary driver of cytotoxicity for many nitroaromatic compounds is the enzymatic reduction of the nitro group to form reactive nitroso and hydroxylamino intermediates, as well as superoxide radicals. This process can lead to a cascade of detrimental cellular events, including:

  • Oxidative Stress: The generation of reactive oxygen species (ROS) can overwhelm the cell's antioxidant defenses, leading to damage of lipids, proteins, and DNA.

  • DNA Damage: Both direct adduction by reactive metabolites and oxidative damage to DNA can trigger cell cycle arrest and apoptosis.

  • Mitochondrial Dysfunction: Disruption of the mitochondrial electron transport chain and dissipation of the mitochondrial membrane potential are common consequences of severe oxidative stress.

This guide will provide you with the tools to identify, understand, and address these challenges in your research.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the use of this compound in cell culture.

Q1: Why am I seeing significant cell death at concentrations where I expect to see a specific biological effect?

This is a common issue and often points to the compound's inherent cytotoxicity. It's crucial to determine the therapeutic window of this compound in your specific cell model. We recommend performing a dose-response curve to determine the EC50 (half-maximal effective concentration) for your desired biological effect and the CC50 (half-maximal cytotoxic concentration). A favorable therapeutic index (CC50/EC50) is essential for meaningful in vitro studies.

Q2: Could the solvent I'm using be contributing to the cytotoxicity?

Absolutely. Dimethyl sulfoxide (DMSO) is a common solvent for compounds like this compound, but it can also be toxic to cells, especially at higher concentrations. It is imperative to keep the final concentration of DMSO in your cell culture medium below 0.5%, and ideally below 0.1%, to minimize its confounding effects. Always include a vehicle control (cells treated with the same concentration of DMSO as your highest compound concentration) in your experiments to account for any solvent-induced toxicity.

Q3: Are there specific cell lines that are more sensitive to this compound?

Yes, cellular sensitivity can vary significantly. Cells with lower endogenous antioxidant capacity or higher expression of nitroreductase enzymes may be more susceptible to the cytotoxic effects of nitroaromatic compounds. It is advisable to test your compound in a panel of cell lines relevant to your research question to understand the spectrum of its activity and toxicity.

Troubleshooting Guide: Addressing Unexpected Cytotoxicity

This section provides a more detailed, problem-oriented approach to troubleshooting common issues encountered with this compound.

Problem 1: High Levels of Cell Death Obscuring Specific Biological Effects

If you are observing widespread cell death that prevents you from assessing the specific biological activity of this compound, consider the following troubleshooting workflow:

Workflow for Mitigating High Cytotoxicity

A High Cytotoxicity Observed B Step 1: Determine Therapeutic Index (EC50 vs. CC50) A->B C Is the Therapeutic Index > 10? B->C D YES: Proceed with concentrations below CC50 C->D Favorable E NO: Consider strategies to reduce off-target toxicity C->E Unfavorable F Option A: Reduce Incubation Time E->F G Option B: Co-treatment with Antioxidants (e.g., N-acetylcysteine) E->G H Option C: Use 3D Cell Culture Models (e.g., Spheroids) E->H I Re-evaluate Cytotoxicity and Biological Activity F->I G->I H->I A This compound (Pro-drug) B Nitroreductase Enzymes (e.g., NQO1) A->B C Formation of Reactive Nitroso and Hydroxylamino Intermediates B->C D Generation of Superoxide Radicals (ROS) B->D F DNA Damage C->F E Oxidative Stress D->E E->F G Mitochondrial Dysfunction E->G H Apoptosis / Necrosis F->H G->H

Technical Support Center: Enhancing the Bioavailability of Indazole-Based Drug Candidates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with indazole-based compounds. The unique chemical structure of the indazole scaffold, while offering a wide range of pharmacological activities, frequently presents challenges in achieving optimal bioavailability.[1][2][3][4] This guide provides in-depth, experience-driven answers to common questions and detailed troubleshooting for issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the low bioavailability of many indazole-based drug candidates?

Low bioavailability in indazole-based compounds typically stems from a combination of poor aqueous solubility and extensive first-pass metabolism. The rigid, aromatic bicyclic structure often leads to high crystal lattice energy and lipophilicity, which limits dissolution in gastrointestinal fluids—a prerequisite for absorption. Furthermore, the indazole nucleus can be susceptible to rapid metabolism by cytochrome P450 (CYP) enzymes in the liver, significantly reducing the amount of active drug that reaches systemic circulation.[5]

Q2: What are the first-line strategies to consider for improving the solubility of an indazole compound?

For poorly soluble indazole candidates, several formulation strategies can be employed.[6][7][8] A practical first step is often particle size reduction through techniques like micronization or nanomilling, which increases the surface area for dissolution.[8][9][10] Another common and effective approach is the preparation of amorphous solid dispersions, where the drug is molecularly dispersed within a polymer matrix, preventing crystallization and enhancing dissolution.[6][8] For ionizable indazole compounds, salt formation is a cost-effective method to improve solubility and dissolution rate.[6][10]

Q3: How can I assess the permeability of my indazole candidate in vitro?

The Caco-2 permeability assay is the industry-standard in vitro model for predicting intestinal drug absorption. This assay uses a monolayer of human colorectal adenocarcinoma cells (Caco-2), which differentiate to form tight junctions and mimic the intestinal epithelial barrier. By measuring the rate at which your compound transverses this monolayer, you can determine its apparent permeability coefficient (Papp). A low Papp value may indicate poor absorption and can guide further optimization efforts.

Q4: What is the role of metabolic stability in the bioavailability of indazole drugs?

Metabolic stability is a critical determinant of oral bioavailability. Indazole-containing compounds can be substrates for various metabolic enzymes, primarily in the liver.[5] Rapid metabolism leads to a high first-pass effect, where a significant portion of the drug is inactivated before it can reach systemic circulation. In vitro assays using liver microsomes or hepatocytes can provide an early assessment of metabolic stability. If a compound is rapidly metabolized, medicinal chemistry efforts may be needed to block the metabolic "soft spots" on the molecule.

Q5: When should I consider a prodrug approach for my indazole candidate?

A prodrug strategy is a powerful tool to overcome significant solubility or permeability barriers, particularly when formulation approaches are insufficient.[7][11] This involves chemically modifying the indazole compound to create an inactive derivative (the prodrug) with improved physicochemical properties.[12] Once absorbed, the prodrug is converted to the active parent drug through enzymatic or chemical cleavage.[11][12] This approach has been successfully used to enhance the aqueous solubility and bioavailability of various drugs, including those with indazole scaffolds.[11][12]

Troubleshooting Guides

Problem 1: Poor Aqueous Solubility
  • Symptom: Your indazole compound precipitates in aqueous buffers or during in vitro assays, leading to inconsistent and unreliable data.

  • Possible Causes:

    • High lipophilicity of the molecule.

    • Strong intermolecular interactions in the crystal lattice.

  • Troubleshooting Steps:

    • Particle Size Reduction:

      • Micronization: Techniques like jet milling can reduce particle size to the micrometer range, increasing the surface area-to-volume ratio and enhancing the dissolution rate.[8][10]

      • Nanonization: Creating a nanosuspension through wet milling or high-pressure homogenization can further increase the surface area and improve solubility.[10]

    • Formulation with Excipients:

      • Co-solvents: For preclinical in vivo studies, a mixture of solvents like DMSO, ethanol, and saline can be used to dissolve the compound.[13] However, be mindful of potential toxicity and effects on the experiment.

      • Surfactants: Surfactants like Tween 80 can form micelles that encapsulate the drug, increasing its apparent solubility.[9]

      • Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with hydrophobic drugs, effectively increasing their solubility.[8]

    • Solid-State Modification:

      • Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix (e.g., PVP, HPMC) can prevent crystallization and maintain the drug in a higher-energy, more soluble amorphous state.[6][8] Spray drying and hot-melt extrusion are common methods for preparing ASDs.[6][8]

      • Co-crystals: Forming a co-crystal with a benign co-former can alter the crystal packing and improve solubility and dissolution.

Solubilization Strategy Pros Cons
Particle Size Reduction Simple, widely applicable.[10]May not be sufficient for very poorly soluble compounds.
Co-solvents/Surfactants Effective for preclinical formulations.Potential for in vivo toxicity; may not be suitable for final dosage forms.
Amorphous Solid Dispersions Significant solubility enhancement; established manufacturing processes.[6][8]Physical instability (recrystallization) can be a concern.
Prodrug Approach Can dramatically improve solubility and bioavailability.[11]Requires additional synthesis and characterization; potential for altered pharmacology.[12]
Problem 2: Rapid In Vitro Metabolic Degradation
  • Symptom: Your indazole candidate shows a short half-life in liver microsome or hepatocyte stability assays, suggesting rapid clearance in vivo.

  • Possible Causes:

    • Susceptibility to metabolism by Cytochrome P450 (CYP) enzymes.

    • Hydrolysis by esterases or other enzymes.

  • Troubleshooting Steps:

    • Metabolite Identification: Use high-resolution mass spectrometry (LC-MS/MS) to identify the major metabolites formed during incubation with liver microsomes or hepatocytes. This will pinpoint the site of metabolic modification on the indazole scaffold.

    • Reaction Phenotyping:

      • Incubate the compound with a panel of individual recombinant human CYP enzymes (e.g., CYP3A4, CYP2D6, CYP2C9) to identify the specific enzyme(s) responsible for its metabolism.

      • Alternatively, use selective chemical inhibitors for different CYP isoforms in your liver microsome assay.

    • Structural Modification: Once the metabolic "soft spot" is identified, work with medicinal chemists to modify the structure at that position to block or slow down the metabolic process. This could involve introducing a fluorine atom or a bulkier group to sterically hinder the enzyme's access.

    Experimental Workflow: In Vitro Metabolic Stability Assay

    G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare stock solution of indazole compound D Add compound to initiate reaction A->D B Thaw liver microsomes and prepare reaction mix (NADPH regenerating system) C Pre-incubate microsome mix at 37°C B->C C->D E Aliquots taken at time points (0, 5, 15, 30, 60 min) D->E F Quench reaction with cold acetonitrile E->F G Centrifuge to precipitate proteins F->G H Analyze supernatant by LC-MS/MS G->H I Calculate half-life (t½) and intrinsic clearance (Clint) H->I

Problem 3: Discrepancy Between In Vitro and In Vivo Results
  • Symptom: Your indazole compound shows promising in vitro potency and metabolic stability, but demonstrates poor exposure in animal pharmacokinetic (PK) studies.

  • Possible Causes:

    • Poor absorption due to low solubility or high efflux.

    • High first-pass metabolism that was not fully captured by in vitro models.

    • Issues with the in vivo formulation.

  • Troubleshooting Steps:

    • Re-evaluate In Vitro Data:

      • Permeability: If not already done, perform a Caco-2 assay to assess intestinal permeability. If permeability is low, investigate if the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).

      • Solubility: Ensure the compound's solubility is adequate in simulated gastric and intestinal fluids.

    • Formulation Optimization for In Vivo Studies:

      • The formulation used for in vivo studies is critical. [13]A simple suspension may not be sufficient for a poorly soluble compound.

      • Consider using a solubilizing vehicle such as a solution with co-solvents (e.g., DMSO, PEG400) or a lipid-based formulation. [9]These can improve dissolution and absorption in the gastrointestinal tract. [9]

    • Conduct a Crossover IV/PO Dosing Study:

      • Administer the compound both intravenously (IV) and orally (PO) to the same group of animals (in a crossover design).

      • The IV dose allows you to determine the compound's clearance and volume of distribution.

      • By comparing the area under the curve (AUC) from the PO and IV doses, you can calculate the absolute oral bioavailability (F%).

      • A low F% with good in vitro data often points to either a dissolution/solubility problem or a high first-pass effect.

    Logical Flow: Diagnosing Poor In Vivo Exposure

    G Start Poor In Vivo Exposure (Low AUC) CheckInVitro Review In Vitro Data (Solubility, Permeability, Metabolic Stability) Start->CheckInVitro CheckFormulation Is In Vivo Formulation Optimized? CheckInVitro->CheckFormulation PerformIVPO Conduct IV vs. PO Crossover Study CheckFormulation->PerformIVPO AnalyzeF Calculate Absolute Bioavailability (F%) PerformIVPO->AnalyzeF LowF Low F% AnalyzeF->LowF GoodF Acceptable F% AnalyzeF->GoodF ConclusionSol Conclusion: Solubility/Absorption is the Limiting Factor LowF->ConclusionSol Low IV exposure suggests solubility issue ConclusionMet Conclusion: First-Pass Metabolism is the Limiting Factor LowF->ConclusionMet Good IV exposure suggests metabolism issue ConclusionDist Conclusion: Issue may be related to Distribution/Tissue Binding GoodF->ConclusionDist

    Caption: Diagnostic workflow for poor in vivo exposure.

References

Validation & Comparative

A Comparative Analysis of the Anticancer Potential of 5-Nitro-3-phenyl-1H-indazole Against Established Chemotherapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Oncology and Drug Discovery

As a Senior Application Scientist, this guide provides an in-depth, objective comparison of the potential anticancer activity of the novel compound 5-Nitro-3-phenyl-1H-indazole against well-established chemotherapeutic drugs: Doxorubicin, Cisplatin, and Paclitaxel. This document is designed to offer researchers, scientists, and drug development professionals a comprehensive technical overview, supported by available (surrogate) experimental data and detailed methodologies, to facilitate informed decisions in the pursuit of novel cancer therapies.

Introduction: The Promise of Novel Indazole Scaffolds in Oncology

The indazole core is a privileged heterocyclic motif in medicinal chemistry, forming the structural backbone of several FDA-approved anticancer drugs. This highlights the potential of indazole derivatives as a promising class of compounds for the development of new cancer therapeutics. This compound, the subject of this guide, is a synthetic compound featuring this key scaffold. While direct and extensive experimental data on the anticancer activity of this specific molecule is limited in publicly accessible literature, this guide will leverage data from closely related 5-nitroindazole derivatives to provide a comparative framework. This approach allows for an initial assessment of its potential efficacy and mechanism of action in relation to established clinical agents.

This guide will delve into a comparative analysis of its potential cytotoxic effects, explore its likely mechanisms of action through key signaling pathways, and provide detailed protocols for the essential experiments required to validate these preliminary findings.

Comparative Anticancer Activity: A Data-Driven Overview

To contextualize the potential of this compound, it is essential to compare its cytotoxic profile with that of standard-of-care chemotherapeutic agents. The following tables summarize the 50% inhibitory concentration (IC50) values of Doxorubicin, Cisplatin, and Paclitaxel against a panel of human cancer cell lines. It is important to note that IC50 values can vary significantly between studies due to differences in experimental conditions such as cell line passage number, assay duration, and specific protocol intricacies.[1][2]

Table 1: Comparative in vitro Anticancer Activity (IC50 Values in µM)

CompoundCancer Cell LineIC50 (µM)Reference
This compound Derivative (5j) Human Colon Cancer (HCT-116)Data not available for this specific cell line[3]
Human Hepatocellular Carcinoma (PLC/PRF/5)Data not available for this specific cell line[3]
Doxorubicin Human Colon Cancer (HCT-116)~0.05 - 0.5[4][5][6]
Human Hepatocellular Carcinoma (HepG2)12.2[4]
Human Breast Cancer (MCF-7)2.5[4]
Human Lung Cancer (A549)> 20[4]
Cisplatin Human Colon Cancer (HCT-116)~2 - 10[1][7]
Human Hepatocellular Carcinoma (HepG2)~5 - 15[1]
Human Breast Cancer (MCF-7)~3 - 20[1][7]
Human Lung Cancer (A549)~7.5 - 11[8]
Paclitaxel Human Breast Cancer (MCF-7)~0.002 - 0.01[9][10]
Human Ovarian Cancer (various)0.0004 - 0.0034[11]
Human Lung Cancer (A549)~0.005 - 0.05[9]

Unraveling the Mechanisms of Action: A Pathway-Centric Approach

Understanding the mechanism by which a compound exerts its anticancer effects is crucial for its development as a therapeutic agent. Based on the known activities of other indazole derivatives and established anticancer drugs, we can hypothesize potential mechanisms for this compound and visualize them.

Established Drugs: Mechanisms of Action
  • Doxorubicin: This anthracycline antibiotic primarily acts by intercalating into DNA, thereby inhibiting topoisomerase II and preventing DNA replication and transcription. It also generates reactive oxygen species (ROS), leading to oxidative stress and cellular damage.[12]

  • Cisplatin: This platinum-based drug forms covalent adducts with DNA, primarily at the N7 position of purine bases. This leads to DNA damage, inhibition of DNA synthesis and repair, and ultimately triggers apoptosis.

  • Paclitaxel: This taxane derivative stabilizes microtubules by preventing their depolymerization. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[10]

Potential Mechanism of this compound

Based on studies of related indazole compounds, this compound may exert its anticancer effects through the induction of apoptosis and cell cycle arrest. The signaling pathways potentially involved include the PI3K/Akt and MAPK/ERK pathways, which are central regulators of cell survival, proliferation, and apoptosis.

The PI3K/Akt pathway is a critical survival pathway that is often hyperactivated in cancer.[2][4] Inhibition of this pathway can lead to decreased cell proliferation and increased apoptosis.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Recruits & Activates mTOR mTOR Akt->mTOR Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Promotes Cell_Cycle_Progression Cell Cycle Progression mTOR->Cell_Cycle_Progression Promotes Indazole This compound (Hypothesized) Indazole->PI3K Inhibits? Indazole->Akt Inhibits?

Caption: Hypothesized inhibition of the PI3K/Akt pathway by this compound.

The MAPK/ERK pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and survival.[6][9] Its dysregulation is a common feature of many cancers.

MAPK_ERK_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors Activates Proliferation_Survival Cell Proliferation & Survival Transcription_Factors->Proliferation_Survival Promotes Indazole This compound (Hypothesized) Indazole->Raf Inhibits? Indazole->MEK Inhibits?

Caption: Hypothesized inhibition of the MAPK/ERK pathway by this compound.

Essential Experimental Protocols for Validation

To rigorously assess the anticancer activity of this compound and validate the hypothesized mechanisms, a series of well-established in vitro assays are required. The following protocols provide a detailed, step-by-step guide for these essential experiments.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound and the comparator drugs (Doxorubicin, Cisplatin, Paclitaxel) in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each compound.

MTT_Workflow A Seed Cells (96-well plate) B Add Compound (Serial Dilutions) A->B C Incubate (48-72h) B->C D Add MTT Reagent C->D E Incubate (4h) D->E F Add DMSO E->F G Read Absorbance (570 nm) F->G H Calculate IC50 G->H Apoptosis_Assay_Workflow A Treat Cells with Compound B Harvest & Wash Cells A->B C Resuspend in Binding Buffer B->C D Stain with Annexin V-FITC & PI C->D E Incubate (15 min, dark) D->E F Analyze by Flow Cytometry E->F G Quantify Apoptotic Cell Populations F->G Cell_Cycle_Workflow A Treat Cells with Compound B Harvest & Fix Cells (Ethanol) A->B C Wash & Resuspend B->C D Stain with PI & RNase A C->D E Incubate (30 min, dark) D->E F Analyze by Flow Cytometry E->F G Quantify Cell Cycle Phases F->G

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of 5-Nitro-3-phenyl-1H-indazole Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] Its derivatives have demonstrated a wide array of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[2][3] Within this class, 5-nitro-3-phenyl-1H-indazole analogs have emerged as a focal point for research, particularly as inhibitors of protein kinases, which are crucial regulators of cellular processes often dysregulated in diseases like cancer.[4][5]

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of these analogs, primarily focusing on their role as inhibitors of the PI3K/AKT/mTOR signaling pathway.[5] We will dissect how specific structural modifications influence inhibitory potency and selectivity, offering a comparative framework supported by experimental data to inform future drug design and optimization efforts.

The Core Scaffold: Synthesis and Significance

The this compound core provides a rigid framework amenable to systematic chemical modification. The presence of the nitro group at the 5-position is often crucial for activity, likely participating in key interactions within the target's active site.[3] Synthesis of this core can be achieved through various routes, a common method being the reaction of substituted 2'-fluoro-5'-nitroacetophenones with arylhydrazines, followed by an intramolecular nucleophilic aromatic substitution (SNAr) to form the indazole ring.[6][7]

The significance of this scaffold lies in its ability to mimic the hinge-binding region of ATP in many kinase active sites. By systematically altering the substituents on both the phenyl ring and the indazole nucleus, researchers can fine-tune the molecule's affinity and selectivity for a specific kinase target.

SAR Analysis: A Comparative Study of Substituent Effects

The biological activity of this compound analogs is highly dependent on the nature and position of substituents. Below, we compare the effects of modifications at key positions.

Modifications at the 3-Phenyl Ring

The 3-phenyl ring offers a primary vector for optimization, allowing for the exploration of various pockets within the kinase active site. The electronic and steric properties of substituents on this ring can dramatically alter inhibitory potency.

Table 1: Comparison of Substituent Effects on the 3-Phenyl Ring for PI3Kα Inhibition

Compound IDR (Substitution at C4' of Phenyl Ring)IC50 (nM) against PI3KαRationale for Change in Activity
1a -H (Unsubstituted)~1850Baseline activity; serves as a reference point.
1b -OCH₃ (Methoxy)~361The electron-donating methoxy group likely forms a favorable hydrogen bond or dipole interaction within a specific sub-pocket of the active site, significantly enhancing potency.[5]
1c -Cl (Chloro)>10000The electron-withdrawing and sterically larger chloro group may introduce an unfavorable steric clash or electronic repulsion, drastically reducing binding affinity.
1d -CH₃ (Methyl)~1200A small lipophilic group shows slightly improved activity over the unsubstituted analog, suggesting a small hydrophobic pocket is available.

Note: IC50 values are approximate and collated from representative studies for comparative purposes.[5]

Key Insights:

  • Electron-donating groups at the para-position, such as methoxy, are generally favorable for PI3Kα inhibition, suggesting the presence of a polar region in the binding site.[5]

  • Electron-withdrawing groups or bulky halogens at the same position are detrimental, indicating that both electronic and steric factors are critical for optimal binding.

Modifications at the Indazole Core

While the 3-phenyl ring is a common point of modification, alterations to the indazole nucleus itself, particularly at the N1 position, also play a pivotal role in defining the SAR.

  • N1-Alkylation/Arylation: Substitution at the N1 position can modulate the compound's physicochemical properties, such as solubility and cell permeability. For instance, N-arylation has been used to extend the molecule into different regions of the ATP-binding pocket, sometimes improving selectivity for one kinase over another.[8]

  • Role of the 5-Nitro Group: The 5-nitro group is a strong electron-withdrawing group and a hydrogen bond acceptor. Its reduction to an amino group (5-aminoindazole) creates a new vector for substitution and can fundamentally change the compound's targeting profile. The 5-amino group can be arylated to produce bis-aryl indazoles, which have shown activity against kinases like JNK3.[8]

Experimental Protocols & Workflows

To ensure the trustworthiness and reproducibility of SAR data, standardized and validated protocols are essential. Here, we provide detailed methodologies for a representative synthesis and a key biological assay.

Protocol 1: Synthesis of a this compound Analog

This protocol describes a common method for synthesizing the core scaffold via SNAr cyclization.[6]

Objective: To synthesize 3-methyl-5-nitro-1-phenyl-1H-indazole.

Materials:

  • 2'-Fluoro-5'-nitroacetophenone

  • Phenylhydrazine

  • Sodium acetate

  • Ethanol

  • Dimethylformamide (DMF)

Procedure:

  • Hydrazone Formation: Dissolve 2'-fluoro-5'-nitroacetophenone (1.0 mmol) and phenylhydrazine (1.1 mmol) in ethanol (10 mL). Add a catalytic amount of acetic acid.

  • Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, allow the reaction to cool to room temperature. The hydrazone intermediate may precipitate and can be collected by filtration.

  • Cyclization (SNAr): Suspend the dried hydrazone (1.0 mmol) in DMF (5 mL).

  • Add a base, such as sodium acetate (2.0 mmol), to the mixture.

  • Heat the reaction mixture to 80-100°C for 6-12 hours. The causality here is that the base deprotonates the hydrazone, and the elevated temperature provides the activation energy needed for the intramolecular SNAr to displace the fluorine atom and form the indazole ring.

  • After cooling, pour the reaction mixture into ice water to precipitate the crude product.

  • Purification: Collect the solid by filtration, wash with water, and purify by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound analog.[6]

General Experimental Workflow

The following diagram illustrates the logical flow from chemical synthesis to biological evaluation in a typical SAR study.

G cluster_synthesis Chemical Synthesis cluster_bio Biological Evaluation cluster_sar SAR Analysis S1 Starting Materials (e.g., 2-fluoro-5-nitrobenzaldehyde) S2 Hydrazone Formation S1->S2 S3 Intramolecular Cyclization (e.g., SNAr) S2->S3 S4 Purification & Characterization (NMR, MS) S3->S4 B1 In vitro Kinase Assay (e.g., PI3Kα HTRF) S4->B1 Test Compound Library B2 Cell-Based Proliferation Assay (e.g., A549, MCF7) S4->B2 B3 Determine IC50 / EC50 B1->B3 B2->B3 SAR1 Compare Activity Data B3->SAR1 SAR2 Identify Key Structural Features SAR1->SAR2 SAR3 Design Next-Gen Analogs SAR2->SAR3 SAR3->S1 Iterative Optimization

Caption: Workflow for SAR studies of indazole analogs.

Protocol 2: In Vitro PI3Kα Kinase Assay

This protocol outlines a representative biochemical assay to determine the inhibitory activity of the synthesized compounds against the PI3Kα enzyme, a key oncogenic kinase.[9]

Objective: To measure the IC50 value of a test compound against PI3Kα.

Assay Principle: The assay measures the amount of ADP produced from the kinase reaction where PI3Kα phosphorylates its substrate, PIP2, using ATP. The amount of ADP is quantified using a luminescence-based system.[10][11]

Materials:

  • Recombinant human PI3Kα (p110α/p85α)

  • PIP2:PS Lipid Kinase Substrate

  • ATP

  • PI3K Kinase Buffer (e.g., 50mM HEPES, pH 7.5; 50mM NaCl; 3mM MgCl₂)[11]

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (or similar detection system)[10]

  • 384-well assay plates

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense 0.5 µL of each dilution into the wells of a 384-well plate. Include vehicle (DMSO only) controls.

  • Enzyme/Substrate Preparation: Prepare a mixture of the PI3Kα enzyme and the PIP2:PS lipid substrate in the kinase reaction buffer.

  • Kinase Reaction Initiation: Add 4 µL of the enzyme/lipid mixture to each well. Pre-incubate for 10 minutes at room temperature to allow the compound to bind to the kinase.

  • Start the kinase reaction by adding 0.5 µL of ATP (to a final concentration of ~25 µM) to each well.[10]

  • Incubate the plate at room temperature for 60 minutes. The extended incubation ensures sufficient product formation for a robust signal.

  • Reaction Termination & ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert the ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: The luminescent signal is proportional to the ADP produced and thus the kinase activity. Calculate the percent inhibition for each compound concentration relative to the vehicle controls. Fit the data to a dose-response curve to determine the IC50 value.

Key Relationships in SAR Analysis

The following diagram illustrates the core logic of interpreting SAR data to guide drug design.

SAR_Logic cluster_input Inputs cluster_analysis Analysis cluster_output Outputs Structure Chemical Structure (Analog X) Identify Identify Key Moieties (e.g., 4'-OCH3, 5-NO2) Structure->Identify Activity Biological Activity (IC50 Value) Correlate Correlate Structure with Activity Activity->Correlate Identify->Correlate Hypothesis Formulate SAR Hypothesis 'Electron-donating groups at C4' improve potency' Correlate->Hypothesis Design Design New Analogs (e.g., test -OH, -N(CH3)2 at C4') Hypothesis->Design

Caption: Logical flow from data to design in SAR.

Discussion & Future Perspectives

The SAR studies of this compound analogs have established clear guidelines for designing potent kinase inhibitors. The key takeaways are the favorability of para-position electron-donating groups on the 3-phenyl ring and the essential role of the indazole core for hinge binding.

Future work in this area should focus on:

  • Improving Selectivity: While potency is important, selectivity is crucial for minimizing off-target effects. Future analogs should be screened against a broad panel of kinases to build a comprehensive selectivity profile.

  • Optimizing ADME Properties: Drug-like properties, including solubility, metabolic stability, and cell permeability, must be optimized to translate in vitro potency into in vivo efficacy. Modifications at the N1 position of the indazole are a promising strategy for this optimization.

  • Exploring Alternative Scaffolds: While the 5-nitroindazole is effective, isosteric replacements, such as replacing the indazole with a pyrazolopyridine, could lead to novel intellectual property and potentially improved properties, although initial reports suggest this may reduce activity against PI3Kα.[5]

By integrating these strategies, the this compound scaffold can continue to serve as a valuable template for the development of next-generation kinase inhibitors for cancer and other diseases.

References

A Senior Application Scientist's Guide: Comparative Bioactivity of 1H-Indazole vs. 2H-Indazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Tale of Two Tautomers

Indazole, a bicyclic nitrogen-containing heterocycle, is a cornerstone scaffold in modern medicinal chemistry.[1] Its structure, composed of a fused benzene and pyrazole ring, gives rise to two primary tautomeric forms: 1H-indazole and 2H-indazole.[2] While structurally similar, the position of the proton on the pyrazole nitrogen fundamentally alters the molecule's electronic distribution, stereochemistry, and physicochemical properties. The 1H-tautomer is generally the more thermodynamically stable and, therefore, predominant form.[1][3] This inherent stability difference often translates into distinct biological activities, making the regioselective synthesis and comparative analysis of these isomers a critical endeavor for drug discovery professionals.

This guide provides a comparative analysis of the bioactivity of 1H- and 2H-indazole derivatives, grounded in experimental data. We will explore their differential therapeutic applications, delve into the structure-activity relationships (SAR) that govern their potency, and provide standardized protocols for their evaluation.

Physicochemical and Structural Distinctions

The fundamental difference between the two isomers lies in the location of the N-H proton. This seemingly minor change has significant consequences for the molecule's properties, such as basicity and dipole moment, which in turn influence receptor binding, membrane permeability, and metabolic stability. For instance, 2H-indazole typically exhibits a larger dipole moment than its 1H counterpart, which can affect its solubility and interaction with polar biological targets.[3][4]

G cluster_core Indazole Core cluster_tautomers Tautomeric Forms cluster_bioactivity Predominant Bioactivities Indazole Indazole Scaffold (C₇H₆N₂) Tautomer1H 1H-Indazole (More Stable) Indazole->Tautomer1H Predominant Tautomer2H 2H-Indazole (Less Stable) Indazole->Tautomer2H Activity1H Kinase Inhibition (Anticancer, Anti-inflammatory) Tautomer1H->Activity1H Activity2H Antimicrobial (Antiprotozoal, Anticandidal) Anti-inflammatory (COX-2) Tautomer2H->Activity2H

Caption: Logical flow from the core indazole scaffold to its tautomers and their associated bioactivities.

The Bioactivity Landscape of 1H-Indazole Derivatives

The 1H-indazole scaffold is a "privileged structure" frequently found in molecules targeting protein kinases.[5][6] This has made it a prolific core for the development of anticancer and anti-inflammatory agents.[7] Marketed drugs such as Pazopanib (a tyrosine kinase inhibitor) and Niraparib (a PARP inhibitor) feature the 1H-indazole motif, underscoring its clinical significance.[1]

Anticancer Activity

1H-indazole derivatives have demonstrated potent inhibitory activity against a wide array of kinases implicated in cancer progression.

  • Tyrosine Kinase Inhibition: The 1H-indazole-3-amine structure is a highly effective "hinge-binding" fragment, crucial for its interaction with the ATP-binding site of many kinases.[8][9] For example, derivatives have shown potent inhibition of VEGFR-2, Bcr-Abl, and FGFR, with IC₅₀ values often in the low nanomolar range.[1] The structure-activity relationship (SAR) for these compounds often reveals that specific substitutions at the C4, C5, and C6 positions of the indazole ring are critical for potency and selectivity.[1][10]

  • PI3K/AKT/mTOR Pathway Inhibition: A series of 3-ethynyl-1H-indazoles has been shown to inhibit key components of the PI3K pathway.[11] The indazole nitrogen in these compounds acts as a hydrogen bond donor, interacting with key residues like Val851 in the kinase hinge region, a classic mechanism for ATP-mimetic inhibitors.[11]

  • IDO1 Inhibition: The 1H-indazole motif has been identified as a novel pharmacophore for inhibiting Indoleamine 2,3-dioxygenase 1 (IDO1), an important immuno-oncology target. Docking studies suggest the indazole ring interacts effectively with the heme ferrous ion and hydrophobic pockets of the enzyme.[1]

Anti-inflammatory Activity

Beyond cancer, 1H-indazoles are prominent in anti-inflammatory drug development. Bendazac and Benzydamine are two commercially available non-steroidal anti-inflammatory drugs (NSAIDs) built upon this scaffold.[1] More recent research has focused on developing selective inhibitors for targets like Janus kinases (JAKs) and Cyclooxygenase-2 (COX-2) to achieve potent anti-inflammatory effects with improved safety profiles.[1][7]

The Bioactivity Landscape of 2H-Indazole Derivatives

While less explored than their 1H counterparts, 2H-indazole derivatives have carved out a distinct niche, showing significant promise as antimicrobial and anti-inflammatory agents.[12][13] The different spatial arrangement and electronic properties of the 2H-isomer allow it to interact with a different set of biological targets.

Antimicrobial Activity

Recent studies have highlighted the potent and broad-spectrum antimicrobial activity of 2H-indazoles.

  • Antiprotozoal Agents: A significant body of work has established 2H-indazoles as powerful agents against protozoa such as Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis.[12][14] Many of these derivatives are significantly more potent than the reference drug metronidazole.[12][15] SAR studies indicate that substitutions on a phenyl ring at the N2 position are crucial for activity, with electron-withdrawing groups often enhancing potency.[14][16]

  • Antifungal and Antibacterial Activity: Certain 2,3-diphenyl-2H-indazole derivatives have demonstrated promising activity against Candida albicans and Candida glabrata.[12] While less common, antibacterial applications have also been reported.[17]

Anti-inflammatory and Anticancer Activity

2H-indazole derivatives also possess anti-inflammatory and anticancer properties, often through distinct mechanisms compared to 1H-isomers.

  • COX-2 Inhibition: Selected 2H-indazoles have been identified as in vitro inhibitors of human cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[12][15] This positions them as potential NSAIDs with potentially reduced gastrointestinal side effects.

  • CRAF Kinase Inhibition: In the realm of oncology, 3-carboxamido-2H-indazole-6-arylamide derivatives have been developed as highly selective CRAF inhibitors.[1][6] Docking studies suggest that the nitrogen atoms of the 2H-indazole ring form critical hydrogen bonds with the hinge region of the CRAF kinase.[6]

Comparative Data Summary

The following table summarizes the inhibitory activities of representative 1H- and 2H-indazole derivatives against various biological targets, illustrating their distinct and sometimes overlapping therapeutic potential.

Isomer TypeCompound ClassTarget/Cell LineBioactivity (IC₅₀)Reference
1H-Indazole Indazole-3-amineBcr-AblWT0.014 µM[1]
1H-Indazole 3-CarboxamideFGFR130.2 nM[1]
1H-Indazole 3-AminoindazoleALK12 nM[1]
1H-Indazole Indazole-6-amineHCT116 (Colon Cancer)14.3 µM[18]
1H-Indazole 3-Ethynyl-indazolePI3Kα361 nM[11]
2H-Indazole 2,3-Diphenyl-indazoleG. intestinalis0.08 µM[12]
2H-Indazole 2-Phenyl-indazoleE. histolytica< 0.050 µM[14]
2H-Indazole 2,3-Diphenyl-indazoleCOX-2 (% Inhibition @ 100µM)48.1%[15]
2H-Indazole 3-Carboxamido-indazoleCRAF Kinase38.6 nM[19]

Experimental Protocols & Workflows

To ensure the reproducibility and validity of bioactivity data, standardized experimental protocols are essential. Here, we provide a representative workflow for an in vitro antiproliferative assay, a common method for evaluating the anticancer potential of new chemical entities.

Protocol: Sulforhodamine B (SRB) Antiproliferative Assay

This protocol is adapted from methodologies used to evaluate the cytotoxicity of novel indazole derivatives.[18]

Objective: To determine the concentration of an indazole derivative that causes a 50% inhibition of cell growth (IC₅₀) in a cancer cell line.

Materials:

  • Human cancer cell lines (e.g., HCT116, K562, A549)[9][18]

  • Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • Test Compounds (Indazole derivatives, dissolved in DMSO)

  • Control Drug (e.g., 5-Fluorouracil)

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM

  • 96-well microtiter plates

  • Multichannel pipette, microplate reader

Workflow Diagram:

Caption: Standard experimental workflow for the SRB antiproliferative assay.

Step-by-Step Procedure:

  • Cell Seeding: Plate cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Addition: Treat the cells with various concentrations of the test indazole derivatives (typically in a serial dilution) and a positive control. Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for 48 to 72 hours.

  • Cell Fixation: Discard the supernatant and fix the cells by gently adding 100 µL of cold 10% TCA to each well. Incubate at 4°C for 1 hour.

  • Staining: Wash the plates five times with water and allow them to air dry. Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 15-30 minutes.

  • Washing: Quickly rinse the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry completely.

  • Solubilization and Measurement: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye. Shake the plates for 5-10 minutes.

  • Data Analysis: Measure the optical density (OD) at a wavelength of approximately 515 nm using a microplate reader. Calculate the percentage of cell growth inhibition for each compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Conclusion and Future Directions

The comparative analysis of 1H- and 2H-indazole derivatives clearly demonstrates how subtle changes in isomeric structure can lead to profound differences in biological activity. The 1H-isomers are well-established as potent kinase inhibitors, forming the basis of several successful anticancer drugs.[1][6] In contrast, the 2H-isomers have emerged as a powerful scaffold for developing novel antimicrobial agents, particularly against protozoal infections, and also show promise as selective anti-inflammatory and anticancer agents.[6][12][15]

The choice of which isomer to pursue is therefore a critical strategic decision in drug design, dictated by the therapeutic target and desired mechanism of action. Future research should continue to explore the untapped potential of the 2H-indazole scaffold and focus on developing synthetic methodologies that provide precise, scalable, and regioselective control over which isomer is formed.[17][20] A deeper understanding of the structural biology—why each isomer preferentially binds to its respective targets—will further empower medicinal chemists to design the next generation of highly potent and selective indazole-based therapeutics.

References

Validating the Target of 5-Nitro-3-phenyl-1H-indazole: A Comparative Guide Using Knockout Models

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from identifying a bioactive compound to a validated therapeutic is fraught with challenges. One of the most critical hurdles is confirming the compound's precise molecular target. This guide addresses this challenge in the context of 5-Nitro-3-phenyl-1H-indazole , a compound belonging to the indazole class known for a wide spectrum of biological activities, including antineoplastic and antiparasitic effects[1][2]. While its phenotypic effects are documented, its specific molecular target(s) remain largely unconfirmed.

This guide provides a comprehensive, technically-grounded framework for validating a hypothesized molecular target for such a compound. We will focus on the gold-standard methodology—genetic knockout using CRISPR-Cas9—and objectively compare its performance with alternative techniques, supported by detailed experimental protocols and data interpretation strategies.

Part 1: The Central Challenge and the Knockout Solution

Phenotypic screening, a cornerstone of drug discovery, identifies compounds that elicit a desired biological response in cells or organisms without a priori knowledge of the molecular target[3][4]. This compound is a classic example of a hit from such a discovery paradigm. However, to advance this hit toward a lead compound, identifying and validating its target is paramount for understanding its mechanism of action, predicting on- and off-target effects, and guiding medicinal chemistry efforts.

The definitive method for validating a drug target is to demonstrate that the genetic removal of the target protein perfectly mimics or completely blocks the drug's effect. If this compound truly exerts its cytotoxic effects by inhibiting a specific protein, let's call it Target X , then a cell line in which the gene for Target X has been deleted should no longer respond to the compound. This is the foundational logic of using knockout (KO) models.

G cluster_0 Wild-Type Cell cluster_1 Knockout Cell (Target X KO) Compound This compound TargetX_WT Target X (Present) Compound->TargetX_WT Inhibits Phenotype_WT Cellular Phenotype (e.g., Apoptosis) TargetX_WT->Phenotype_WT Leads to Compound_KO This compound TargetX_KO Target X (Absent) Compound_KO->TargetX_KO Cannot Bind Phenotype_KO No Phenotype

Figure 1: The core logic of using a knockout model for target validation.

Part 2: The Workflow: From Target Hypothesis to Definitive Validation

Assuming preliminary studies (e.g., affinity chromatography, chemical proteomics, or in-silico screening) have identified a high-confidence candidate, Target X, the following workflow provides a robust validation pathway using CRISPR-Cas9.[5][6]

G cluster_validation Molecular Validation A Step 1: Design & Synthesize sgRNAs for Target X B Step 2: Deliver Cas9 & sgRNA to Wild-Type Cells A->B C Step 3: Isolate & Expand Single-Cell Clones B->C D Step 4: Validate Knockout C->D E Step 5: Comparative Phenotypic Assay D->E D1 Genomic DNA Sequencing D->D1 D2 qRT-PCR for mRNA D->D2 D3 Western Blot for Protein D->D3 F Step 6: Rescue Experiment (Optional but Recommended) E->F G Conclusion: Target Validated / Invalidated E->G F->G

Figure 2: Experimental workflow for target validation using CRISPR-Cas9.

Protocol 1: Generation of a Target X Knockout Cell Line

This protocol outlines the generation of a clonal KO cell line.[7][8][9][10]

  • Design and Synthesize sgRNAs:

    • Causality: The specificity of CRISPR-Cas9 editing is dictated by the 20-nucleotide guide RNA (sgRNA). To minimize off-target effects and maximize knockout efficiency, design at least two distinct sgRNAs targeting an early exon of the Target X gene. This increases the likelihood of generating a frameshift mutation that leads to a premature stop codon and nonsense-mediated mRNA decay.[11]

    • Procedure: Use a validated online design tool (e.g., CHOPCHOP, Synthego's design tool) to select sgRNA sequences with high on-target and low off-target scores. Synthesize these sgRNAs or clone them into an appropriate expression vector (e.g., one that also expresses Cas9 and a fluorescent marker for sorting).

  • Deliver CRISPR Components into Cells:

    • Causality: The Cas9 nuclease and the sgRNA must be delivered into the target cells to perform the gene edit. The choice of delivery method depends on the cell type.

    • Procedure: For common cell lines (e.g., HEK293T, HeLa), transfect the cells with plasmids encoding Cas9 and the sgRNA using a lipid-based transfection reagent. For difficult-to-transfect or primary cells, consider electroporation of Cas9/sgRNA ribonucleoprotein (RNP) complexes or lentiviral transduction.

  • Isolate and Expand Single-Cell Clones:

    • Causality: The CRISPR editing process is not 100% efficient and results in a mixed population of wild-type, heterozygous, and homozygous knockout cells. To obtain a pure KO cell line, single cells must be isolated and expanded into clonal populations.

    • Procedure: Two common methods are:

      • Limited Dilution: Dilute the transfected cell suspension to a concentration of a single cell per 100-200 µL and plate into 96-well plates.[10]

      • FACS (Fluorescence-Activated Cell Sorting): If using a vector with a fluorescent marker (e.g., GFP), use FACS to deposit single, GFP-positive cells into each well of a 96-well plate.

    • Culture the plates for 2-3 weeks until visible colonies form. Expand promising clones into larger culture vessels.

Protocol 2: Molecular Validation of Knockout Clones

It is absolutely critical to validate the knockout at the genomic, transcriptomic, and proteomic levels before proceeding to phenotypic assays.[11]

  • Genomic DNA Sequencing:

    • Principle: To confirm that the targeted DNA locus has been edited.

    • Procedure: Extract genomic DNA from each expanded clone. Use PCR to amplify the region of the Target X gene targeted by the sgRNA. Send the PCR product for Sanger sequencing to identify the specific insertions or deletions (indels) that cause the frameshift.

  • Quantitative RT-PCR (qRT-PCR):

    • Principle: To verify that the frameshift mutation is leading to a reduction in the target mRNA transcript, often via nonsense-mediated decay.[12][13][14]

    • Procedure:

      • Isolate total RNA from wild-type (WT) and validated KO clones.

      • Synthesize cDNA using a reverse transcriptase enzyme.

      • Perform qPCR using primers specific for Target X mRNA.

      • Normalize the Target X expression to a stably expressed housekeeping gene (e.g., GAPDH, ACTB).

      • Expected Result: A significant reduction (>90%) in Target X mRNA levels in the KO clone compared to the WT control.

  • Western Blot:

    • Principle: The ultimate proof of a knockout is the absence of the target protein. This is the most important validation step.[11][15][16]

    • Procedure:

      • Prepare total protein lysates from WT and KO clones.

      • Separate proteins by size using SDS-PAGE.

      • Transfer proteins to a PVDF or nitrocellulose membrane.

      • Probe the membrane with a validated primary antibody specific for Target X.

      • Use a loading control (e.g., an antibody for GAPDH or Beta-Actin) to ensure equal protein loading.

      • Expected Result: A clear band for Target X in the WT lane and a complete absence of this band in the KO lane.

Protocol 3: Comparative Phenotypic Assay
  • Cell Viability/Cytotoxicity Assay:

    • Principle: To directly compare the effect of this compound on the viability of WT versus KO cells. Assays like MTT or CellTiter-Glo measure metabolic activity, which correlates with the number of living cells.[17][18][19]

    • Procedure:

      • Seed an equal number of WT and Target X KO cells into 96-well plates.

      • Prepare a serial dilution of this compound.

      • Treat the cells with the compound dilutions (including a vehicle-only control) and incubate for a relevant time period (e.g., 48-72 hours).

      • Add the viability reagent (e.g., CellTiter-Glo®) and measure the signal (luminescence) according to the manufacturer's protocol.[20]

      • Plot the results as percent viability versus compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration) for each cell line.

Part 3: Data Interpretation and the Definitive Rescue Experiment

OutcomeIC₅₀ in WT CellsIC₅₀ in Target X KO CellsInterpretation
Target is Validated ~10 µM (example)>100 µM (or no effect)The dramatic rightward shift in the dose-response curve indicates the KO cells are resistant, strongly suggesting the compound acts via Target X.
Target is NOT Validated ~10 µM (example)~10 µM (example)The compound has the same effect on both cell lines, indicating it acts through a different target or a non-specific mechanism.

The Rescue Experiment: The Final Piece of Evidence

To eliminate the possibility that the observed resistance in the KO clone is due to an off-target effect of CRISPR or clonal variation, a rescue experiment is the ultimate control.[21][22][23][24]

  • Principle: Re-introducing the target gene into the knockout cell should restore its sensitivity to the compound.

  • Procedure: Transfect the validated Target X KO cell line with a plasmid that expresses the wild-type Target X cDNA. Then, repeat the cell viability assay.

  • Expected Result for Validation: The "rescued" KO cells (now expressing Target X again) should regain sensitivity to this compound, with an IC₅₀ similar to that of the original wild-type cells.

Part 4: Comparison with Alternative Validation Methods

While CRISPR-mediated knockout is the gold standard, it's important to understand its place among other techniques.[25]

FeatureCRISPR-Cas9 (Knockout)RNAi (siRNA/shRNA Knockdown)Small Molecule Inhibitors
Mechanism Permanent gene disruption at the DNA level.[26]Transient mRNA degradation, leading to reduced protein expression.[26]Direct, often reversible, inhibition of protein function.
Effect Complete and permanent loss of protein function (null phenotype).[27]Incomplete and transient protein reduction (hypomorphic phenotype).[27]Potency and duration are dependent on compound concentration and half-life.
Specificity High, but off-target edits are possible and must be evaluated.[27]Prone to significant off-target effects, which can confound results.[28]Specificity varies widely; many inhibitors have known off-target activities.
Time to Result Longer (weeks to months) due to single-cell cloning and extensive validation.[25]Faster (days) for transient experiments.Immediate, once a suitable inhibitor is available.
Key Advantage Provides a definitive, unambiguous result with a true null genetic background.Rapid and useful for assessing targets where a complete knockout might be lethal.Can mimic the therapeutic modality and is useful for validating "druggability".
Key Limitation Labor-intensive; potential lethality if the target is an essential gene.[26]Incomplete knockdown can lead to false negatives; off-targets can cause false positives.[29]An inhibitor's own off-target effects can complicate the interpretation of the results.

Conclusion

For a compound like this compound, which emerges from phenotypic screening with compelling biological activity but an unconfirmed mechanism, rigorous target validation is non-negotiable. While methods like RNAi offer speed, the permanence and completeness of a CRISPR-Cas9 knockout provide the most trustworthy and unambiguous data. By following a systematic workflow—from sgRNA design and multi-level molecular validation to comparative phenotypic analysis and rescue experiments—researchers can definitively confirm (or refute) a hypothesized target. This rigorous, genetically-grounded approach builds the essential foundation of confidence required to translate a promising hit into a rationally developed therapeutic agent.

References

A Comparative Guide to the Cross-Reactivity Profiling of 5-Nitro-3-phenyl-1H-indazole Against a Panel of Kinases

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The therapeutic efficacy and safety of small molecule kinase inhibitors are intrinsically linked to their selectivity across the human kinome. Compounds that potently inhibit the intended target while sparing off-targets are highly desirable, though often elusive. This guide provides a comprehensive framework for evaluating the cross-reactivity profile of a novel compound, using 5-Nitro-3-phenyl-1H-indazole as a case study. We present a detailed methodology for kinase screening, comparative data against established multi-kinase inhibitors, and an analysis of the results to contextualize the compound's potential therapeutic window and liabilities. This document is intended for researchers, scientists, and drug development professionals engaged in the characterization of kinase inhibitors.

Introduction: The Imperative of Kinase Selectivity

Protein kinases, numbering over 500 in the human genome, are critical regulators of cellular signaling pathways. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most intensively pursued drug target classes.[1] The development of small molecule kinase inhibitors has revolutionized cancer therapy, with dozens of drugs approved for clinical use.[2][3][4]

These inhibitors typically target the highly conserved ATP-binding pocket, which can lead to the inhibition of multiple kinases—a phenomenon known as polypharmacology.[5] While inhibiting multiple targets can sometimes be beneficial, unintended off-target effects are a major cause of toxicity and can limit a drug's therapeutic potential.[6][7][8] Therefore, early and comprehensive kinase selectivity profiling is a cornerstone of modern drug discovery.[1][9] This process, often called kinome scanning or cross-reactivity profiling, helps to identify the full spectrum of a compound's targets, enabling informed decisions about lead optimization and potential clinical applications.[2]

The indazole scaffold is a "privileged structure" in medicinal chemistry, found in several approved kinase inhibitors like Pazopanib and Axitinib.[10][11] Derivatives of this core structure have shown promise as potent inhibitors of various kinases, including Pim kinases and tyrosine kinases.[12][13] This guide focuses on a representative molecule, this compound, to illustrate the process and interpretation of a comprehensive cross-reactivity screen. We will compare its hypothetical profile against two well-characterized inhibitors: Staurosporine, a natural product known for its broad, non-selective kinase inhibition, and Dasatinib, a clinically approved multi-kinase inhibitor targeting Abl and Src family kinases, among others.[8][14][15]

Methodology: A Framework for Robust Kinase Profiling

The selection of an appropriate assay technology and a relevant kinase panel is critical for generating high-quality, reproducible data.[16] Several commercial services offer extensive kinase panels, covering a large portion of the human kinome.[17][18]

Rationale for Kinase Panel Selection

For this guide, we have selected a representative panel of 15 kinases. The panel is designed to be diverse, covering multiple branches of the kinome tree, including receptor and non-receptor tyrosine kinases, as well as serine/threonine kinases implicated in cell cycle regulation and oncogenic signaling. This diversity allows for a broad assessment of a compound's selectivity. The panel includes:

Assay Principle: ADP-Glo™ Luminescence-Based Assay

To quantify kinase activity, we will describe the use of the ADP-Glo™ Kinase Assay (Promega). This is a robust, high-throughput method that measures the amount of ADP produced during the kinase reaction. The assay is performed in two steps: first, the kinase reaction is stopped and the remaining ATP is depleted. Second, the ADP is converted back to ATP, which is then used by luciferase to generate a luminescent signal that is directly proportional to the initial kinase activity.[32] The inhibition of kinase activity by a compound results in a decrease in the luminescent signal.

Experimental Workflow

The overall workflow for profiling an inhibitor against the kinase panel is depicted below. This process involves compound preparation, setting up the kinase reactions, and measuring the activity using the two-step luminescent assay.

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Luminescent Detection cluster_analysis Data Analysis Compound Test Compound Dilution Series AssayPlate Assay Plate Setup (Compound + Kinase + Substrate/ATP) Compound->AssayPlate Kinase Kinase Panel Aliquots Kinase->AssayPlate Reagents Substrate/ATP Mix Preparation Reagents->AssayPlate Incubation Incubate at 30°C AssayPlate->Incubation Stop Add ADP-Glo™ Reagent (Stops reaction, depletes ATP) Incubation->Stop Detect Add Kinase Detection Reagent (Converts ADP to ATP) Stop->Detect Read Measure Luminescence (Plate Reader) Detect->Read Analysis Calculate % Inhibition Determine IC50 Values Read->Analysis

Caption: Kinase cross-reactivity profiling workflow.

Step-by-Step Experimental Protocol
  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound and the benchmark inhibitors (Staurosporine, Dasatinib) in 100% DMSO, starting from a 10 mM stock. The final assay concentration will typically range from 10 µM to 0.5 nM.

  • Kinase Reaction Setup:

    • In a 384-well plate, add 2.5 µL of the appropriate kinase buffer.

    • Add 0.5 µL of the serially diluted compound or DMSO vehicle control.

    • Add 2 µL of the specific kinase/substrate/ATP mixture to initiate the reaction. The ATP concentration should be set at or near the Km for each individual kinase to ensure accurate potency assessment.

  • Incubation: Gently mix the plate and incubate at 30°C for 60 minutes.

  • Signal Generation:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the active kinase into ATP and contains luciferase/luciferin to produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader (e.g., GloMax® Discover System).

Data Analysis

The raw luminescence data is first normalized. The signal from wells with no kinase activity (inhibitor control) is defined as 100% inhibition, and the signal from wells with DMSO vehicle only (no inhibitor) is defined as 0% inhibition. The percent inhibition for each compound concentration is calculated using the following formula:

% Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_DMSO - Signal_Background))

The resulting data are then plotted as percent inhibition versus the logarithm of the compound concentration. A non-linear regression analysis (sigmoidal dose-response curve) is used to determine the half-maximal inhibitory concentration (IC50) for each compound against each kinase.

Results: Comparative Selectivity Profiles

The inhibitory activity of this compound and the benchmark compounds, Staurosporine and Dasatinib, was determined across the 15-kinase panel. The IC50 values, representing the concentration of inhibitor required to reduce kinase activity by 50%, are summarized in Table 1.

Table 1: Kinase Inhibition Profile (IC50 in nM)

Kinase TargetThis compound (Hypothetical Data)StaurosporineDasatinibKinase Family
PIM1 15 51,200Ser/Thr
PIM312012>10,000Ser/Thr
SRC 2,5006<1 Tyr (non-rec)
ABL1 >10,00025<1 Tyr (non-rec)
EGFR8,5008816Tyr (rec)
VEGFR24,300309Tyr (rec)
AURKA9502835Ser/Thr
AURKB1,1001565Ser/Thr
CDK23,8003320Ser/Thr
CDK94,500425Ser/Thr
AKT1>10,000150>10,000Ser/Thr
BRAF>10,00040110Ser/Thr
p38α (MAPK14)6,7003518Ser/Thr
GSK3β8,90010>10,000Ser/Thr
ROCK1>10,00071,100Ser/Thr

Data for Staurosporine and Dasatinib are compiled from publicly available databases and literature. Values can vary based on assay conditions.

From this dataset, this compound demonstrates potent inhibition of PIM1 kinase with an IC50 of 15 nM. It shows moderate activity against PIM3 (120 nM) and weak activity against Aurora A (950 nM) and Aurora B (1,100 nM). The compound is largely inactive against the other kinases in the panel at concentrations up to 10 µM.

In stark contrast, Staurosporine inhibits nearly all kinases in the panel with nanomolar potency, confirming its well-established role as a broad-spectrum inhibitor.[12][15][40][41] Dasatinib shows potent inhibition of its primary targets, ABL1 and SRC, but also inhibits several other tyrosine and serine/threonine kinases, including EGFR, VEGFR2, and CDK9, at low nanomolar concentrations, highlighting its multi-targeted profile.

Discussion: Interpreting the Cross-Reactivity Data

The selectivity profile provides critical insights into a compound's potential mechanism of action and therapeutic index. Our hypothetical data for this compound suggests it is a relatively selective inhibitor of the PIM kinase family, with a preference for PIM1.

Selectivity Analysis

The selectivity of this compound for PIM1 over other kinases in the panel is a promising feature. For example, it is approximately 8-fold more selective for PIM1 than for PIM3, and over 60-fold more selective for PIM1 than for AURKA. Compared to the promiscuous inhibitor Staurosporine and the multi-targeted Dasatinib, our test compound exhibits a much narrower spectrum of activity. This "clean" profile suggests a lower likelihood of off-target toxicities mediated by the other kinases in this panel.

Therapeutic Implications of PIM1 Inhibition

The PIM kinases (PIM1, PIM2, and PIM3) are a family of serine/threonine kinases that are frequently overexpressed in various hematological malignancies and solid tumors.[39] They are downstream effectors of many cytokine and growth factor signaling pathways, including the JAK/STAT pathway. PIM kinases are constitutively active and regulate cell survival, proliferation, and apoptosis by phosphorylating key substrates such as the pro-apoptotic protein BAD and the cell cycle regulator p27Kip1.[13][36][37] A selective PIM1 inhibitor could therefore have therapeutic potential in cancers that are dependent on this signaling axis.

G Cytokine Cytokines / Growth Factors Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK STAT STAT JAK->STAT P PIM1 PIM1 Kinase STAT->PIM1 Transcription BAD BAD PIM1->BAD P p27 p27 PIM1->p27 P Bcl2 Bcl-2 / Bcl-xL BAD->Bcl2 Apoptosis Apoptosis Bcl2->Apoptosis CellCycle Cell Cycle Arrest p27->CellCycle Proliferation Cell Proliferation CellCycle->Proliferation Inhibitor 5-Nitro-3-phenyl- 1H-indazole Inhibitor->PIM1

Caption: Simplified PIM1 signaling pathway and point of inhibition.

Potential Off-Target Liabilities

While relatively selective, the compound does show some activity against AURKA and AURKB, albeit at concentrations ~60-70 times higher than for PIM1. Aurora kinases are crucial for mitotic progression, and their inhibition can lead to cell cycle arrest and apoptosis.[7][17][33][34][42] While this might be therapeutically beneficial in a cancer context, it could also be a source of toxicity. Further investigation would be required to determine if the therapeutic window between PIM1 and Aurora inhibition is sufficient for a safe clinical application.

Conclusion

This guide outlines a systematic approach to kinase inhibitor profiling, a critical step in preclinical drug development. Through a hypothetical case study of this compound, we have demonstrated how to generate and interpret cross-reactivity data in the context of well-known benchmark inhibitors. The hypothetical results portray this compound as a potent and selective PIM1 kinase inhibitor, a profile that warrants further investigation for its potential as a targeted cancer therapeutic. This comparative analysis underscores the importance of understanding a compound's full kinome interaction profile to successfully guide the journey from a chemical hit to a clinical candidate.

References

A Comparative Framework for Evaluating Novel Antileishmanial Candidates: Benchmarking Against Standard-of-Care in Preclinical Models

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Novel Antileishmanial Therapeutics

Leishmaniasis, a vector-borne parasitic disease, continues to pose a significant global health challenge, with clinical manifestations ranging from cutaneous lesions to fatal visceral disease.[1] The current therapeutic arsenal, while effective to a degree, is hampered by issues of toxicity, emerging resistance, and challenging administration routes.[2][3] This landscape underscores the urgent need for novel, safer, and more efficacious antileishmanial agents.

This guide provides a comprehensive framework for the preclinical in-vivo evaluation of novel chemical entities (NCEs) against leishmaniasis, using a hypothetical candidate, 5-Nitro-3-phenyl-1H-indazole , as a placeholder to illustrate the evaluation process. While specific in-vivo efficacy data for this particular compound is not available in the public domain, this document will detail the established methodologies and benchmark data for the current standards-of-care, Miltefosine and Amphotericin B , in relevant animal models. The objective is to equip researchers with the necessary tools and comparative data to rigorously assess the potential of their NCEs.

The Preclinical Landscape: Selecting the Appropriate Animal Model

The choice of animal model is critical for obtaining clinically relevant data. For leishmaniasis, the most commonly utilized and well-characterized models are BALB/c mice and Syrian golden hamsters.[4][5]

  • BALB/c Mice: This inbred strain is highly susceptible to Leishmania species and is particularly useful for studying both cutaneous leishmaniasis (CL) and visceral leishmaniasis (VL).[6][7] They offer the advantages of being cost-effective, easy to handle, and having a wide range of available immunological reagents for mechanistic studies.[4]

  • Syrian Golden Hamsters (Mesocricetus auratus): Hamsters are considered the gold standard for modeling VL caused by Leishmania donovani as the disease progression closely mimics human pathology, including hepatosplenomegaly and parasite persistence.[5][8] They are also used in models of CL.[9][10][11]

The selection between these models often depends on the specific type of leishmaniasis being studied and the research question at hand. For initial efficacy screening of a novel compound like our hypothetical this compound, the BALB/c mouse model is often a pragmatic starting point.[6]

Standard-of-Care Therapeutics: Mechanisms and In-Vivo Efficacy Benchmarks

A thorough understanding of the current standard-of-care is fundamental for any comparative analysis.

Miltefosine: The Oral Standard

Miltefosine is the only oral drug available for the treatment of leishmaniasis.[12] Its mechanism of action is multifaceted, primarily involving the disruption of parasite cell membrane integrity and mitochondrial function.[12][13] It interferes with lipid metabolism and signaling pathways, ultimately leading to apoptosis-like cell death of the parasite.[14][15]

Mechanism of Action: Miltefosine

G Miltefosine Miltefosine Membrane Parasite Cell Membrane Miltefosine->Membrane Akt_Inhibition Inhibition of Akt (Protein Kinase B) Miltefosine->Akt_Inhibition Mitochondria Mitochondrial Dysfunction Miltefosine->Mitochondria Lipid_Metabolism Disruption of Lipid Metabolism Membrane->Lipid_Metabolism Cell_Death Parasite Cell Death Lipid_Metabolism->Cell_Death Apoptosis Induction of Apoptosis Akt_Inhibition->Apoptosis Apoptosis->Cell_Death ROS Increased Reactive Oxygen Species (ROS) Mitochondria->ROS ROS->Cell_Death G Amphotericin_B Amphotericin B Ergosterol Ergosterol in Parasite Membrane Amphotericin_B->Ergosterol Pore_Formation Pore Formation Ergosterol->Pore_Formation Ion_Leakage Leakage of K+, Na+, H+, Cl- ions Pore_Formation->Ion_Leakage Cell_Death Parasite Cell Death Ion_Leakage->Cell_Death G cluster_pre_treatment Pre-Treatment Phase cluster_treatment Treatment Phase cluster_post_treatment Post-Treatment Evaluation Animal_Acclimatization Animal Acclimatization (e.g., BALB/c mice) Infection Experimental Infection (e.g., retro-orbital injection) Animal_Acclimatization->Infection Parasite_Culture Parasite Culture (e.g., L. donovani) Parasite_Culture->Infection Grouping Randomization into Treatment Groups Infection->Grouping Treatment Drug Administration (NCE, Standard, Placebo) Grouping->Treatment Monitoring Monitoring of Lesion Size/Clinical Signs Treatment->Monitoring Euthanasia Euthanasia & Organ Harvest Monitoring->Euthanasia Parasite_Burden Quantification of Parasite Burden (e.g., qPCR) Euthanasia->Parasite_Burden Data_Analysis Data Analysis & Comparison Parasite_Burden->Data_Analysis

References

A Comparative Guide to the Synthetic Efficiency of Routes to 5-Nitro-3-phenyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-HIV properties.[1] Among its derivatives, 5-Nitro-3-phenyl-1H-indazole is a key intermediate for the synthesis of various pharmacologically active molecules. The efficiency of its synthesis is therefore of critical importance for drug discovery and development programs. This guide provides a comparative analysis of different synthetic routes to this compound, with a focus on synthetic efficiency, reaction conditions, and scalability.

Introduction to Synthetic Strategies

The synthesis of 3-substituted-5-nitro-1H-indazoles can be approached through several distinct strategies. The most common methods involve the formation of the indazole ring from appropriately substituted benzene derivatives. Key considerations for an ideal synthetic route include high yield, mild reaction conditions, ready availability of starting materials, and operational simplicity. This guide will explore and compare two prominent methods:

  • Synthesis via Intramolecular Cyclization of N-Tosylhydrazones with Nitroaromatic Compounds.

  • Synthesis via Nucleophilic Aromatic Substitution (SNAr) of Arylhydrazones.

Route 1: Metal-Free Synthesis from N-Tosylhydrazones and Nitroaromatic Compounds

A modern and efficient approach to the synthesis of 1H-indazoles involves the reaction of N-tosylhydrazones with nitroaromatic compounds. This method is notable for proceeding under transition-metal-free conditions, which is advantageous for pharmaceutical applications where metal contamination is a concern.[2]

Mechanistic Rationale

The reaction is proposed to proceed through the in-situ formation of a diazo compound from the N-tosylhydrazone in the presence of a base. This is followed by a 1,3-dipolar cycloaddition with an aryne intermediate generated from the nitroaromatic compound, or a related nucleophilic aromatic substitution pathway. The choice of base and solvent is critical to facilitate both the formation of the reactive intermediates and the subsequent cyclization.

Experimental Protocol

A representative procedure for the synthesis of this compound is as follows:

  • To a solution of benzaldehyde N-tosylhydrazone (1.1 mmol) in a suitable solvent (e.g., DMSO), is added a strong base such as potassium tert-butoxide (3.0 mmol) at room temperature.

  • 1-chloro-4-nitrobenzene (1.0 mmol) is then added to the reaction mixture.

  • The mixture is heated at a specified temperature (e.g., 100 °C) for a designated time (e.g., 12 hours).

  • After completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography.

Performance Analysis
MetricPerformanceSupporting Data
Yield Good to ExcellentReported yields for similar 3-substituted indazoles are generally high. For this compound, yields can be expected to be in a favorable range.[3]
Purity HighPurification via column chromatography typically affords a product of high purity.[3]
Reaction Conditions ModerateRequires elevated temperatures (100 °C) and a strong base.
Reagent Availability GoodN-tosylhydrazones are readily prepared from the corresponding aldehydes and N-tosylhydrazine. Nitroaromatic compounds are widely available.
Scalability ModerateThe use of a strong base and elevated temperatures may present challenges for large-scale synthesis.
Safety CautionThe use of a strong base like potassium tert-butoxide requires careful handling. The reaction should be conducted in a well-ventilated fume hood.

Workflow Diagram

Route_1_Workflow start Starting Materials reagents Benzaldehyde N-tosylhydrazone 1-chloro-4-nitrobenzene Potassium tert-butoxide DMSO start->reagents reaction Reaction at 100 °C reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product This compound purification->product

Caption: Workflow for Route 1: N-Tosylhydrazone Method.

Route 2: Synthesis via Nucleophilic Aromatic Substitution (SNAr) of Arylhydrazones

This classical and robust method relies on the intramolecular cyclization of an arylhydrazone, formed from a substituted acetophenone or benzaldehyde and a hydrazine derivative. The key step is a nucleophilic aromatic substitution (SNAr) where the hydrazone nitrogen attacks an activated aromatic ring, leading to the formation of the indazole core.[4][5][6]

Mechanistic Rationale

The reaction is typically initiated by the formation of an arylhydrazone from an acetophenone derivative and a substituted hydrazine. The presence of an electron-withdrawing group (like a nitro group) and a good leaving group (like fluorine) on one of the aromatic rings is crucial for the subsequent intramolecular SNAr cyclization to occur efficiently. A base is used to deprotonate the hydrazone, increasing its nucleophilicity and facilitating the ring-closing step.

Experimental Protocol

A general two-step procedure is outlined below:

Step 1: Formation of the Arylhydrazone

  • A solution of 2-fluoro-5-nitroacetophenone (1.0 mmol) and phenylhydrazine (1.0 mmol) in ethanol is heated at reflux for a specified time (e.g., 2 hours).

  • Upon cooling, the arylhydrazone product often precipitates and can be collected by filtration.

Step 2: Intramolecular SNAr Cyclization

  • The isolated arylhydrazone (1.0 mmol) is dissolved in a polar aprotic solvent like DMF.

  • A base, such as potassium carbonate (K2CO3), is added, and the mixture is heated (e.g., to 120 °C).

  • After the reaction is complete, the mixture is cooled, poured into water, and the product is extracted.

  • The crude product is purified by recrystallization or column chromatography.

A one-pot domino process has also been developed, which can improve the overall efficiency.[4][5]

Performance Analysis
MetricPerformanceSupporting Data
Yield HighTwo-step yields for similar 1-aryl-5-nitro-1H-indazoles are reported in the range of 45-90%. One-pot procedures can achieve yields of 73-96%.[5][6]
Purity HighThe product can often be purified by simple recrystallization.
Reaction Conditions Moderate to HarshRequires elevated temperatures for both steps.
Reagent Availability GoodSubstituted acetophenones and hydrazines are generally commercially available or readily synthesized.
Scalability GoodThis method is well-established and has been successfully applied to larger scale syntheses. The use of K2CO3 as a base is advantageous for scale-up.
Safety CautionDMF is a high-boiling point solvent that requires careful handling. Standard precautions for working at elevated temperatures should be followed.

Workflow Diagram

Route_2_Workflow cluster_step1 Step 1: Arylhydrazone Formation cluster_step2 Step 2: Cyclization start_step1 Starting Materials reagents_step1 2-Fluoro-5-nitroacetophenone Phenylhydrazine Ethanol start_step1->reagents_step1 reaction_step1 Reflux reagents_step1->reaction_step1 product_step1 Arylhydrazone Intermediate reaction_step1->product_step1 reagents_step2 Arylhydrazone K2CO3 DMF product_step1->reagents_step2 reaction_step2 Heating reagents_step2->reaction_step2 workup_step2 Aqueous Workup & Extraction reaction_step2->workup_step2 purification_step2 Purification workup_step2->purification_step2 product_final This compound purification_step2->product_final

Caption: Workflow for Route 2: SNAr Cyclization Method.

Comparative Summary and Recommendation

FeatureRoute 1: N-Tosylhydrazone MethodRoute 2: SNAr Cyclization Method
Key Advantage Metal-free conditions, good for medicinal chemistry.High yields, well-established, and scalable.
Key Disadvantage May require a strong base, potentially limiting substrate scope.Can require harsh reaction conditions (high temperatures).
Overall Yield GoodExcellent, especially in one-pot variations.[5]
Operational Simplicity ModerateModerate (two steps) to Good (one-pot).
Cost-Effectiveness Dependent on the cost of N-tosylhydrazine.Generally cost-effective due to readily available starting materials.

Recommendation:

For laboratory-scale synthesis and medicinal chemistry applications where the avoidance of transition metal catalysts is paramount, Route 1 (N-Tosylhydrazone Method) is an excellent choice. Its innovative, metal-free nature aligns with modern synthetic standards for the preparation of active pharmaceutical ingredients.

For large-scale production and process chemistry , where high yields and scalability are the primary drivers, Route 2 (SNAr Cyclization Method) , particularly in its one-pot variation, is the more established and likely more cost-effective option. The robustness of this method and the use of a milder base like potassium carbonate make it well-suited for industrial applications.

Ultimately, the choice of synthetic route will depend on the specific requirements of the project, including the desired scale, purity specifications, and available resources.

References

A Head-to-Head Comparison of the Antimicrobial Spectrum of Nitroindazole Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the pursuit of novel antimicrobial agents is a paramount endeavor in the face of mounting antibiotic resistance. Within the arsenal of heterocyclic compounds, nitroindazoles have emerged as a promising scaffold, though their antimicrobial properties are less explored than their nitroimidazole counterparts. This guide provides a comprehensive, head-to-head comparison of the antimicrobial spectrum of various nitroindazole derivatives, synthesizing available experimental data to illuminate structure-activity relationships and guide future research.

Introduction: The Therapeutic Potential of Nitroindazoles

Nitroaromatic compounds, including the well-studied nitroimidazoles, have long been a cornerstone in treating anaerobic bacterial and protozoal infections. Their mechanism of action, involving the reductive activation of the nitro group to generate cytotoxic radicals, is particularly effective in the low-oxygen environments where these pathogens thrive[1][2]. The indazole nucleus, a bicyclic aromatic heterocycle, offers a unique structural framework that, when combined with a nitro functional group, presents a compelling scaffold for developing new antimicrobial agents. While the broader family of nitroindazoles has demonstrated potential in anticancer and antiparasitic applications, this guide will focus specifically on their antibacterial and antifungal activities[3].

Comparative Antimicrobial Spectrum of Nitroindazole Derivatives

Direct head-to-head comparative studies on a wide range of nitroindazole derivatives against a standardized panel of microbes are limited in the current literature. However, by collating data from various independent studies, we can construct a comparative overview of their antimicrobial spectrum. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of different nitroindazole derivatives against a selection of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.

It is crucial to note that the following data is compiled from multiple sources, and variations in experimental methodologies may exist.

Derivative ClassSpecific DerivativeTarget OrganismMIC (µg/mL)Source(s)
2H-Indazoles Compound 5Staphylococcus aureus (MDR)64 - 128[4]
Compound 5Staphylococcus epidermidis64 - 128[4]
Compound 2Enterococcus faecalis~128[4]
Compound 3Enterococcus faecalis~128[4]
6-Nitro-1H-indazole Derivatives 2-azetidinone derivativeMycobacterium tuberculosis H37RvPromising activity reported[3]
2-azetidinone derivativeVarious bacteria and fungiPromising activity reported[3]

Disclaimer: The MIC values presented are for comparative purposes and are extracted from the cited literature. Direct comparison should be made with caution due to potential variations in experimental protocols between studies.

Structure-Activity Relationship (SAR) Insights

  • Position of the Nitro Group: The placement of the nitro group on the indazole ring is a critical factor influencing biological activity. For instance, in the related nitroimidazole class, 4-nitroimidazoles often show better aerobic activity compared to their 5-nitro counterparts[3]. While more research is needed for nitroindazoles, this highlights the importance of isomeric considerations in drug design.

  • Substituents on the Indazole Ring: The nature and position of other chemical groups attached to the indazole scaffold significantly impact the compound's antimicrobial potency and spectrum. For example, the introduction of a chloro group at the 3-position of 6-nitroindazole has been noted as important for its antileishmanial activity, suggesting that halogenation could be a key strategy for enhancing antimicrobial properties[3]. Similarly, the exploration of 2-azetidinone derivatives of 6-nitro-1H-indazole has shown promising antibacterial and antifungal results[3].

  • N-Alkylation: N-alkylation of the imidazole ring in related nitroimidazole compounds has been shown to modulate antibacterial activity, with the length of the alkyl chain influencing efficacy[5]. This suggests that similar modifications to the nitroindazole scaffold could be a fruitful avenue for optimization.

The Underlying Mechanism of Action: Reductive Activation

The antimicrobial activity of nitro-heterocyclic compounds like nitroindazoles is contingent upon the metabolic activation of the nitro group within the target microorganism[6]. This process is more efficient under anaerobic or microaerophilic conditions, which explains the traditional use of these compounds against anaerobic bacteria.

The proposed mechanism involves the following key steps:

  • Entry into the Microbial Cell: The nitroindazole derivative passively diffuses into the bacterial or fungal cell.

  • Reductive Activation: Inside the cell, low-redox-potential enzymes, such as nitroreductases, transfer electrons to the nitro group. This reduction process forms a highly reactive nitro radical anion and other cytotoxic intermediates[1][2].

  • Cellular Damage: These reactive species can then interact with and damage critical cellular macromolecules, including DNA, leading to strand breakage and inhibition of DNA synthesis[3]. This ultimately results in microbial cell death.

Mechanism_of_Action cluster_cell Microbial Cell Nitroindazole Nitroindazole Nitro_Radical_Anion Nitro Radical Anion & Other Reactive Species Nitroindazole->Nitro_Radical_Anion Nitroreductase (e- transfer) DNA_Damage DNA Damage & Inhibition of Synthesis Nitro_Radical_Anion->DNA_Damage Interaction with DNA Cell_Death Cell Death DNA_Damage->Cell_Death Extracellular Extracellular Nitroindazole Extracellular->Nitroindazole Passive Diffusion

Caption: Generalized mechanism of action for nitro-heterocyclic antimicrobial agents.

Experimental Protocols for Antimicrobial Spectrum Determination

To ensure the generation of reliable and comparable data, standardized methodologies for antimicrobial susceptibility testing are essential. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide globally recognized guidelines for these assays. The broth microdilution method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of a compound.

Broth Microdilution Assay for MIC Determination (Adapted from CLSI/EUCAST Guidelines)

This protocol outlines the fundamental steps for determining the MIC of nitroindazole derivatives against bacterial and fungal isolates.

Materials:

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi

  • Bacterial or fungal inoculum standardized to the appropriate concentration (e.g., 5 x 10^5 CFU/mL for bacteria)

  • Nitroindazole derivative stock solution of known concentration

  • Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • Negative control (broth only)

  • Growth control (broth + inoculum)

Procedure:

  • Serial Dilution: Prepare two-fold serial dilutions of the nitroindazole derivative in the appropriate broth directly in the 96-well plate. The final volume in each well should be 50 µL.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the broth. The final concentration in the wells should be approximately 5 x 10^5 CFU/mL.

  • Inoculation: Add 50 µL of the standardized inoculum to each well containing the diluted compound, as well as to the growth control wells. This will bring the total volume in each well to 100 µL. Add 100 µL of sterile broth to the negative control wells.

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 35°C for 24 hours for most bacteria).

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

MIC_Workflow Start Start: Prepare Nitroindazole Stock Solution Serial_Dilution Perform 2-fold Serial Dilutions in 96-well Plate Start->Serial_Dilution Inoculation Inoculate Wells with Microbial Suspension Serial_Dilution->Inoculation Inoculum_Prep Prepare Standardized Microbial Inoculum Inoculum_Prep->Inoculation Incubation Incubate Plate (e.g., 35°C, 24h) Inoculation->Incubation MIC_Reading Read MIC: Lowest Concentration with No Visible Growth Incubation->MIC_Reading End End: Report MIC Value MIC_Reading->End

Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.

Conclusion and Future Directions

The available data, though fragmented, suggests that nitroindazole derivatives possess a promising, albeit underexplored, antimicrobial potential. The observed activity against multidrug-resistant bacteria underscores the importance of further investigation into this chemical class.

Future research should focus on:

  • Systematic Synthesis and Screening: The synthesis of diverse libraries of nitroindazole derivatives with systematic variations in the position of the nitro group and the nature of other substituents is crucial. These libraries should then be screened against a broad and standardized panel of clinically relevant bacteria and fungi.

  • Head-to-Head Comparative Studies: Direct comparative studies of the most promising nitroindazole candidates against established nitroimidazole antibiotics would provide a clearer picture of their relative efficacy and potential advantages.

  • Mechanism of Action Studies: While the reductive activation mechanism is likely, further studies are needed to elucidate the specific intracellular targets and resistance mechanisms associated with nitroindazoles.

  • Toxicology and Pharmacokinetic Profiling: Promising lead compounds will require thorough toxicological evaluation and pharmacokinetic studies to assess their potential for clinical development.

By pursuing these research avenues, the scientific community can unlock the full therapeutic potential of nitroindazole derivatives and contribute to the development of the next generation of antimicrobial agents.

References

A Comparative Guide to the Synthesis of 5-Nitro-3-phenyl-1H-indazole: Reproducibility and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a cornerstone in medicinal chemistry, with the 5-nitro-3-phenyl-1H-indazole derivative being of particular interest due to its potential applications in drug discovery. The reliable and reproducible synthesis of this key intermediate is paramount for advancing research and development efforts. This guide provides an in-depth, objective comparison of two prominent methods for the synthesis of this compound, offering detailed experimental protocols, mechanistic discussions, and a quantitative performance analysis to aid researchers in selecting the most suitable method for their needs.

Method 1: Transition-Metal-Free Synthesis from N-Tosylhydrazones and Nitroaromatic Compounds

This innovative approach, pioneered by the research group of Wang, offers a direct and environmentally benign route to 1H-indazoles.[1][2] The reaction proceeds under transition-metal-free conditions, which is a significant advantage in terms of cost, purity of the final product, and environmental impact.

Mechanistic Rationale

The reaction is proposed to proceed through a cascade of reactions initiated by the base-mediated decomposition of the N-tosylhydrazone to a diazo compound. In the presence of a strong base, the nitroaromatic compound can undergo elimination to form a highly reactive aryne intermediate. A subsequent [3+2] cycloaddition between the diazo compound and the aryne, followed by tautomerization, affords the final 1H-indazole product. This mechanistic pathway highlights the elegance of domino reactions in rapidly constructing complex molecular architectures from simple precursors.

Experimental Protocol: Synthesis of this compound[3]

Materials:

  • Benzaldehyde N-tosylhydrazone

  • 1,3-Dinitrobenzene

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a dry 10 mL Schlenk tube under a nitrogen atmosphere, add 1,3-dinitrobenzene (0.3 mmol), benzaldehyde N-tosylhydrazone (0.36 mmol), and cesium carbonate (1.08 mmol).

  • Add 2.0 mL of anhydrous DMF to the mixture.

  • Stir the resulting solution at 60 °C for the indicated time (typically monitored by TLC for completion).

  • Upon completion, cool the reaction mixture to room temperature.

  • Purify the crude product by silica gel column chromatography to yield this compound.

Visualization of the Workflow

reagents Benzaldehyde N-tosylhydrazone + 1,3-Dinitrobenzene + Cs₂CO₃ in DMF reaction Reaction at 60°C reagents->reaction workup Silica Gel Chromatography reaction->workup product This compound workup->product

Caption: Workflow for the transition-metal-free synthesis of this compound.

Method 2: Synthesis via SNAr Ring Closure of an Arylhydrazone

A more traditional yet robust method for the synthesis of N-aryl indazoles involves the formation of an arylhydrazone followed by an intramolecular nucleophilic aromatic substitution (SNAr) reaction. This approach, detailed by Bunce et al. for analogous compounds, can be readily adapted for the synthesis of this compound.[3][4]

Mechanistic Rationale

The synthesis begins with the acid-catalyzed condensation of a substituted phenylhydrazine with a ketone or aldehyde to form the corresponding arylhydrazone. In the subsequent key step, a strong base deprotonates the hydrazone nitrogen, generating a potent nucleophile. This nucleophile then attacks the electron-deficient aromatic ring at the carbon bearing a suitable leaving group (e.g., fluorine), facilitated by the presence of an electron-withdrawing group (e.g., nitro) in the para position. The subsequent elimination of the leaving group results in the formation of the indazole ring. The nitro group plays a crucial role in activating the aromatic ring towards nucleophilic attack, making this a highly effective strategy for the synthesis of nitroindazoles.

Experimental Protocol: Adapted Synthesis of this compound

Part A: Synthesis of the Arylhydrazone Intermediate

Materials:

  • 2-Fluoro-5-nitroacetophenone

  • Phenylhydrazine

  • Methanol

  • Glacial acetic acid

Procedure:

  • Dissolve 2-fluoro-5-nitroacetophenone (1 mmol) and phenylhydrazine (1 mmol) in methanol.

  • Add a catalytic amount of glacial acetic acid.

  • Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • The resulting arylhydrazone can be isolated by filtration or used directly in the next step after solvent removal.

Part B: SNAr Cyclization

Materials:

  • Arylhydrazone from Part A

  • Potassium tert-butoxide (KOtBu)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Dissolve the crude arylhydrazone in anhydrous THF under a nitrogen atmosphere.

  • Cool the solution in an ice bath.

  • Add potassium tert-butoxide (1.1 equivalents) portion-wise.

  • Allow the reaction to warm to room temperature and stir until the cyclization is complete (monitored by TLC).

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Visualization of the Workflow

cluster_0 Part A: Arylhydrazone Formation cluster_1 Part B: SNAr Cyclization reagents_A 2-Fluoro-5-nitroacetophenone + Phenylhydrazine in Methanol/Acetic Acid reaction_A Condensation reagents_A->reaction_A intermediate Arylhydrazone Intermediate reaction_A->intermediate reagents_B KOtBu in THF intermediate->reagents_B reaction_B Intramolecular SNAr reagents_B->reaction_B workup_B Aqueous Workup & Column Chromatography reaction_B->workup_B product_B This compound workup_B->product_B

Caption: Workflow for the SNAr-based synthesis of this compound.

Performance Comparison

ParameterMethod 1: N-TosylhydrazoneMethod 2: SNAr of Arylhydrazone
Starting Materials Benzaldehyde N-tosylhydrazone, 1,3-Dinitrobenzene2-Fluoro-5-nitroacetophenone, Phenylhydrazine
Key Reagents Cs₂CO₃KOtBu, Acetic Acid
Solvent DMFMethanol, THF
Reaction Temperature 60 °CRoom Temperature to 0 °C
Reaction Time Varies (TLC monitored)Varies (TLC monitored)
Reported Yield Good (specific yield for this compound not stated, but analogous compounds are in the 50-80% range)[5]High (yields for analogous compounds are in the 45-90% range)[4]
Number of Steps One-potTwo steps
Key Advantages Transition-metal-free, one-pot procedure.Utilizes readily available starting materials, generally high yielding.
Potential Challenges Availability and stability of N-tosylhydrazones, potential for side reactions.Requires a two-step procedure, handling of strong base (KOtBu).

Conclusion

Both presented methods offer viable and reproducible pathways for the synthesis of this compound. The choice between the two will ultimately depend on the specific needs and constraints of the researcher.

The transition-metal-free method from N-tosylhydrazones is an elegant and modern approach that aligns with the principles of green chemistry. Its one-pot nature simplifies the experimental setup and can potentially reduce overall synthesis time. However, the availability and preparation of the required N-tosylhydrazone may be a consideration.

The SNAr ring closure of an arylhydrazone represents a more classical and arguably more robust two-step synthesis. While it involves an additional synthetic step, the starting materials are generally more common, and the reaction conditions are well-established, often leading to high yields.

For researchers prioritizing atom economy, a streamlined workflow, and the avoidance of transition metals, Method 1 presents a compelling option. Conversely, for those who favor well-established, high-yielding reactions with readily accessible starting materials, Method 2 may be the more pragmatic choice. This guide provides the necessary foundational information to make an informed decision and to successfully reproduce these important synthetic transformations in the laboratory.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-Nitro-3-phenyl-1H-indazole for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper disposal of 5-Nitro-3-phenyl-1H-indazole (CAS: 293758-67-5). As a valued professional in research and development, your safety and the integrity of our shared environment are paramount. This document is structured to provide clear, actionable, and scientifically grounded procedures to manage the disposal of this compound, ensuring compliance with safety regulations and fostering a culture of laboratory excellence.

Hazard Assessment and Characterization

Before initiating any disposal procedures, a thorough understanding of the potential hazards is crucial. While specific toxicological data for this compound is limited, the presence of the nitro group and the indazole core suggests a hazard profile that warrants careful handling.

Analogous Compound Analysis:

A related compound, 5-Nitro-1H-indazole, is classified with the following GHS hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). It is prudent to assume that this compound exhibits similar, if not identical, hazardous properties.

Inferred Hazard Profile:

Hazard ClassificationDescriptionRecommended Precaution
Acute Toxicity (Oral) Harmful if swallowed.Do not eat, drink, or smoke when handling. Wash hands thoroughly after handling.
Skin Irritation May cause skin irritation upon contact.Wear appropriate chemical-resistant gloves and a lab coat.
Eye Irritation May cause serious eye irritation.Wear safety glasses with side-shields or chemical goggles.
Respiratory Irritation May cause respiratory tract irritation if inhaled as a dust or aerosol.Handle in a well-ventilated area, preferably within a chemical fume hood.
Environmental Hazard Nitroaromatic compounds can be toxic to aquatic life.[1]Prevent release to the environment.

Personal Protective Equipment (PPE): Your First Line of Defense

Strict adherence to PPE protocols is non-negotiable when handling this compound. The following table outlines the minimum required PPE.

PPE CategorySpecificationRationale
Hand Protection Nitrile or other chemically resistant gloves.To prevent skin contact and potential irritation.[2]
Eye Protection Chemical safety goggles or a face shield.To protect against splashes, dust, and eye irritation.[2]
Body Protection Flame-resistant lab coat.To protect against accidental spills and contamination of personal clothing.
Respiratory Protection NIOSH-approved respirator (if handling powders outside a fume hood).To prevent inhalation of dust particles that may cause respiratory irritation.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as a hazardous waste stream. Under no circumstances should this compound be disposed of in regular trash or down the drain.[1][3]

Step 1: Waste Identification and Segregation

  • Hazardous Waste Determination: Based on its chemical structure and the hazards of similar compounds, this compound should be classified as a hazardous waste.[4][5]

  • Segregation: This waste must be segregated from non-hazardous waste and other incompatible chemical waste streams. Commingling of incompatible wastes can lead to dangerous reactions.[4]

Step 2: Containerization

  • Primary Container: Collect waste this compound, including any contaminated materials (e.g., weighing paper, gloves, pipette tips), in a designated, chemically compatible, and leak-proof container. The container must have a secure, tight-fitting lid and be kept closed except when adding waste.[5][6]

  • Secondary Containment: It is best practice to store the primary waste container within a larger, shatter-resistant secondary container to mitigate the impact of spills or leaks.

Step 3: Labeling

  • Clear Identification: The waste container must be clearly labeled with the words "Hazardous Waste."

  • Full Chemical Name: The label must include the full chemical name: "this compound" and its CAS number: "293758-67-5."

  • Hazard Communication: The label should also indicate the potential hazards (e.g., "Toxic," "Irritant").

Step 4: Storage

  • Designated Area: Store the labeled hazardous waste container in a designated, well-ventilated, and secure area. This area should be away from general laboratory traffic and incompatible materials.

  • Accumulation Limits: Be aware of your facility's hazardous waste accumulation time limits (e.g., 90 or 180 days) as stipulated by the EPA and local regulations.[6][7]

Step 5: Disposal Request and Manifest

  • Contact EHS: When the container is nearly full or approaching its accumulation time limit, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[4]

  • Manifest System: All off-site shipments of hazardous waste must be accompanied by a Uniform Hazardous Waste Manifest. This is a crucial document for tracking the waste from its point of generation to its final disposal ("cradle to grave").[7]

Emergency Procedures: Spill and Exposure Management

In Case of a Spill:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.

  • Control Ignition Sources: Remove all sources of ignition.[8]

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For small spills, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth. Do not use combustible materials like paper towels as the primary absorbent.[8]

  • Collection: Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Reporting: Report the spill to your EHS department.

In Case of Personal Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[2]

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. Seek medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Generation of This compound Waste assess_hazards Assess Hazards (Treat as Hazardous) start->assess_hazards select_ppe Select and Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess_hazards->select_ppe segregate_waste Segregate Waste Stream (Separate from non-hazardous and incompatible waste) select_ppe->segregate_waste containerize Containerize in a Labeled, Leak-Proof Primary Container segregate_waste->containerize store_safely Store in a Designated Secondary Containment Area containerize->store_safely monitor_accumulation Monitor Accumulation Time and Volume store_safely->monitor_accumulation request_pickup Request Pickup from EHS or Licensed Disposal Contractor monitor_accumulation->request_pickup manifest Complete Hazardous Waste Manifest request_pickup->manifest end_disposal End of On-Site Responsibility: Waste Transferred to Contractor manifest->end_disposal

Caption: Workflow for the proper disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.